molecular formula C11H14O B1265539 4-tert-Butylbenzaldehyde CAS No. 939-97-9

4-tert-Butylbenzaldehyde

Cat. No.: B1265539
CAS No.: 939-97-9
M. Wt: 162.23 g/mol
InChI Key: OTXINXDGSUFPNU-UHFFFAOYSA-N
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Description

4-tert-Butylbenzaldehyde is an important intermediate for the synthesis of medicines, dyes, flavor and fragrance compounds. It is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt(II) acetate or cerium(III) acetate. Schiff base reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol has been carried out on-chip in the matrix assisted laser desorption ionization (MALDI) chamber, the formed imine was detected in real time.>

Properties

IUPAC Name

4-tert-butylbenzaldehyde
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InChI

InChI=1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXINXDGSUFPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6027343
Record name 4-tert-Butylbenzaldehyde
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

939-97-9
Record name 4-tert-Butylbenzaldehyde
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Record name 4-tert-Butylbenzaldehyde
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Record name Benzaldehyde, 4-(1,1-dimethylethyl)-
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Record name 4-tert-Butylbenzaldehyde
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Record name 4-tert-butylbenzaldehyde
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Record name 4-TERT-BUTYLBENZALDEHYDE
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Foundational & Exploratory

4-tert-Butylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-tert-Butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a prominent aromatic aldehyde, serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique molecular structure, featuring a bulky tert-butyl group para to a formyl group on a benzene (B151609) ring, imparts distinct chemical and physical properties that are leveraged in various industrial applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including detailed experimental protocols for its synthesis and in-depth analysis of its spectroscopic data. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical Identity
IdentifierValue
IUPAC Name 4-(tert-butyl)benzaldehyde
Synonyms p-tert-Butylbenzaldehyde, 4-(1,1-dimethylethyl)benzaldehyde
CAS Number 939-97-9[1]
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
InChI InChI=1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3
InChIKey OTXINXDGSUFPNU-UHFFFAOYSA-N
SMILES CC(C)(C)c1ccc(C=O)cc1

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Appearance Colorless to light yellow liquid[2]
Density 0.97 g/mL at 25 °C[2][3]
Boiling Point 248.7 °C (479.7 °F; 521.8 K)[3]
Solubility in water 120 mg/L[3]
Refractive Index n20/D 1.53[2][4]
Flash Point 101 °C (213.8 °F) - closed cup[4]

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Detailed methodologies for three common synthetic approaches are provided below.

Oxidation of 4-tert-Butyltoluene (B18130)

The direct oxidation of 4-tert-butyltoluene is a common industrial method for synthesizing this compound. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) in sulfuric acid being a traditional choice.[3]

a. Chemical Oxidation using Manganese Dioxide

This process involves the direct oxidation of 4-tert-butyltoluene with MnO₂ in an acidic medium. The reaction is known for its high yield (over 90%) and the high purity of the resulting product.[3]

Reaction:

C₁₀H₁₄ + 2MnO₂ + 2H₂SO₄ → C₁₁H₁₄O + 2MnSO₄ + 3H₂O

Experimental Protocol:

  • To a stirred solution of 4-tert-butyltoluene in a suitable solvent (e.g., glacial acetic acid), add concentrated sulfuric acid dropwise at a controlled temperature.

  • Slowly add manganese dioxide powder to the reaction mixture, maintaining the temperature below 40 °C.

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

b. Electrochemical Oxidation

An alternative, greener approach is the electrochemical oxidation of 4-tert-butyltoluene. This method avoids the use of stoichiometric amounts of heavy metal oxidants.[3] Industrial-scale production by major chemical companies like BASF and Givaudan utilizes a double anodic oxidation of 4-tert-butyltoluene.[1]

Experimental Protocol (Laboratory Scale):

  • Set up an undivided electrolytic cell with a carbon rod anode and a carbon rod cathode.

  • The electrolyte consists of a mixture of methanol (B129727), acetic acid, and a supporting electrolyte such as sodium fluoroborate.[3]

  • Dissolve 4-tert-butyltoluene in the electrolyte solution.

  • Apply a constant current density to the cell and conduct the electrolysis at a controlled temperature.

  • Monitor the progress of the reaction by GC analysis of aliquots.

  • Upon completion, work up the reaction mixture by removing the solvent under reduced pressure.

  • Extract the residue with an organic solvent and wash with water.

  • Dry the organic phase and purify the product by vacuum distillation.

Halogenation of 4-tert-Butyltoluene followed by Hydrolysis

This method involves the side-chain halogenation of 4-tert-butyltoluene to form a benzal halide intermediate, which is then hydrolyzed to the aldehyde.

Experimental Protocol (Bromination-Hydrolysis):

  • Bromination: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, heat 4-tert-butyltoluene to 160-170 °C.[5]

  • Add bromine chloride dropwise over several hours, maintaining the reaction temperature.[5]

  • After the addition is complete, stir the mixture until the evolution of gas ceases.[5]

  • Hydrolysis: Cool the reaction mixture and add aqueous formic acid.[5]

  • Heat the mixture to facilitate the hydrolysis of the benzal bromide intermediate to the aldehyde.[5]

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and a dilute solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the product by fractional distillation under reduced pressure.

Synthesis from Benzaldehyde (B42025)

This synthetic route involves the protection of the aldehyde group of benzaldehyde, followed by a Friedel-Crafts alkylation with isobutene and subsequent deprotection.[6]

Experimental Protocol:

  • Protection: React benzaldehyde with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in methanol to form benzaldehyde dimethyl acetal (B89532).[6]

  • Alkylation: In a sealed reaction vessel, react the benzaldehyde dimethyl acetal with isobutene in the presence of a suitable catalyst.

  • Deprotection (Acid Quenching): After the alkylation is complete, cool the reaction mixture and add dilute hydrochloric acid to hydrolyze the acetal back to the aldehyde.[6]

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purify the final product by vacuum distillation.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule.

¹H NMR (400 MHz, CDCl₃) δ:

  • 9.98 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is due to the deshielding effect of the carbonyl group.

  • 7.83 (d, J=8.4 Hz, 2H): These are the two aromatic protons ortho to the aldehyde group. They appear as a doublet due to coupling with the meta protons.

  • 7.54 (d, J=8.4 Hz, 2H): These are the two aromatic protons meta to the aldehyde group. They also appear as a doublet due to coupling with the ortho protons.

  • 1.35 (s, 9H): This sharp singlet corresponds to the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

¹³C NMR (101 MHz, CDCl₃) δ:

  • 191.9: Aldehyde carbonyl carbon.

  • 157.5: Aromatic carbon attached to the tert-butyl group.

  • 134.2: Aromatic carbon attached to the aldehyde group.

  • 129.7 (2C): Aromatic carbons ortho to the aldehyde group.

  • 125.9 (2C): Aromatic carbons meta to the aldehyde group.

  • 35.2: Quaternary carbon of the tert-butyl group.

  • 31.1 (3C): Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

  • ~2965 cm⁻¹: C-H stretching of the tert-butyl group.

  • ~2870 cm⁻¹ & ~2730 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet).

  • ~1705 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.

  • ~1605 cm⁻¹: C=C stretching of the aromatic ring.

  • ~830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

  • m/z = 162 (M⁺): The molecular ion peak.

  • m/z = 147: Loss of a methyl group ([M-15]⁺), a common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation. This is often the base peak.

  • m/z = 133: Loss of an ethyl group.

  • m/z = 119: Loss of a propyl group.

  • m/z = 91: Tropylium ion, characteristic of many benzyl (B1604629) compounds.

  • m/z = 57: tert-Butyl cation.

Applications in Research and Industry

This compound is a versatile intermediate with significant applications in several industries:

  • Fragrance and Flavors: It is a key precursor in the synthesis of important fragrance ingredients like lilial (B1675391) and bourgeonal through aldol (B89426) condensation followed by hydrogenation.[1][2]

  • Pharmaceuticals and Agrochemicals: It serves as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[2]

  • Dyes: Its chemical structure is utilized in the development of new dyes.

  • Polymer Chemistry: It is used in the production of specialty polymers to enhance properties such as thermal stability.[2]

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[7] It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[8]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[7] Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from light and oxidizing agents.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

Visualizations

Synthesis Pathway from 4-tert-Butyltoluene

G General Synthesis Pathway of this compound cluster_oxidation Oxidation Route cluster_halogenation Halogenation-Hydrolysis Route 4-tert-Butyltoluene 4-tert-Butyltoluene 4-tert-Butylbenzaldehyde_ox This compound 4-tert-Butyltoluene->4-tert-Butylbenzaldehyde_ox [O] (e.g., MnO2 or Electrochemical) Benzal_Halide 4-tert-Butylbenzal Halide 4-tert-Butyltoluene->Benzal_Halide Halogenation (e.g., Br2) 4-tert-Butylbenzaldehyde_hal This compound Benzal_Halide->4-tert-Butylbenzaldehyde_hal Hydrolysis

Caption: Overview of major synthetic routes to this compound.

Fragmentation Pathway in Mass Spectrometry

G Key Fragmentation Pathways of this compound in MS M_ion [C11H14O]+. m/z = 162 M_minus_15 [C10H11O]+ m/z = 147 (Base Peak) M_ion->M_minus_15 - CH3. M_minus_29 [C9H11]+ m/z = 133 M_ion->M_minus_29 - CHO. tBu_cation [C4H9]+ m/z = 57 M_ion->tBu_cation - C7H5O. Tropylium [C7H7]+ m/z = 91 M_minus_15->Tropylium - C3H4

Caption: Mass spectral fragmentation of this compound.

References

Technical Guide to the Physical Properties of 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzaldehyde (also known as p-tert-butylbenzaldehyde) is an aromatic aldehyde characterized by a benzaldehyde (B42025) ring substituted with a bulky tert-butyl group at the para (4) position. Its unique structure makes it a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals, dyes, and particularly, fragrance compounds like Lilial and Bourgeonal.[1] A thorough understanding of its physical and chemical properties is essential for its effective handling, application in synthetic protocols, and for quality control in research and industrial settings.

This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below. The compound is a colorless to pale yellow liquid at ambient temperature.[2]

PropertyValue
CAS Number 939-97-9[3]
Molecular Formula C₁₁H₁₄O[3][4]
Molecular Weight 162.23 g/mol [3][4]
Appearance Clear, colorless to pale yellow liquid[2]
Density 0.97 g/mL at 25 °C[5][6]
Boiling Point 246 - 248.7 °C at 760 mmHg[1] 130 °C at 25 mmHg[5][6]
Melting Point Not applicable (Liquid at standard conditions)
Refractive Index (n²⁰/D) 1.528 - 1.531 at 20 °C[3][5]
Flash Point 101 °C (213.8 °F) - closed cup
Solubility Water: 54.18 mg/L at 25 °C (sparingly soluble)[2] Organic Solvents: Soluble in methanol (B129727) and other common organic solvents.[5]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Key spectral data are presented below.

Spectroscopy TypeCharacteristic Peaks / Chemical Shifts (δ)
¹H NMR δ ~9.98 ppm (s, 1H, -CHO) δ ~7.82 ppm (d, 2H, Ar-H ortho to -CHO) δ ~7.55 ppm (d, 2H, Ar-H meta to -CHO) δ ~1.35 ppm (s, 9H, -C(CH₃)₃)[7][8]
¹³C NMR δ ~192.1 ppm (C=O) δ ~158.5 ppm (Ar-C para to -CHO) δ ~134.1 ppm (Ar-C ipso to -CHO) δ ~129.7 ppm (Ar-CH ortho to -CHO) δ ~126.0 ppm (Ar-CH meta to -CHO) δ ~35.4 ppm (-C (CH₃)₃) δ ~31.1 ppm (-C(C H₃)₃)[8]
Infrared (IR) ~2830-2720 cm⁻¹ (C-H stretch, aldehyde) ~1705 cm⁻¹ (C=O stretch, carbonyl) ~1605, 1575 cm⁻¹ (C=C stretch, aromatic ring) ~2965 cm⁻¹ (C-H stretch, aliphatic)[4][9]

Experimental Protocols

This section provides detailed methodologies for determining key physical properties of this compound.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of liquid this compound at a specified temperature (e.g., 25 °C).

Apparatus:

  • Pycnometer (Density Bottle) of known volume (e.g., 10 mL)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic water bath

  • Pasteur pipette

  • Lint-free tissue

  • Acetone (B3395972) or ethanol (B145695) for cleaning

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

  • Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.[10]

  • Filling: Carefully fill the pycnometer with this compound until the liquid is slightly above the calibration mark, avoiding the formation of air bubbles.

  • Thermostatic Equilibration: Place the filled pycnometer (unstoppered) in a thermostatic water bath set to the desired temperature (25.0 °C). Allow it to equilibrate for at least 20 minutes.

  • Volume Adjustment: While the pycnometer is in the bath, insert the stopper. The capillary in the stopper will allow excess liquid to escape as it expands to the final temperature, ensuring the volume is precise.

  • Drying and Weighing: Remove the pycnometer from the bath and carefully dry its exterior with a lint-free tissue. Ensure no liquid remains on the outside surfaces.

  • Mass of Filled Pycnometer: Weigh the filled and dried pycnometer. Record this mass as m₂.

  • Calculation: Calculate the density (ρ) using the following formula:

    • ρ = (m₂ - m₁) / V

    • Where:

      • m₁ = mass of the empty pycnometer (g)

      • m₂ = mass of the pycnometer filled with the liquid (g)

      • V = calibrated volume of the pycnometer (mL)

Determination of Boiling Point using Micro-Reflux Method

Objective: To determine the boiling point of a small sample of this compound.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm) or a reaction vial

  • Thermometer or digital temperature probe

  • Heating mantle or sand bath

  • Clamps and stand

  • Magnetic stirrer and a small stir bar (optional, for even heating)

  • Microscale condenser (optional, for improved accuracy)

Procedure:

  • Setup: Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.[11]

  • Positioning: Clamp the test tube securely within the heating mantle or sand bath.

  • Thermometer Placement: Clamp a thermometer so that its bulb is positioned approximately 1 cm above the surface of the liquid. The bulb should be in the vapor path to measure the temperature of the condensing vapor, not the liquid itself.[11]

  • Heating: Gently heat the sample. If using a condenser, ensure cooling water is flowing.

  • Observation: Observe the sample as it begins to boil. A "reflux ring" of condensing vapor will become visible on the walls of the test tube. Adjust the heating rate so this ring is stable and located at or just below the thermometer bulb.[11]

  • Temperature Reading: When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this value. This stable temperature is the boiling point of the liquid at the current atmospheric pressure.

  • Pressure Correction: Record the ambient atmospheric pressure. If necessary, the boiling point can be corrected to standard pressure (760 mmHg) using a nomograph or appropriate formula.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of liquid this compound.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator (set to 20.0 °C)

  • Disposable Pasteur pipette

  • Soft lens tissue

  • Ethanol or acetone for cleaning

  • Distilled water for calibration

Procedure:

  • Calibration: Turn on the refractometer light source and the water circulator. Calibrate the instrument by placing a few drops of distilled water onto the prism. The refractive index should read 1.3330 at 20 °C. Adjust if necessary using the calibration screw.[12]

  • Cleaning: After calibration, clean the prism surfaces thoroughly with a soft tissue moistened with ethanol or acetone, and then dry with a clean, dry tissue.[12][13]

  • Sample Application: Using a clean pipette, place 2-3 drops of this compound onto the surface of the measuring prism. Do not allow the pipette tip to touch the prism surface to avoid scratching.[12][13]

  • Measurement: Gently close the hinged prism assembly. Look through the eyepiece. You will see a field of view that is partially light and partially dark.

  • Adjusting: Turn the coarse adjustment knob until the boundary line between the light and dark fields is visible. Use the dispersion compensator dial to sharpen the boundary line, removing any color fringe.[13]

  • Reading: Use the fine adjustment knob to move the sharp boundary line exactly to the center of the crosshairs in the eyepiece.[13]

  • Record Value: Depress the switch to illuminate the internal scale and record the refractive index value to four decimal places.

  • Cleaning: After the measurement is complete, immediately clean the prisms with a soft tissue and an appropriate solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete physical characterization of a new batch of this compound.

G cluster_phys_prop start Sample Receipt (this compound) visual_inspection Visual Inspection (Color, Clarity) start->visual_inspection spectro_analysis Spectroscopic Analysis (Identity & Purity Check) visual_inspection->spectro_analysis nmr_ir ¹H NMR, ¹³C NMR, IR spectro_analysis->nmr_ir phys_prop Physical Property Measurement spectro_analysis->phys_prop density Density (Pycnometer) phys_prop->density ref_index Refractive Index (Abbe Refractometer) phys_prop->ref_index boil_point Boiling Point (Micro-Reflux) phys_prop->boil_point data_comp Data Compilation & Comparison to Specs density->data_comp ref_index->data_comp boil_point->data_comp end Final Report & Batch Release data_comp->end

References

An In-depth Technical Guide to 4-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylbenzaldehyde, a key intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and presents a logical workflow for its production and characterization.

Core Chemical and Physical Data

This compound, systematically named 4-(1,1-dimethylethyl)benzaldehyde, is an aromatic aldehyde with a distinct chemical structure that lends itself to a variety of applications.

General and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
CAS Number 939-97-9
Appearance Colorless to pale yellow liquid
Boiling Point 248.7 °C
Density 0.97 g/mL at 25 °C
Solubility in Water 120 mg/L
Refractive Index n20/D 1.53
Spectroscopic and Chromatographic Data

This table outlines the key identifiers for this compound in various spectroscopic and chromatographic analyses.

Analytical MethodKey Identifiers
¹H NMR Signals corresponding to tert-butyl protons, aromatic protons, and the aldehydic proton.
¹³C NMR Resonances for the carbons of the tert-butyl group, the aromatic ring, and the carbonyl carbon of the aldehyde.
FTIR Characteristic absorption bands for the C-H stretching of the alkyl and aromatic groups, and a strong C=O stretching band for the aldehyde.
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 162, with characteristic fragmentation patterns.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Oxidation of 4-tert-butyltoluene (B18130)

This protocol describes the synthesis of this compound by the oxidation of 4-tert-butyltoluene using manganese dioxide in sulfuric acid. This method is known for its high yield and purity of the final product.[1]

Materials:

  • 4-tert-butyltoluene

  • Manganese dioxide (MnO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butyltoluene.

  • Addition of Oxidant: Slowly and with stirring, add a stoichiometric amount of manganese dioxide to the flask.

  • Acidification: Carefully add concentrated sulfuric acid to the mixture. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with distilled water, a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.[2]

Purification by Fractional Distillation

Apparatus:

  • Round-bottom flask containing the crude this compound

  • Fractionating column

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Heating: Gently heat the round-bottom flask.

  • Fraction Collection: As the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the distillate in the receiving flask.

  • Completion: Stop the distillation when the temperature starts to drop or rise significantly, indicating that the desired fraction has been collected.

Analytical Characterization

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Perform serial dilutions to create a series of calibration standards. A typical concentration for analysis is around 10 µg/mL.[3]

  • Ensure the final sample is free of particulate matter by filtering it into a GC vial.[3]

Instrumentation and Parameters:

ParameterValue
GC Column Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Inlet Temperature 280 °C
Oven Program 45 °C for 2 min, then ramp at 12 °C/min to 325 °C, hold for 11 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp. 325 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-1000 m/z
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Sample Preparation:

  • ¹H NMR: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹³C NMR: A more concentrated solution is required; dissolve 50-100 mg of the sample in 0.7 mL of the deuterated solvent.[4]

  • Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any solid particles.[5]

Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

  • Use the residual solvent peak as a reference for chemical shifts. For CDCl₃, the ¹H signal is at 7.26 ppm and the ¹³C signal is at 77.16 ppm.

Sample Preparation:

  • For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two KBr or NaCl plates.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Analysis:

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 4-tert-butyltoluene reaction Oxidation Reaction start->reaction reagents MnO₂ / H₂SO₄ reagents->reaction extraction Extraction reaction->extraction washing Washing extraction->washing drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation gcms GC-MS distillation->gcms nmr NMR ('¹H & ¹³C') distillation->nmr ftir FTIR distillation->ftir end_product Pure This compound gcms->end_product nmr->end_product ftir->end_product

Caption: Synthesis, Purification, and Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Structure and Synthesis of 4-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics and synthetic methodologies for 4-tert-butylbenzaldehyde, a key intermediate in the synthesis of fragrances, pharmaceuticals, and agrochemicals. This document details its spectroscopic profile and provides established experimental protocols for its preparation.

Core Molecular Structure and Properties

This compound is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with a tert-butyl group at the para position relative to the formyl group.[1] This substitution pattern significantly influences the molecule's reactivity and physical properties.

Chemical Identifiers and Physical Properties:

PropertyValueReference
IUPAC Name 4-(tert-butyl)benzaldehyde[2]
CAS Number 939-97-9
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 130 °C at 25 mmHg
Density 0.97 g/mL at 25 °C
Refractive Index n20/D 1.53
SMILES CC(C)(C)c1ccc(cc1)C=O[2]
InChI Key OTXINXDGSUFPNU-UHFFFAOYSA-N[2]

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.95Singlet1HAldehydic proton (-CHO)
7.85Doublet2HAromatic protons (ortho to -CHO)
7.58Doublet2HAromatic protons (meta to -CHO)
1.34Singlet9Htert-butyl protons (-C(CH₃)₃)

¹³C NMR (Carbon-13 NMR) Data:

Chemical Shift (δ) ppmAssignment
192.1Aldehydic Carbonyl Carbon (-CHO)
158.5Aromatic Carbon (para, attached to t-butyl)
134.1Aromatic Carbon (ipso, attached to -CHO)
129.7Aromatic Carbons (ortho to -CHO)
126.0Aromatic Carbons (meta to -CHO)
35.4Quaternary Carbon of t-butyl group
31.1Methyl Carbons of t-butyl group
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2965StrongC-H stretch (tert-butyl)
~2870MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aromatic aldehyde)
~1605MediumC=C stretch (aromatic ring)
~830StrongC-H bend (para-disubstituted ring)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern useful for its identification.

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
162Moderate[M]⁺ (Molecular ion)
147High[M - CH₃]⁺
119Moderate[M - C₃H₇]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
57High (Base Peak)[C₄H₉]⁺ (tert-butyl cation)

Synthetic Methodologies and Experimental Protocols

Several synthetic routes are employed for the preparation of this compound. The two primary methods involve the oxidation of 4-tert-butyltoluene (B18130) and the Friedel-Crafts acylation of tert-butylbenzene (B1681246) followed by subsequent reaction steps.

Oxidation of 4-tert-butyltoluene

A common and industrially relevant method for the synthesis of this compound is the oxidation of 4-tert-butyltoluene.[3] Various oxidizing agents can be employed, with manganese dioxide (MnO₂) in sulfuric acid being a traditional choice.[3]

Experimental Protocol: Oxidation with Manganese Dioxide

Materials:

  • 4-tert-butyltoluene

  • Manganese dioxide (activated)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of 4-tert-butyltoluene in a suitable solvent (e.g., glacial acetic acid) is prepared.

  • Concentrated sulfuric acid is cautiously added to the solution while cooling in an ice bath.

  • Activated manganese dioxide is added portion-wise to the stirred solution, controlling the exothermic reaction.

  • The reaction mixture is heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove manganese salts.

  • The filtrate is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Logical Workflow for Oxidation Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 4-tert-butyltoluene C Reflux A->C B MnO2, H2SO4 B->C D Filtration C->D E Extraction D->E F Washing E->F G Drying F->G H Vacuum Distillation G->H I This compound H->I

Oxidation Synthesis Workflow
Friedel-Crafts Acylation Route

An alternative approach involves the Friedel-Crafts acylation of tert-butylbenzene to form 4-tert-butylacetophenone, which is then converted to the desired aldehyde.

Experimental Protocol: Friedel-Crafts Acylation and Subsequent Conversion

Part 1: Synthesis of 4-tert-butylacetophenone

Materials:

  • tert-butylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • A flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer is charged with anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere.

  • The suspension is cooled in an ice bath, and tert-butylbenzene is added.

  • Acetyl chloride is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dilute sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give crude 4-tert-butylacetophenone, which can be purified by distillation or recrystallization.

Part 2: Conversion of 4-tert-butylacetophenone to this compound

The conversion of the acetophenone (B1666503) to the benzaldehyde (B42025) can be achieved through various methods, such as the haloform reaction followed by reduction of the resulting carboxylic acid, or more directly via oxidation of a derived intermediate.

Logical Relationship for Friedel-Crafts Synthesis:

G A tert-butylbenzene C Friedel-Crafts Acylation A->C B Acetyl Chloride, AlCl3 B->C D 4-tert-butylacetophenone C->D E Multi-step Conversion (e.g., Oxidation/Reduction) D->E F This compound E->F

Friedel-Crafts Synthesis Pathway

Applications in Drug Development and Chemical Synthesis

This compound serves as a crucial building block in the synthesis of various high-value chemicals. Its primary application lies in the fragrance industry for the production of lilial, a synthetic aroma compound.[1] In the pharmaceutical and agrochemical sectors, it is an intermediate for the synthesis of more complex molecules, leveraging the reactivity of the aldehyde group for further chemical transformations. The bulky tert-butyl group often imparts desirable solubility and pharmacokinetic properties in drug candidates.

References

4-tert-butylbenzaldehyde solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant chemical synthesis pathways.

Introduction to this compound

This compound, also known as p-tert-butylbenzaldehyde, is an aromatic aldehyde with the chemical formula C₁₁H₁₄O.[1][2] It is a colorless to pale yellow liquid with a distinct almond-like odor.[3] This compound serves as a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals, dyes, and particularly, fragrance compounds. Its molecular structure, featuring a benzene (B151609) ring substituted with a bulky tert-butyl group and a formyl group, dictates its physical and chemical properties, including its solubility profile.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various applications, from reaction kinetics to biological availability. The presence of a polar aldehyde group and a nonpolar tert-butyl group gives this compound a mixed polarity, affecting its solubility in different media.

Aqueous Solubility

This compound is sparingly soluble in water. The polar aldehyde group can form hydrogen bonds with water molecules, but the large, nonpolar aromatic ring and tert-butyl group limit its miscibility with water.[3] Quantitative data for the aqueous solubility of this compound are summarized in the table below.

SolventTemperature (°C)Solubility
Water25120 mg/L[1]
Water2554.18 mg/L (estimated)[4]
Solubility in Organic Solvents
SolventQualitative Solubility
MethanolSoluble[5]
EthanolExpected to be soluble
AcetoneExpected to be soluble
Toluene (B28343)Expected to be soluble

The miscibility of this compound with these solvents is anticipated due to the favorable intermolecular interactions between the solute and the solvent molecules.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the reliable application of this compound in research and development. The following are detailed methodologies for determining its solubility in aqueous and organic solvents.

Determination of Aqueous Solubility (OECD 105 Guideline)

The OECD Guideline 105 for testing of chemicals, "Water Solubility," is a standardized method for determining the solubility of substances in water. The flask method is generally suitable for this compound.

Principle: A given amount of the substance is stirred in a specified volume of water at a constant temperature to achieve saturation. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath

  • Mechanical stirrer

  • Centrifuge or filtration apparatus

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry)

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Place the flask in a constant temperature bath (e.g., 25 °C) and stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After stirring, allow the mixture to stand to let the undissolved substance settle.

  • Separate the aqueous phase from the undissolved substance by centrifugation or filtration.

  • Determine the concentration of this compound in the clear aqueous phase using a validated analytical method (e.g., HPLC or GC).

  • Perform the experiment in triplicate to ensure the reliability of the results.

Determination of Solubility in Organic Solvents

A common method for determining the solubility of a liquid compound in an organic solvent is the gravimetric method.

Principle: A known mass of the solute is added to a known volume of the solvent until saturation is reached. The amount of dissolved solute is then determined by evaporating the solvent and weighing the residue.

Apparatus:

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Constant temperature shaker or bath

  • Oven or vacuum desiccator

Procedure:

  • Prepare a series of vials each containing a known volume of the organic solvent (e.g., ethanol, acetone, toluene).

  • Incrementally add a known mass of this compound to each vial.

  • Seal the vials and place them in a constant temperature shaker or bath until equilibrium is reached.

  • Visually inspect the vials for any undissolved solute.

  • For the saturated solution, carefully transfer a known volume of the clear supernatant to a pre-weighed evaporating dish.

  • Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

  • Dry the residue in an oven or vacuum desiccator to a constant weight.

  • The mass of the residue represents the amount of this compound dissolved in the known volume of the solvent. Calculate the solubility in g/100mL or other appropriate units.

Mandatory Visualizations

Synthesis of Fragrance Compounds from this compound

This compound is a key precursor in the industrial synthesis of popular fragrance compounds such as Lilial and Bourgeonal.[1] The synthesis involves an aldol (B89426) condensation followed by hydrogenation.

Synthesis_Pathway tbb This compound aldol Aldol Condensation tbb->aldol propanal Propionaldehyde propanal->aldol acetaldehyde Acetaldehyde acetaldehyde->aldol intermediate_lilial p-tert-Butyl-α-methyl cinnamaldehyde hydrogenation1 Hydrogenation intermediate_lilial->hydrogenation1 intermediate_bourgeonal p-tert-Butylcinnamaldehyde hydrogenation2 Hydrogenation intermediate_bourgeonal->hydrogenation2 lilial Lilial bourgeonal Bourgeonal aldol->intermediate_lilial + Propionaldehyde aldol->intermediate_bourgeonal + Acetaldehyde hydrogenation1->lilial hydrogenation2->bourgeonal

Caption: Synthesis pathway of Lilial and Bourgeonal.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is depicted in the following diagram.

Solubility_Workflow start Start: Obtain pure This compound prep Prepare saturated solution (excess solute in solvent) start->prep equilibrate Equilibrate at constant temperature with agitation prep->equilibrate separate Separate aqueous/organic phase from undissolved solute (centrifugation/filtration) equilibrate->separate analyze Analyze concentration of solute in the clear supernatant separate->analyze aqueous Aqueous Solvent: Use HPLC or GC analyze->aqueous organic Organic Solvent: Use gravimetric analysis analyze->organic end End: Report solubility data aqueous->end organic->end

Caption: Workflow for solubility determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. It is sparingly soluble in water, with reported values around 54-120 mg/L at 25 °C. While quantitative data for its solubility in various organic solvents are limited in the literature, it is expected to be readily soluble in solvents such as methanol, ethanol, acetone, and toluene due to its chemical structure. Standardized experimental protocols, such as the OECD 105 guideline for aqueous solubility and gravimetric methods for organic solvents, are available for accurate determination. The provided synthesis pathway and experimental workflow diagrams serve as valuable visual aids for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to 4-tert-Butylbenzaldehyde and its Synonyms in Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4-tert-butylbenzaldehyde, a versatile aromatic aldehyde crucial in various research and industrial applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synonyms, and experimental applications.

Nomenclature and Synonyms

In scientific literature and commercial contexts, p-tert-butylbenzaldehyde is known by several names. Clarity in terminology is essential for accurate literature searches and unambiguous communication in research. The most common synonyms and identifiers are listed below.

SynonymIdentifier TypeIdentifier
This compoundPreferred IUPAC Name -
p-tert-ButylbenzaldehydeCommon Name-
Benzaldehyde (B42025), 4-(1,1-dimethylethyl)-CAS Name-
4-(1,1-dimethylethyl)benzaldehydeSystematic Name-
para-tert-ButylbenzaldehydeCommon Name-
p-t-ButylbenzaldehydeAbbreviation-
4-t-Butyl benzaldehydeCommon Name-
TBBZAAbbreviation-
CAS Number Registry Number939-97-9 [1][2][3][4][5][6][7]
EC Number EINECS Number213-367-9 [1][2][5]
PubChem CID Database ID70324 [2][3][5]

Physicochemical Properties

The distinct chemical properties of this compound, largely influenced by its bulky tert-butyl group, make it a valuable intermediate in organic synthesis.[1] A summary of its key physical and chemical data is presented below.

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₄O[1][2][3][4][7][8]
Molecular Weight162.23 g/mol [1][2][3][4][7][8][9]
AppearanceClear colorless to light yellow liquid[1][3]
Density0.97 g/mL at 25 °C[1][2][3][6][9]
Boiling Point248.7 °C (521.8 K)[2]
130 °C at 25 mmHg[1][3][4][6][9]
Melting Point-3 °C
Refractive Indexn20/D 1.53[1][3][4][6][9]
Water Solubility120 mg/L[2]
Flash Point214 °F (101.1 °C)[1]

Applications in Research and Drug Development

This compound is a significant building block in the synthesis of a wide array of organic molecules.[3] Its applications span across pharmaceuticals, fragrances, and materials science.

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][3] Notably, it is used in the preparation of isoxazolyl penicillin derivatives, which are a class of broad-spectrum antibiotics.[1]

  • Enzyme Inhibition Studies: The compound is utilized in kinetic studies to investigate enzyme inhibition. For instance, it has been used to evaluate the kinetic constants (KI) for the inhibition of mushroom tyrosinase, which is valuable for understanding enzyme mechanisms and developing new therapeutic agents.[1][4][6][10]

  • Fragrance and Flavor Industry: In the fragrance industry, this compound is a precursor to important synthetic aroma compounds.[2][3] Through aldol (B89426) condensation with propionaldehyde (B47417) or acetaldehyde, followed by hydrogenation, it yields the fragrance compounds lilial (B1675391) and bourgeonal, respectively.[2]

  • Polymer Chemistry: It is also employed in the production of specialty polymers, contributing to properties such as enhanced thermal stability and chemical resistance.[3]

  • Dye Industry: The chemical structure of this compound makes it a useful intermediate in the synthesis of various dyes.[1]

Experimental Protocols

A common laboratory and industrial-scale synthesis of this compound involves the oxidation of 4-tert-butyltoluene. One documented method utilizes a cobalt- and manganese-loaded mesoporous molecular sieve as a catalyst.

  • Materials:

    • 4-tert-butyltoluene (substrate)

    • Acetonitrile (solvent)

    • N-hydroxyphthalimide (free radical initiator)

    • Cobalt- and manganese-loaded mesoporous molecular sieve (catalyst)

    • Oxygen (oxidant)

  • Procedure:

    • To a reaction vessel, add 4-tert-butyltoluene, acetonitrile, N-hydroxyphthalimide, and the catalyst.

    • Heat the reaction mixture to a temperature between 50 and 70 °C.

    • Bubble sufficient oxygen through the mixture.

    • Maintain the reaction for 4 to 7 hours to yield p-tert-butylbenzaldehyde.[11]

Another approach involves the electrochemical oxidation of 4-tert-butyltoluene, which is a method used for industrial-scale production by companies like BASF and Givaudan.[2]

This compound can be used as a model inhibitor in enzyme kinetics studies.

  • Objective: To determine the kinetic constants (KI) of this compound for the inhibition of mushroom tyrosinase.

  • Materials:

    • Mushroom tyrosinase enzyme solution

    • L-DOPA (substrate)

    • Phosphate (B84403) buffer (pH 6.8)

    • This compound solution of varying concentrations

    • Spectrophotometer

  • Protocol:

    • Prepare a series of reaction mixtures, each containing the phosphate buffer, L-DOPA, and a specific concentration of this compound.

    • Initiate the enzymatic reaction by adding the mushroom tyrosinase solution.

    • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (KI).[1][4][6][10]

Visualizing Synthetic Pathways and Experimental Workflows

Synthesis_of_Lilial PTBB This compound Aldol Aldol Condensation PTBB->Aldol Prop Propionaldehyde Prop->Aldol Intermediate Unsaturated Aldehyde Intermediate Aldol->Intermediate H2 Hydrogenation (H2/Catalyst) Intermediate->H2 Reduction Lilial Lilial H2->Lilial

Caption: Synthesis pathway of the fragrance compound Lilial.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Enzyme Prepare Mushroom Tyrosinase Solution Mix Mix Enzyme, Substrate, and Inhibitor in Buffer Prep_Enzyme->Mix Prep_Substrate Prepare L-DOPA (Substrate) Solution Prep_Substrate->Mix Prep_Inhibitor Prepare Serial Dilutions of This compound Prep_Inhibitor->Mix Measure Measure Absorbance at 475 nm over time (Spectrophotometer) Mix->Measure Calc_V0 Calculate Initial Reaction Velocities (V0) Measure->Calc_V0 Plot Generate Lineweaver-Burk or Dixon Plots Calc_V0->Plot Determine_KI Determine Inhibition Constant (KI) Plot->Determine_KI

Caption: Experimental workflow for enzyme inhibition assay.

References

4-tert-Butylbenzaldehyde: A Technical Guide to its Appearance and Odor Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzaldehyde, a key aromatic aldehyde, is a significant intermediate in the synthesis of various fine chemicals, notably in the fragrance and pharmaceutical industries. Its distinct sensory characteristics and physical properties make it a subject of interest for researchers involved in aroma chemistry, materials science, and drug development. This technical guide provides an in-depth overview of the appearance and odor profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Appearance Colorless to pale yellow liquid[1][2]
Odor Strong, almond-like[2]
Molecular Formula C₁₁H₁₄O[1]
Molar Mass 162.23 g/mol [1]
Boiling Point 248.7 °C (at 760 mmHg)[1]
130 °C (at 25 mmHg)[3]
Density 0.97 g/mL (at 25 °C)[1][3]
Refractive Index 1.53 (at 20 °C)[3]
Solubility in Water 120 mg/L[1]

Odor Profile

The characteristic odor of this compound is predominantly described as a strong, almond-like scent.[2] This aroma is attributed to the presence of the benzaldehyde (B42025) functional group, with the para-substituted tert-butyl group influencing its intensity and substantivity. In the fragrance industry, it serves as a crucial building block for the synthesis of other aroma compounds, such as lilial (B1675391) and bourgeonal, through aldol (B89426) condensation reactions.[1]

Experimental Protocols

Determination of Physical Properties

1. Boiling Point Determination (Micro-method)

This protocol is adapted from standard micro-boiling point determination techniques.

  • Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or oil bath, rubber band or wire for attachment.

  • Procedure :

    • A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.

    • The capillary tube is placed inside the test tube with the open end submerged in the liquid.

    • The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

    • The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

    • The side arm of the Thiele tube is gently heated.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

    • The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

    • The atmospheric pressure should be recorded, and a pressure correction can be applied if necessary.

2. Density Determination (Based on ASTM D3505)

This protocol outlines the general procedure for determining the density of liquid chemicals as described in ASTM D3505.[1][4][5][6][7]

  • Apparatus : Pycnometer (a specific gravity bottle of known volume), analytical balance, constant-temperature water bath.

  • Procedure :

    • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

    • The pycnometer is filled with distilled water and placed in the constant-temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.

    • The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and calculating the volume based on the density of water at that temperature.

    • The pycnometer is then emptied, dried, and filled with this compound.

    • The filled pycnometer is brought to the same constant temperature in the water bath.

    • The mass of the this compound-filled pycnometer is accurately measured.

    • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Sensory Analysis

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

  • Apparatus : Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP), capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent), high-purity carrier gas (e.g., helium or hydrogen).

  • Procedure :

    • A diluted sample of this compound in a suitable solvent (e.g., ethanol) is prepared.

    • A small volume of the sample is injected into the GC.

    • The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

    • The effluent from the column is split between the FID and the ODP.

    • A trained sensory panelist sniffs the effluent at the ODP and records the time, duration, and a descriptor for each odor perceived.

    • The data from the FID (retention times and peak areas) is correlated with the sensory data from the ODP to identify the compound responsible for each specific odor note.

    • For this compound, the primary odor event would correspond to the main peak on the chromatogram and would be described as "almond-like."

Synthesis Pathway

This compound can be synthesized through various methods. One common industrial method involves the oxidation of 4-tert-butyltoluene. The following diagram illustrates a general synthesis pathway.

Synthesis_Pathway 4-tert-Butyltoluene 4-tert-Butyltoluene This compound This compound 4-tert-Butyltoluene->this compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., MnO₂, Air, Electrochemical) Oxidizing_Agent->this compound Reaction_Conditions Catalyst / Heat Reaction_Conditions->this compound Byproducts Byproducts This compound->Byproducts Formation of Structure_Odor_Relationship cluster_molecule This compound cluster_odor Odor Profile Benzaldehyde_Core Benzaldehyde Moiety Almond_Scent Almond Scent Benzaldehyde_Core->Almond_Scent Primary Contributor tert_Butyl_Group tert-Butyl Group Substantivity Increased Substantivity & Impact tert_Butyl_Group->Substantivity Modifies

References

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 4-tert-butylbenzaldehyde, a key intermediate in the synthesis of various fragrance compounds and pharmaceuticals. This document outlines the experimental protocols for determining these physical properties and includes a visualization of a key synthetic pathway involving this compound.

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is critical for the characterization and quality control of chemical substances. The following table summarizes the available data for this compound.

Physical PropertyValueConditions
Boiling Point 248.7 °C@ 760 mmHg (Standard Pressure)
130 °C@ 25 mmHg
Melting Point Not consistently reported-

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling and melting points of a chemical substance like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount of the this compound sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in a Thiele tube or an oil bath.

  • The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (Capillary Method)

While this compound is a liquid at room temperature, this protocol is standard for determining the melting point of solid derivatives or related compounds.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (if the sample needs to be powdered)

Procedure:

  • A small, dry sample of the solid is finely powdered.

  • The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube, typically to a height of 2-3 mm.

  • The capillary tube is tapped gently to ensure the sample is tightly packed at the sealed end.

  • The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Synthetic Pathway Visualization

This compound is a crucial precursor in the industrial synthesis of popular fragrance ingredients such as Lilial and Bourgeonal. The following diagram illustrates the general workflow for these syntheses.

Synthesis_Workflow Synthesis of Fragrance Compounds from this compound cluster_start Starting Material cluster_reaction Aldol Condensation cluster_reagents Reagents cluster_intermediate Intermediate Products cluster_hydrogenation Hydrogenation cluster_final Final Products 4_tert_butylbenzaldehyde This compound Aldol_Condensation Aldol Condensation 4_tert_butylbenzaldehyde->Aldol_Condensation Reacts with Intermediate_Lilial Unsaturated Aldehyde (for Lilial) Aldol_Condensation->Intermediate_Lilial with Propionaldehyde Intermediate_Bourgeonal Unsaturated Aldehyde (for Bourgeonal) Aldol_Condensation->Intermediate_Bourgeonal with Acetaldehyde Propionaldehyde Propionaldehyde Propionaldehyde->Aldol_Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Condensation Hydrogenation_L Hydrogenation Intermediate_Lilial->Hydrogenation_L Hydrogenation_B Hydrogenation Intermediate_Bourgeonal->Hydrogenation_B Lilial Lilial Hydrogenation_L->Lilial Bourgeonal Bourgeonal Hydrogenation_B->Bourgeonal

Caption: Synthetic route from this compound to Lilial and Bourgeonal.

A Technical Guide to the Physicochemical Properties of 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 4-tert-butylbenzaldehyde, a crucial intermediate in the synthesis of various compounds. This document outlines its refractive index and density, details the experimental protocols for their measurement, and presents this data in a clear, accessible format for laboratory and research applications.

Core Physicochemical Data

The refractive index and density are fundamental physical constants that are essential for the identification, purity assessment, and quality control of this compound. These properties are summarized below.

Physicochemical PropertyValueTemperature (°C)
Refractive Index (n/D)1.53 (lit.)[1][2]20
1.5260-1.5310[3][4][5]20
1.5285[6]Not Specified
Density0.97 g/mL (lit.)[1][2][6]25
0.97[7]Not Specified

Experimental Protocols

Accurate determination of the refractive index and density is paramount for ensuring the quality and consistency of this compound used in research and development. The following sections detail the standard methodologies for these measurements.

Measurement of Refractive Index

The refractive index of a liquid, such as this compound, is typically measured using a refractometer, most commonly an Abbé refractometer.

Methodology:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index at a specific temperature (e.g., distilled water).

  • Temperature Control: Ensure the refractometer's prisms are maintained at a constant temperature, typically 20°C, using a circulating water bath.

  • Sample Application: Apply a few drops of this compound to the surface of the lower prism.

  • Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: Read the refractive index value directly from the instrument's scale.

  • Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after each measurement.

Measurement of Density

The density of a liquid can be determined using several methods, with the use of a pycnometer or a digital density meter being the most common and accurate.

Methodology using a Pycnometer:

  • Cleaning and Drying: Thoroughly clean and dry an empty pycnometer of a known volume.

  • Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

  • Filling with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. The temperature of the sample should be equilibrated to 25°C in a water bath.

  • Weighing the Filled Pycnometer: Weigh the pycnometer filled with the sample (m₂).

  • Calculation: The density (ρ) is calculated using the following formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of this compound, incorporating the measurement of its refractive index and density.

QC_Workflow cluster_0 Quality Control Workflow for this compound A Receive Sample of This compound B Visual Inspection (Colorless to pale yellow liquid) A->B C Measure Refractive Index at 20°C B->C D Measure Density at 25°C B->D E Compare with Specifications (Refractive Index: 1.5260-1.5310 Density: ~0.97 g/mL) C->E D->E F Pass E->F Within Range G Fail E->G Out of Range H Further Analysis Required (e.g., GC for purity) G->H

Caption: Quality control workflow for this compound.

References

The Anticonvulsant Potential of 4-tert-Butylbenzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-tert-Butylbenzaldehyde, an aromatic aldehyde, has been identified as a compound with potential anticonvulsant properties[1]. This technical guide provides a comprehensive overview of the available biological data, experimental protocols for anticonvulsant screening, and a discussion of the potential mechanisms of action. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on related benzaldehyde (B42025) derivatives and standard anticonvulsant screening methodologies to provide a framework for future research and development.

Quantitative Data Summary

Compound ClassSeizure ModelED50 (mg/kg)Neurotoxicity (TD50/LD50)Reference
Benzaldehyde SemicarbazonesMaximal Electroshock (MES)VariesGenerally low neurotoxicity reported[2]
Substituted Benzaldehyde Salicyloyl HydrazonesMES & Pentylenetetrazol (PTZ)Effective at 100 mg/kg (oral)Not specified[3]
(2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazonesPentylenetetrazol (PTZ)VariesNot specified[4]

Note: The data presented above is for structurally related compounds and should be used as a preliminary guide for designing studies on this compound.

Potential Mechanisms of Action

The precise mechanism of action for this compound as an anticonvulsant has not been definitively elucidated. However, based on the known mechanisms of other anticonvulsant drugs and the activity of related benzaldehyde derivatives, several potential signaling pathways can be hypothesized.

Modulation of GABAergic Neurotransmission:

A primary mechanism for many anticonvulsants is the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA). This can occur through various means, including direct agonism at the GABAA receptor, positive allosteric modulation, or inhibition of GABA reuptake or metabolism. Studies on some benzaldehyde derivatives suggest a potential interaction with the GABAergic system[5][6][7][8][9].

GABAergic_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle GABAa_R GABAA Receptor-Chloride Channel Complex GABA_vesicle->GABAa_R GABA Release GAT1 GABA Transporter (GAT1) GABAa_R->GAT1 Chloride_Influx Cl- Influx GABAa_R->Chloride_Influx Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to TBBA This compound (Hypothesized) TBBA->GAT1 Inhibition of Reuptake? TBBA->GABAa_R Positive Allosteric Modulation?

Caption: Hypothesized modulation of the GABAergic pathway by this compound.

Blockade of Voltage-Gated Ion Channels:

Another common anticonvulsant mechanism involves the modulation of voltage-gated ion channels, such as sodium (Nav) and calcium (Cav) channels. By blocking these channels, particularly in their inactivated state, drugs can reduce neuronal hyperexcitability and prevent seizure propagation[8][10][11][12][13][14][15][16][17][18]. The potential for benzaldehyde derivatives to act as sodium channel blockers has been suggested[10].

Ion_Channel_Blockade cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel (Nav) Sodium_Influx Na+ Influx Na_Channel->Sodium_Influx Opens Ca_Channel Voltage-Gated Calcium Channel (Cav) Calcium_Influx Ca2+ Influx Ca_Channel->Calcium_Influx Opens Action_Potential Action Potential Propagation Action_Potential->Na_Channel Depolarization Sodium_Influx->Action_Potential Further Depolarization Depolarization2 Depolarization Depolarization2->Ca_Channel Neurotransmitter_Release Excitatory Neurotransmitter Release Calcium_Influx->Neurotransmitter_Release Triggers TBBA This compound (Hypothesized) TBBA->Na_Channel Blockade? TBBA->Ca_Channel Blockade? MES_Workflow Animal_Prep Animal Preparation (e.g., Mice, Rats) Drug_Admin Drug Administration (i.p. or oral) This compound or Vehicle Animal_Prep->Drug_Admin Time_Interval Time Interval (e.g., 30, 60 min) Drug_Admin->Time_Interval Electrode_Placement Corneal Electrode Placement Time_Interval->Electrode_Placement Stimulation Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s for mice) Electrode_Placement->Stimulation Observation Observation of Seizure (Tonic Hindlimb Extension) Stimulation->Observation Data_Analysis Data Analysis (Protection vs. No Protection, ED50 Calculation) Observation->Data_Analysis PTZ_Workflow Animal_Prep Animal Preparation (e.g., Mice, Rats) Drug_Admin Drug Administration (i.p. or oral) This compound or Vehicle Animal_Prep->Drug_Admin Time_Interval Time Interval (e.g., 30, 60 min) Drug_Admin->Time_Interval PTZ_Injection PTZ Injection (Subcutaneous or i.p.) (e.g., 85 mg/kg for mice) Time_Interval->PTZ_Injection Observation Observation of Seizure (Clonic convulsions for 30 min) PTZ_Injection->Observation Data_Analysis Data Analysis (Seizure latency, duration, and score; ED50 Calculation) Observation->Data_Analysis Rotarod_Workflow Training Animal Training (Mice or Rats on Rotarod) Drug_Admin Drug Administration (i.p. or oral) This compound or Vehicle Training->Drug_Admin Time_Interval Time Interval (e.g., 30, 60 min) Drug_Admin->Time_Interval Testing Rotarod Performance Test (e.g., 1 min at a set speed) Time_Interval->Testing Observation Observation of Motor Impairment (Falling off the rod) Testing->Observation Data_Analysis Data Analysis (Number of animals falling, TD50 Calculation) Observation->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fragrances using 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of popular fragrance ingredients, Bourgeonal™ and Lilial®, utilizing 4-tert-butylbenzaldehyde as a key starting material. The methodologies outlined are based on established chemical transformations and are intended to be a comprehensive guide for laboratory synthesis.

Introduction

This compound is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and notably, fragrance chemicals.[1][2][3] Its distinct chemical structure and reactivity make it an ideal precursor for creating complex and enduring scent profiles in the perfume industry.[1] This document focuses on the synthesis of two commercially significant fragrances: Bourgeonal™, known for its lily-of-the-valley scent, and Lilial®, which also possesses a floral, lily-like aroma.[4][5]

The primary synthetic pathway for both fragrances involves a two-step process: an aldol (B89426) condensation of this compound with another aldehyde, followed by a catalytic hydrogenation of the resulting α,β-unsaturated aldehyde.[4][5][6][7][8][9]

Synthesis of Bourgeonal™ (3-(4-tert-Butylphenyl)propanal)

Bourgeonal™ is a fragrance ingredient with a powerful, floral, and watery green scent reminiscent of lily of the valley.[4] The industrial synthesis typically involves a mixed aldol reaction between this compound and acetaldehyde (B116499), followed by hydrogenation.[4]

Experimental Protocol: Two-Step Synthesis

Step 1: Aldol Condensation to form 3-(4-tert-Butylphenyl)propenal

This step involves the base-catalyzed aldol condensation of this compound with acetaldehyde.

  • Materials:

    • This compound

    • Acetaldehyde

    • Sodium hydroxide (B78521) (NaOH) or other suitable base

    • Ethanol (B145695) (or other suitable solvent)

    • Hydrochloric acid (HCl) for neutralization

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Procedure:

    • Dissolve this compound in ethanol in a reaction flask equipped with a stirrer and a dropping funnel.

    • Prepare a solution of sodium hydroxide in ethanol.

    • Cool the reaction flask in an ice bath.

    • Slowly add the sodium hydroxide solution to the flask while stirring.

    • Add acetaldehyde dropwise to the reaction mixture, maintaining the low temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

    • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the crude 3-(4-tert-butylphenyl)propenal.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Catalytic Hydrogenation to form Bourgeonal™

This step involves the selective hydrogenation of the carbon-carbon double bond of the propenal intermediate.

  • Materials:

    • 3-(4-tert-Butylphenyl)propenal

    • Palladium on carbon (Pd/C) catalyst (typically 5% or 10%)

    • Sodium carbonate (Na₂CO₃) (optional, as a base)

    • Solvent (e.g., ethanol or ethyl acetate)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation apparatus (e.g., a Parr hydrogenator), combine the purified 3-(4-tert-butylphenyl)propenal, the Pd/C catalyst, and the solvent.

    • If necessary, add a small amount of sodium carbonate.

    • Seal the apparatus and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure.

    • Heat the mixture to the specified temperature and stir vigorously.

    • Monitor the reaction progress by observing the hydrogen uptake.

    • Once the reaction is complete (no more hydrogen is consumed), cool the mixture to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude Bourgeonal™.

    • Purify the product by vacuum distillation.

Quantitative Data for Bourgeonal™ Synthesis
ParameterValueReference
Intermediate: 3-(4-tert-Butylphenyl)propenal
YieldHigh[10]
Final Product: Bourgeonal™
Molecular FormulaC₁₃H₁₈O[6]
Molecular Weight190.28 g/mol [6]
AppearancePale yellow liquid[4]
Boiling Point265.1 °C[4]
Density0.938 g/cm³[4]
Overall Yield87%[11]

Synthesis Workflow for Bourgeonal™

Bourgeonal_Synthesis This compound This compound Aldol Condensation Aldol Condensation This compound->Aldol Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Aldol Condensation Intermediate_Propenal 3-(4-tert-Butylphenyl)propenal Aldol Condensation->Intermediate_Propenal Catalytic Hydrogenation Catalytic Hydrogenation Intermediate_Propenal->Catalytic Hydrogenation Bourgeonal Bourgeonal™ Catalytic Hydrogenation->Bourgeonal

Caption: Synthesis of Bourgeonal™ from this compound.

Synthesis of Lilial® (2-Methyl-3-(4-tert-butylphenyl)propanal)

Lilial® is another widely used fragrance compound with a delicate, floral, lily-of-the-valley scent. Its synthesis is similar to that of Bourgeonal™, but it utilizes propionaldehyde (B47417) instead of acetaldehyde in the initial aldol condensation step.[5][7][8]

Experimental Protocol: Two-Step Synthesis

Step 1: Aldol Condensation to form 2-Methyl-3-(4-tert-butylphenyl)propenal

  • Materials:

    • This compound

    • Propionaldehyde

    • Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

    • Solvent (e.g., ethanol, methanol)

    • Acid for neutralization (e.g., hydrochloric acid, sulfuric acid)

    • Organic solvent for extraction (e.g., toluene, diethyl ether)

  • Procedure:

    • Charge a reaction vessel with this compound and the solvent.

    • Cool the mixture in an ice bath.

    • Slowly add the base catalyst to the mixture while stirring.

    • Add propionaldehyde dropwise, maintaining a low temperature.

    • After the addition, allow the reaction to proceed at a controlled temperature until completion.

    • Neutralize the reaction mixture with a dilute acid.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over an appropriate drying agent.

    • Remove the solvent by distillation to obtain the crude α,β-unsaturated aldehyde.

    • Purify the intermediate by vacuum distillation.

Step 2: Catalytic Hydrogenation to form Lilial®

  • Materials:

    • 2-Methyl-3-(4-tert-butylphenyl)propenal

    • Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Raney nickel)

    • Solvent (e.g., ethanol, isopropanol)

    • Hydrogen gas (H₂)

  • Procedure:

    • Place the unsaturated aldehyde, solvent, and catalyst in a high-pressure autoclave.

    • Seal the autoclave and purge with an inert gas, followed by hydrogen.

    • Pressurize the autoclave with hydrogen to the desired pressure.

    • Heat the reaction mixture to the specified temperature and stir.

    • Monitor the reaction by observing the drop in hydrogen pressure.

    • After the reaction is complete, cool the autoclave, vent the excess hydrogen, and purge with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent by distillation.

    • Purify the final product, Lilial®, by fractional distillation under vacuum.

Quantitative Data for Lilial® Synthesis
ParameterValueReference
Intermediate: 2-Methyl-3-(4-tert-butylphenyl)propenal
YieldHigh[12]
Final Product: Lilial®
Molecular FormulaC₁₄H₂₀O[7]
Molecular Weight204.31 g/mol [7]
AppearanceColorless to slightly yellow liquid[13]
Boiling Point126-127 °C at 0.80 kPa[13]
Density0.942-0.947 g/cm³ at 20 °C[13]
Purity>95.0%(GC)[14]

Synthesis Workflow for Lilial®

Lilial_Synthesis This compound This compound Aldol_Condensation Aldol Condensation This compound->Aldol_Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Aldol_Condensation Unsaturated_Aldehyde 2-Methyl-3-(4-tert-butylphenyl)propenal Aldol_Condensation->Unsaturated_Aldehyde Catalytic_Hydrogenation Catalytic Hydrogenation Unsaturated_Aldehyde->Catalytic_Hydrogenation Lilial Lilial® Catalytic_Hydrogenation->Lilial

References

The Versatility of 4-tert-butylbenzaldehyde as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-tert-butylbenzaldehyde, a readily available aromatic aldehyde, serves as a versatile starting material and key intermediate in the synthesis of a variety of pharmaceutical compounds. Its characteristic tert-butyl group can impart desirable lipophilic properties to the final active pharmaceutical ingredient (API), potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and experimental protocols for the synthesis of select pharmaceutical agents derived from this compound, including the agricultural fungicide Fenpropimorph and a chalcone (B49325) derivative with potential anticonvulsant activity.

Application 1: Synthesis of the Fungicide Fenpropimorph

This compound is a crucial precursor in the industrial synthesis of Fenpropimorph, a widely used systemic fungicide in agriculture. The synthesis proceeds via the intermediate 4-tert-butyl-α-methyldihydrocinnamaldehyde, commonly known as Lilial®.

Synthetic Pathway Overview

The overall synthesis of Fenpropimorph from this compound involves a three-step process:

  • Aldol (B89426) Condensation: this compound undergoes a crossed aldol condensation with propionaldehyde (B47417) to form 4-tert-butyl-α-methylcinnamaldehyde.

  • Hydrogenation: The unsaturated aldehyde intermediate is then selectively hydrogenated to yield 4-tert-butyl-α-methyldihydrocinnamaldehyde (Lilial®).

  • Reductive Amination: Finally, Lilial® is reductively aminated with 2,6-dimethylmorpholine (B58159) to produce Fenpropimorph.

G A This compound C 4-tert-butyl-α-methylcinnamaldehyde A->C Aldol Condensation B Propionaldehyde B->C E 4-tert-butyl-α-methyldihydrocinnamaldehyde (Lilial®) C->E Hydrogenation D H₂/Catalyst D->E G Fenpropimorph E->G Reductive Amination F 2,6-Dimethylmorpholine, H₂/Catalyst F->G

Caption: Synthesis of Fenpropimorph from this compound.

Quantitative Data
StepReactantsProductCatalyst/ReagentYieldPurityReference
Aldol CondensationThis compound, Propionaldehyde4-tert-butyl-α-methylcinnamaldehydePotassium Hydroxide (B78521)~93%>98%[1]
Hydrogenation4-tert-butyl-α-methylcinnamaldehyde, H₂4-tert-butyl-α-methyldihydrocinnamaldehyde (Lilial®)Palladium on Carbon (Pd/C)HighHigh[1]
Reductive AminationLilial®, 2,6-dimethylmorpholine, H₂FenpropimorphNot specifiedGoodHigh[2]
Experimental Protocols

Protocol 1: Synthesis of 4-tert-butyl-α-methylcinnamaldehyde (Aldol Condensation Intermediate) [1]

  • Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous methanol (B129727).

  • Add solid potassium hydroxide (approximately a 1:35 to 1:40 weight ratio relative to this compound).

  • Cool the mixture to 15-20°C.

  • Slowly add a solution of propionaldehyde (1.00-1.05 equivalents) in anhydrous methanol to the reaction mixture over 1-2 hours, maintaining the temperature between 15-20°C.

  • After the addition is complete, continue stirring at this temperature for an additional 1-2 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • The resulting crude product can be purified by fractional vacuum distillation.

Protocol 2: Synthesis of 4-tert-butyl-α-methyldihydrocinnamaldehyde (Lilial®) (Hydrogenation) [1]

  • In a high-pressure autoclave, combine the purified 4-tert-butyl-α-methylcinnamaldehyde (1 equivalent) with a catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Add a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-400 psi).

  • Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC.

  • Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Protocol 3: Synthesis of Fenpropimorph (Reductive Amination) [2]

Note: This is a generalized protocol based on the known transformation.

  • The alcohol precursor, p-tert-butyl-β-methylphenylpropanol, is first synthesized by the reduction of Lilial® using a standard reducing agent like sodium borohydride.

  • The hydroxyl group of the resulting alcohol is then activated by converting it into a good leaving group, for example, by reaction with thionyl chloride to form the corresponding chloride, or with methanesulfonyl chloride to form the mesylate.

  • The activated intermediate is then reacted with cis-2,6-dimethylmorpholine (B33440) in a suitable solvent.

  • A nucleophilic substitution reaction occurs, where the nitrogen of the morpholine (B109124) displaces the leaving group to form Fenpropimorph.

  • The final product is then isolated and purified using standard techniques such as extraction, crystallization, or chromatography.

Application 2: Synthesis of a Chalcone with Potential Anticonvulsant Activity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for a wide range of biological activities, including anticonvulsant properties. This compound can be used as a building block to synthesize chalcone derivatives.

Synthetic Pathway Overview

The synthesis of a 4-tert-butylphenyl containing chalcone is typically achieved through a Claisen-Schmidt condensation reaction between this compound and an appropriate acetophenone (B1666503) derivative.

G A This compound D Chalcone Derivative A->D Claisen-Schmidt Condensation B Substituted Acetophenone B->D C Base (e.g., NaOH or KOH) C->D

Caption: General synthesis of a chalcone derivative.

Quantitative Data
Experimental Protocol

Protocol 4: General Synthesis of a 4-tert-butylphenyl Chalcone Derivative

  • Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • To this solution, add an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water or a dilute acid solution to precipitate the crude chalcone.

  • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Other Potential Pharmaceutical Applications

While detailed protocols are not as readily available, literature suggests that this compound is a potential intermediate for other classes of pharmaceuticals:

  • Isoxazolyl Penicillin Derivatives: Although mentioned as a use, specific synthetic details linking this compound to this class of antibiotics are not well-documented in the public domain.[3]

  • Anticonvulsants: Beyond chalcones, the 4-tert-butylphenyl moiety has been incorporated into other scaffolds with anticonvulsant activity. Further research could explore the use of this compound in the synthesis of novel anticonvulsant agents.

This compound is a valuable and economically important intermediate in the pharmaceutical and agrochemical industries. Its utility in the multi-ton synthesis of the fungicide Fenpropimorph highlights its industrial relevance. Furthermore, its application in the synthesis of biologically active scaffolds like chalcones demonstrates its potential for the discovery and development of new therapeutic agents. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this versatile building block.

References

Application Notes and Protocols for the Use of 4-tert-Butylbenzaldehyde in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing 4-tert-butylbenzaldehyde in enzyme kinetic studies, with a primary focus on its role as an inhibitor of mushroom tyrosinase. Additionally, potential applications in studying aldehyde dehydrogenase and cytochrome P450 enzymes are discussed.

Inhibition of Mushroom Tyrosinase by this compound

This compound has been identified as a reversible inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and fruit browning. Understanding its inhibitory mechanism is crucial for applications in cosmetics, food preservation, and medicine.

Mechanism of Inhibition

Kinetic studies have demonstrated that this compound acts as an uncompetitive inhibitor of the diphenolase activity of mushroom tyrosinase.[1] This mode of inhibition signifies that the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the formation of the product.

For the monophenolase activity of tyrosinase, p-alkylbenzaldehydes, including this compound, have been shown to decrease the steady-state activity without affecting the lag time.[1] The inhibitory potency of p-alkylbenzaldehydes is influenced by the hydrophobicity of the alkyl group.[1]

Quantitative Data
InhibitorEnzymeInhibition Type (Diphenolase)IC50 (µM)Ki (µM)Notes
This compound Mushroom TyrosinaseUncompetitiveN/AN/APotency is comparable to p-butylbenzaldehyde and less than p-pentylbenzaldehyde and p-hexylbenzaldehyde.[1]
Benzaldehyde (for comparison)Mushroom TyrosinasePartial Noncompetitive31.0N/AUsed as a reference compound in several studies.[2]
4-Vinylbenzaldehyde (B157712) (for comparison)Mushroom TyrosinaseMixed-II Type23N/ADemonstrates potent inhibition of diphenolase activity.[3]

N/A: Not available in the cited literature.

Experimental Protocol: Determination of Tyrosinase Inhibition Kinetics

This protocol outlines a spectrophotometric method to determine the type of inhibition and the inhibition constant (Ki) of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • This compound (≥97% purity)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.

  • Enzyme Activity Assay:

    • In a 96-well plate, set up the reaction mixtures as described in the table below.

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the L-DOPA solution.

    • Immediately measure the increase in absorbance at 475 nm (due to the formation of dopachrome) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

Well TypeBuffer Volume (µL)This compound (µL)Tyrosinase (µL)L-DOPA (µL)
Blank X00Y
Control (No Inhibitor) X0 (add buffer with DMSO)ZY
Test (Inhibitor) XVariable concentrationsZY
  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plots.

    • To determine the mode of inhibition, generate Lineweaver-Burk plots (1/V vs. 1/[S]) at different fixed concentrations of this compound. For uncompetitive inhibition, the lines will be parallel.

    • The inhibition constant (Ki) can be determined from a secondary plot of the y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

Visualization of Experimental Workflow and Inhibition Mechanism

Tyrosinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Buffer Phosphate Buffer Mix Mix Enzyme and Inhibitor Buffer->Mix Enzyme Tyrosinase Solution Enzyme->Mix Substrate L-DOPA Solution Add_Substrate Add L-DOPA Substrate->Add_Substrate Inhibitor This compound Solutions Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance (475 nm) Add_Substrate->Measure Velocity Calculate Initial Velocities Measure->Velocity LB_Plot Lineweaver-Burk Plot Velocity->LB_Plot Ki_Plot Secondary Plot for Ki LB_Plot->Ki_Plot

Caption: Workflow for determining tyrosinase inhibition kinetics.

Uncompetitive_Inhibition E E ES ES E->ES + S S S ES->E ES->E + P ESI ESI ES->ESI + I P P I I ESI->ES ALDH_Pathway Aldehyde This compound ALDH ALDH Acid 4-tert-Butylbenzoic Acid Aldehyde->Acid Oxidation NADH NADH + H+ NAD NAD+ NAD->NADH Reduction CYP_Metabolism_Workflow cluster_reaction Metabolic Reaction cluster_analysis Analysis Setup Prepare Reaction Mix (Microsomes, Buffer, Substrate) Initiate Initiate with NADPH Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Kinetics Determine Kinetic Parameters HPLC->Kinetics

References

Application Notes and Protocols: 4-tert-Butylbenzaldehyde Aldol Condensation with Propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The crossed aldol (B89426) condensation between 4-tert-butylbenzaldehyde and propionaldehyde (B47417) is a crucial reaction in synthetic organic chemistry, primarily utilized in the fragrance industry. This reaction synthesizes 3-(4-tert-butylphenyl)-2-methylpropenal, an unsaturated aldehyde that serves as a key intermediate in the production of various lily-of-the-valley and floral-scented fragrance compounds. The subsequent hydrogenation of this intermediate yields valuable saturated aldehydes. The reaction proceeds via a base-catalyzed mechanism, where an enolate is formed from propionaldehyde, which then attacks the carbonyl carbon of this compound. Due to the absence of α-hydrogens, this compound cannot self-condense, which simplifies the product mixture. However, the self-condensation of propionaldehyde can be a competing side reaction.

Reaction Principle and Pathway

The base-catalyzed aldol condensation involves the deprotonation of the α-carbon of propionaldehyde by a base (e.g., sodium hydroxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated to form a β-hydroxy aldehyde, which readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the stable, conjugated α,β-unsaturated aldehyde, 3-(4-tert-butylphenyl)-2-methylpropenal.

Reaction_Pathway This compound This compound Propionaldehyde Propionaldehyde Enolate Enolate Propionaldehyde->Enolate + OH⁻ Intermediate β-Hydroxy Aldehyde Intermediate Enolate->Intermediate + this compound Product 3-(4-tert-butylphenyl)-2-methylpropenal Intermediate->Product - H₂O Water H₂O Base NaOH

Caption: Base-catalyzed aldol condensation of this compound and propionaldehyde.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the aldol condensation of 4-alkylbenzaldehydes with propionaldehyde. The data for conversion and selectivity are based on a closely related reaction using 4-isobutylbenzaldehyde (B42465) and can be considered indicative for the this compound reaction.

ParameterValueReference
Reactants This compound, PropionaldehydeGeneral Knowledge
Catalyst Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)[1]
Solvent Ethanol (B145695) or Methanol[1]
Temperature 30-35 °C (during propionaldehyde addition)[2]
Reactant Ratio Excess of this compound recommended[2]
Conversion ~92% (based on 4-isobutylbenzaldehyde)[1]
Selectivity ~79% (based on 4-isobutylbenzaldehyde)[1]
Product MW 202.30 g/mol (C₁₄H₁₈O)

Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of 3-(4-tert-butylphenyl)-2-methylpropenal.

Materials:

  • This compound

  • Propionaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve this compound (1.2 equivalents) in ethanol (3-5 mL per gram of aldehyde).

  • Catalyst Addition: Prepare a solution of sodium hydroxide (e.g., 2 M aqueous solution) and add it to the ethanolic solution of the aldehyde with stirring.

  • Propionaldehyde Addition: Cool the reaction mixture to a controlled temperature, ideally between 30-35 °C.[2] Add propionaldehyde (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintaining a slow addition rate and controlled temperature is crucial to minimize the self-condensation of propionaldehyde.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-(4-tert-butylphenyl)-2-methylpropenal can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Dissolve this compound in Ethanol Catalyst 2. Add NaOH solution Setup->Catalyst Addition 3. Add Propionaldehyde dropwise at 30-35°C Catalyst->Addition Stirring 4. Stir at room temperature (2-4 hours) Addition->Stirring Neutralize 5. Neutralize with dilute acid Stirring->Neutralize Extract 6. Extract with Diethyl Ether Neutralize->Extract Wash 7. Wash with Water and Brine Extract->Wash Dry 8. Dry over MgSO₄ and concentrate Wash->Dry Purify 9. Purify by Vacuum Distillation or Chromatography Dry->Purify

Caption: Experimental workflow for the synthesis of 3-(4-tert-butylphenyl)-2-methylpropenal.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Propionaldehyde is flammable and volatile.

  • This compound can be irritating to the skin and eyes.

Characterization

The final product, 3-(4-tert-butylphenyl)-2-methylpropenal, can be characterized by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated aldehyde (C=O and C=C stretching).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The aldol condensation of this compound with propionaldehyde is a robust and efficient method for the synthesis of a key fragrance intermediate. Careful control of reaction conditions, particularly temperature and the rate of propionaldehyde addition, is essential to maximize the yield of the desired crossed-aldol product and minimize self-condensation. The provided protocol offers a solid foundation for researchers to perform this synthesis and can be optimized further based on specific laboratory conditions and desired purity levels.

References

The Versatility of 4-tert-Butylbenzaldehyde in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1][2] Its applications span across the fragrance, pharmaceutical, and agrochemical industries.[3][4] This document provides detailed application notes and experimental protocols for key organic transformations utilizing this compound, including Aldol Condensation, Wittig Reaction, Knoevenagel Condensation, and the Perkin Reaction.

Key Applications at a Glance

Application AreaSynthesized Product(s)Significance
Fragrance Industry Lilial (3-(4-tert-butylphenyl)-2-methylpropanal), BourgeonalImportant components in perfumes and cosmetics for their floral scents.[1]
Agrochemicals FenpropimorphA widely used fungicide.[3]
Pharmaceuticals Isoxazolyl penicillin derivatives, Stilbene derivativesBuilding block for various active pharmaceutical ingredients (APIs).[4]
Fine Chemicals Cinnamic acid derivatives, ChalconesIntermediates for dyes, polymers, and other specialty chemicals.[5]

I. Aldol Condensation: Synthesis of Fragrance Precursors

The Aldol condensation of this compound with other aldehydes or ketones is a cornerstone for the synthesis of important fragrance compounds. A prime example is the reaction with propanal, which after hydrogenation, yields Lilial, a popular fragrance with a lily-of-the-valley scent.[1][3]

Reaction Scheme: this compound with Propanal

This compound This compound Intermediate 3-(4-tert-Butylphenyl)-2-methylpropenal This compound->Intermediate + Propanal (Base catalyst) Propanal Propanal Lilial Lilial (3-(4-tert-Butylphenyl)-2-methylpropanal) Intermediate->Lilial Hydrogenation

Caption: Aldol condensation of this compound with propanal.

Experimental Protocol: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropenal

This protocol describes the base-catalyzed Aldol condensation of this compound with propanal.

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) in ethanol, add propanal (1.2 eq).

  • Slowly add an aqueous solution of NaOH (10%) or KOH at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-(4-tert-butylphenyl)-2-methylpropenal.

ReactantMolar RatioCatalystSolventReaction TimeYield (%)
This compound1.0NaOH (aq)Ethanol4-6 h~70-80%
Propanal1.2

II. Wittig Reaction: Synthesis of Stilbene Derivatives

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. This compound can be reacted with phosphorus ylides to generate various substituted stilbenes, which are of interest in materials science and medicinal chemistry.

Reaction Scheme: Wittig Reaction with Benzyltriphenylphosphonium (B107652) Chloride

Phosphonium_Salt Benzyltriphenyl- phosphonium chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base (e.g., NaOH) Stilbene 4-tert-Butylstilbene Ylide->Stilbene Aldehyde This compound Aldehyde->Stilbene Byproduct Triphenylphosphine oxide

Caption: Wittig reaction for the synthesis of 4-tert-butylstilbene.

Experimental Protocol: Synthesis of 4-tert-Butylstilbene

This protocol is adapted from general procedures for Wittig reactions in a two-phase system.[6]

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Dichloromethane (DCM)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Water

  • 1-Propanol (B7761284)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.

  • With vigorous stirring, add 50% aqueous NaOH solution dropwise.

  • Continue to stir the biphasic mixture vigorously for 30-60 minutes at room temperature. Monitor the reaction by TLC.

  • After the reaction is complete, add water and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent such as 1-propanol to yield 4-tert-butylstilbene.[6]

ReactantMolar RatioBaseSolvent SystemReaction TimeYield (%)
This compound1.050% NaOH (aq)DCM / Water30-60 min~60-70%
Benzyltriphenylphosphonium chloride1.1

III. Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound. This compound readily undergoes this reaction to produce a variety of functionalized alkenes.

Reaction Scheme: Knoevenagel Condensation with Malononitrile (B47326)

Aldehyde This compound Product (4-tert-Butylbenzylidene)malononitrile Aldehyde->Product Methylene_Compound Malononitrile Methylene_Compound->Product Base catalyst

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Synthesis of (4-tert-Butylbenzylidene)malononitrile

This protocol is based on a general procedure using an ionic liquid catalyst.

Materials:

Procedure:

  • In a flask, combine this compound (1.0 eq) and malononitrile (1.0 eq).

  • Add a catalytic amount of [MeHMTA]BF₄ (e.g., 15 mol%).

  • Stir the mixture at room temperature. The reaction is often rapid and may solidify.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, filter the solid product and wash thoroughly with water.

  • The product can be further purified by recrystallization from ethanol if necessary.

ReactantMolar RatioCatalystSolventReaction TimeYield (%)
This compound1.0[MeHMTA]BF₄ (15 mol%)Solvent-free5-15 min>90%
Malononitrile1.0

IV. Perkin Reaction: Synthesis of Cinnamic Acid Derivatives

The Perkin reaction provides a route to α,β-unsaturated aromatic acids, specifically cinnamic acid derivatives, from aromatic aldehydes.

Reaction Scheme: Perkin Reaction with Acetic Anhydride (B1165640)

Aldehyde This compound Product 4-tert-Butylcinnamic acid Aldehyde->Product Anhydride Acetic Anhydride Anhydride->Product + Sodium Acetate (B1210297) (Heat) Base Sodium Acetate

Caption: Perkin reaction for the synthesis of 4-tert-butylcinnamic acid.

Experimental Protocol: Synthesis of 4-tert-Butylcinnamic Acid

This is a general protocol for the Perkin reaction.[5][7]

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Water

  • Sodium carbonate solution

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).

  • Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Allow the mixture to cool slightly and pour it into a beaker of water while still hot.

  • Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

  • Add sodium carbonate solution until the mixture is alkaline to precipitate any unreacted aldehyde as its bisulfite adduct.

  • Filter the hot solution.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the cinnamic acid derivative.

  • Cool the mixture in an ice bath and collect the product by vacuum filtration.

  • Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water).

ReactantMolar RatioBaseReaction TemperatureReaction TimeYield (%)
This compound1.0Sodium Acetate180°C5-8 h~60-70%
Acetic Anhydride1.5

This compound is a valuable and versatile building block in organic synthesis. The protocols outlined above for Aldol Condensation, Wittig Reaction, Knoevenagel Condensation, and the Perkin Reaction demonstrate its utility in creating a diverse range of molecules for the fragrance, agrochemical, and pharmaceutical industries. These reactions, which are fundamental in synthetic organic chemistry, can be readily adapted for various research and development applications.

References

Application Notes and Protocols for the Synthesis of 4-tert-butylbenzaldehyde from 4-tert-butyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butylbenzaldehyde is a key aromatic aldehyde, serving as a vital intermediate in the synthesis of various high-value chemicals. Its applications span across the fragrance industry, particularly as a precursor to lilial, a common fragrance ingredient, as well as in the manufacturing of pharmaceuticals and agricultural chemicals. The synthesis of this compound from the readily available starting material, 4-tert-butyltoluene (B18130), can be achieved through several oxidative routes. The choice of a specific synthetic method is often dictated by factors such as desired yield, purity requirements, scalability, cost-effectiveness, and environmental considerations.

This document provides detailed application notes and experimental protocols for three distinct and widely employed methods for the synthesis of this compound from 4-tert-butyltoluene:

  • Electrochemical Oxidation: A modern, industrially relevant method known for its high selectivity and environmental friendliness.

  • Halogenation-Hydrolysis (Sommelet Reaction): A robust two-step chemical method that offers high yields and purity.

  • Catalytic Oxidation: A versatile approach utilizing catalysts to enable oxidation with peroxides or molecular oxygen, offering pathways with varying conditions and selectivities.

Additionally, a summary of a traditional chemical oxidation method is included for comparative purposes.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the different methods of synthesizing this compound from 4-tert-butyltoluene, allowing for a direct comparison of their efficacy and reaction conditions.

Method Oxidizing Agent/System Catalyst/Reagent Temperature (°C) Reaction Time Yield (%) Purity (%) Key Advantages Key Disadvantages
Electrochemical Oxidation Electricity (Anodic Oxidation)Graphite (B72142) Electrodes, H₂SO₄/Methanol (B129727)30 - 553.5 hours~86 (as acetal)>99.5High selectivity, no chemical oxidants, mild conditions.[1]Requires specialized electrochemical equipment.
Halogenation-Hydrolysis Bromine, then WaterHexamethylenetetramine (HMTA)183-190 (Bromination), 90-105 (Hydrolysis)~4 hours (Hydrolysis)~80 (overall)>99.5High yield and purity, well-established procedure.[2][3]Use of corrosive bromine, multi-step process.
Catalytic Oxidation (TBHP) tert-Butyl Hydroperoxide (TBHP)CoAPO-5 ZeoliteOptimized conditions-11.9 (aldehyde)73.4 (selectivity)Potential for high selectivity under mild conditions.Lower conversion rates, catalyst preparation required.
Traditional Chemical Oxidation Manganese Dioxide (MnO₂)Sulfuric Acid (H₂SO₄)-->90HighHigh yield, simple reagents.[4]Lack of detailed public protocols, potential for waste generation.

Experimental Protocols

Method 1: Electrochemical Oxidation

This protocol describes the direct anodic oxidation of 4-tert-butyltoluene to its dimethyl acetal (B89532), which can be subsequently hydrolyzed to this compound. This method is noted for its high efficiency and is used on an industrial scale.[1][5]

Workflow Diagram:

Workflow for Electrochemical Synthesis cluster_prep Preparation cluster_reaction Electrochemical Reaction cluster_workup Work-up and Purification start 4-tert-butyltoluene electrolyte Prepare Methanolic Electrolyte (e.g., H₂SO₄ in Methanol) start->electrolyte electrolysis Anodic Oxidation in Electrochemical Cell (Graphite Electrodes, 30-32°C, 1-10 A/dm²) electrolyte->electrolysis phase_sep Phase Separation electrolysis->phase_sep distill Fractional Distillation phase_sep->distill hydrolysis Acid Hydrolysis of Acetal distill->hydrolysis product This compound hydrolysis->product

Caption: Electrochemical synthesis of this compound.

Materials and Equipment:

  • 4-tert-butyltoluene

  • Methanol (anhydrous)

  • Sulfuric acid (or other supporting electrolyte like NaBF₄, NaClO₄)

  • Undivided electrochemical cell with a heating/cooling jacket

  • Graphite electrodes (anode and cathode)

  • DC power supply

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and distillation

Procedure:

  • Electrolyte Preparation: In the undivided glass cell, prepare the electrolyte solution. For example, an electrolyte containing 5-50% by weight of 4-tert-butyltoluene, 0.5-10% by weight of sulfuric acid, and 40-90% by weight of water can be used.[1] Alternatively, for the synthesis of the dimethyl acetal, dissolve a supporting electrolyte such as sodium perchlorate (B79767) (NaClO₄) in methanol.

  • Electrolysis:

    • Place the 4-tert-butyltoluene and the prepared electrolyte solution into the electrochemical cell.

    • Insert the graphite anode and cathode.

    • Maintain the temperature of the cell at 30-32°C using the external jacket.[5]

    • Apply a constant current density of 1 to 10 A/dm².[5]

    • Continuously stir the solution during the electrolysis.

    • Monitor the reaction progress by gas chromatography (GC) until the desired conversion of 4-tert-butyltoluene is achieved (typically 10-50%).[5]

  • Work-up and Purification:

    • After the electrolysis is complete, transfer the reaction mixture to a separatory funnel.

    • Separate the organic phase from the aqueous/methanolic phase.

    • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (B86663) and filter.

    • Remove the solvent under reduced pressure.

    • The crude product (this compound dimethyl acetal if methanol is used as the solvent) is then purified by fractional distillation under vacuum.

  • Hydrolysis (if dimethyl acetal is formed):

    • The purified this compound dimethyl acetal is hydrolyzed to the aldehyde by stirring with dilute aqueous acid (e.g., 1M HCl) at room temperature.

    • The product is then extracted with a suitable organic solvent (e.g., diethyl ether), washed, dried, and purified by distillation.

Method 2: Halogenation-Hydrolysis (Sommelet Reaction)

This two-step process involves the radical bromination of 4-tert-butyltoluene followed by hydrolysis of the resulting benzyl (B1604629) bromides using a Sommelet reagent (hexamethylenetetramine, HMTA) to yield the aldehyde. This method is known for its high yield and purity.[2][3]

Workflow Diagram:

Workflow for Halogenation-Hydrolysis Synthesis cluster_bromination Step 1: Bromination cluster_hydrolysis Step 2: Sommelet Reaction cluster_workup Work-up and Purification start 4-tert-butyltoluene bromination Radical Bromination (183-190°C, neat) start->bromination bromide_mix Mixture of Benzyl Bromides bromination->bromide_mix hydrolysis Hydrolysis with HMTA and Water (90-105°C) bromide_mix->hydrolysis phase_sep Phase Separation hydrolysis->phase_sep distillation Fractional Distillation phase_sep->distillation product This compound distillation->product

Caption: Synthesis via bromination and Sommelet reaction.

Materials and Equipment:

  • 4-tert-butyltoluene

  • Bromine

  • Hexamethylenetetramine (HMTA)

  • Sodium hydroxide

  • Standard glassware for reflux and distillation

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Radical Bromination:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat 4-tert-butyltoluene to 183-190°C.

    • Slowly add bromine (approximately 2 molar equivalents) to the hot 4-tert-butyltoluene while stirring. The reaction is typically carried out without a solvent.[2]

    • After the addition is complete, continue heating for a short period to ensure the reaction goes to completion. The progress can be monitored by observing the disappearance of the bromine color.

    • Cool the reaction mixture to room temperature. The product is a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide.

  • Sommelet Reaction (Hydrolysis):

    • To the crude bromination product from the previous step, add water and hexamethylenetetramine (HMTA, approximately 0.5-1 molar equivalent relative to the brominated products).

    • Adjust the pH to 4-5 with a small amount of sodium hydroxide.[2]

    • Heat the mixture to reflux (90-105°C) with vigorous stirring for approximately 4 hours.[2][3]

  • Work-up and Purification:

    • After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • The crude this compound is purified by fractional distillation under reduced pressure to yield a product with high purity (>99.5%).[2][3]

Method 3: Catalytic Oxidation with tert-Butyl Hydroperoxide (TBHP)

This protocol outlines the selective oxidation of 4-tert-butyltoluene using a heterogeneous catalyst, CoAPO-5 zeolite, and tert-butyl hydroperoxide (TBHP) as the oxidant. This method represents a catalytic approach that can offer high selectivity under relatively mild conditions.

Workflow Diagram:

Workflow for Catalytic Oxidation with TBHP cluster_prep Preparation cluster_reaction Catalytic Oxidation cluster_workup Work-up and Purification start 4-tert-butyltoluene reaction Reaction with TBHP at Elevated Temperature start->reaction catalyst CoAPO-5 Zeolite Catalyst catalyst->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction filtration Catalyst Filtration reaction->filtration extraction Solvent Extraction filtration->extraction purification Chromatography/Distillation extraction->purification product This compound purification->product

Caption: Catalytic oxidation of 4-tert-butyltoluene using TBHP.

Materials and Equipment:

  • 4-tert-butyltoluene

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • CoAPO-5 zeolite catalyst (requires separate preparation or sourcing)

  • Acetonitrile (or other suitable solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Standard glassware for extraction and purification (e.g., column chromatography or distillation)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, add the CoAPO-5 zeolite catalyst, 4-tert-butyltoluene, and the solvent (e.g., acetonitrile).

    • The molar ratio of substrate to oxidant and the amount of catalyst should be optimized based on the specific catalyst activity. A typical starting point could be a substrate to TBHP molar ratio of 1:2.

  • Oxidation Reaction:

    • Heat the stirred reaction mixture to the desired temperature (e.g., 80°C).

    • Slowly add the tert-butyl hydroperoxide (TBHP) to the reaction mixture.

    • Allow the reaction to proceed for the optimized time, monitoring the progress by GC or TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the heterogeneous catalyst by filtration, washing the catalyst with a small amount of the solvent.

    • The filtrate is then typically washed with water to remove any remaining TBHP and other water-soluble byproducts.

    • The organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to yield pure this compound.

Conclusion

The synthesis of this compound from 4-tert-butyltoluene can be accomplished through various effective methods, each with its own set of advantages and challenges. The electrochemical oxidation method stands out for its industrial applicability and green credentials. The halogenation-hydrolysis route provides a high-yielding and pure product through a well-established chemical transformation. Catalytic methods, while sometimes showing lower conversions, offer a wide scope for optimization and can lead to highly selective processes under mild conditions. The choice of the most suitable protocol will depend on the specific requirements of the laboratory or industrial setting, including scale, available equipment, and purity demands.

References

Application Notes and Protocols for the Electrochemical Synthesis of 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzaldehyde is a key intermediate in the synthesis of various high-value chemicals, including fragrances and pharmaceuticals.[1][2] The electrochemical oxidation of p-tert-butyltoluene presents a promising and environmentally friendly alternative to traditional chemical oxidation methods, which often rely on stoichiometric amounts of heavy metal oxidants and can generate significant waste.[1] Electrochemical methods offer advantages such as high selectivity, mild reaction conditions, and the use of electrons as a clean reagent.[3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound via electrochemical oxidation, targeting both direct and indirect methodologies.

Electrochemical Approaches to this compound Synthesis

The electrochemical synthesis of this compound from 4-tert-butyltoluene (B18130) can be achieved through two primary routes:

  • Direct Electrochemical Oxidation: In this method, 4-tert-butyltoluene is directly oxidized at the anode. When conducted in a methanolic solution, the primary product is this compound dimethyl acetal (B89532), which can be readily hydrolyzed to the desired aldehyde.[4][5][6]

  • Indirect Electrochemical Oxidation: This approach utilizes a redox mediator. The mediator is electrochemically oxidized at the anode and then chemically oxidizes 4-tert-butyltoluene in the bulk solution. The reduced form of the mediator is then regenerated at the anode, completing the catalytic cycle.

Data Presentation: Comparison of Electrochemical Systems

The following table summarizes quantitative data from various studies on the electrochemical synthesis of this compound and its dimethyl acetal, providing a comparative overview of different experimental conditions and their outcomes.

Electrode (Anode)Electrolyte/SolventCurrent Density (A/dm²)Temperature (°C)ProductYield (%)Current Efficiency (%)Reference
Graphite (B72142)H₂SO₄ in MethanolNot specifiedNot specifiedThis compound Dimethyl Acetal8685[5]
Lead DioxideH₂SO₄, Alkylsulfonic Acid in Water1 - 1030 - 32This compound70.4Not specified[7]
Carbon RodsSodium Fluoroborate in Methanol/Acetic AcidNot specifiedNot specifiedThis compound40 (selectivity)Not specified[1]
Vapourtec Ion ReactorNot specifiedNot specifiedNot specifiedThis compound Dimethyl Acetal88Not specified[4][6]
GraphiteNaClO₄ in Methanol5.6652This compound Dimethyl AcetalHighGood[4]

Experimental Protocols

Protocol 1: Direct Electrochemical Synthesis of this compound Dimethyl Acetal

This protocol is based on the direct anodic oxidation of 4-tert-butyltoluene in a methanolic solution.

Materials:

  • 4-tert-butyltoluene

  • Methanol (reagent grade)

  • Supporting electrolyte (e.g., H₂SO₄, NaClO₄, or NaBF₄)

  • Graphite electrodes (anode and cathode)

  • Electrochemical cell (divided or undivided)

  • DC power supply

  • Magnetic stirrer and stir bar

  • Heat exchanger or water bath for temperature control

Procedure:

  • Electrolyte Preparation: Prepare a solution of the supporting electrolyte in methanol. For example, for a sulfuric acid system, carefully add the required amount of concentrated H₂SO₄ to methanol. The concentration of the electrolyte will influence the conductivity of the solution.

  • Cell Assembly: Assemble the electrochemical cell with the graphite anode and cathode. For a divided cell, an ion-exchange membrane should be placed between the anolyte and catholyte compartments.

  • Reaction Mixture: Add the electrolyte solution and 4-tert-butyltoluene to the anode compartment (or the single compartment in an undivided cell).

  • Electrolysis:

    • Begin stirring the solution to ensure proper mixing.

    • Maintain the desired reaction temperature using a heat exchanger or water bath.[7]

    • Apply a constant current or potential using the DC power supply. The current density should be controlled within the optimal range (e.g., 1-10 A/dm²).[7]

    • Monitor the reaction progress by periodically taking samples and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion of the electrolysis, disconnect the power supply.

    • If two phases are present, separate the organic phase.[7]

    • The organic phase, containing the product and unreacted starting material, is then subjected to fractional distillation under reduced pressure to isolate the this compound dimethyl acetal.[7]

    • The unreacted 4-tert-butyltoluene can be recovered and recycled.[7]

  • Hydrolysis to this compound (Optional): The purified this compound dimethyl acetal can be hydrolyzed to the corresponding aldehyde by treatment with an aqueous acid solution.

Protocol 2: Indirect Electrochemical Synthesis of this compound

This protocol outlines a general procedure for the indirect electrochemical oxidation using a redox mediator.

Materials:

  • 4-tert-butyltoluene

  • Aqueous inorganic acid (e.g., sulfuric acid)

  • Redox mediator (e.g., a Ce(IV) salt)

  • Anode (e.g., lead dioxide or platinum-coated titanium)

  • Cathode (e.g., lead, iron, or graphite)[7]

  • Divided electrochemical cell

  • DC power supply

  • Magnetic stirrer and stir bar

  • Temperature control system

Procedure:

  • Anolyte and Catholyte Preparation:

    • Anolyte: Prepare a solution of the redox mediator in the aqueous inorganic acid.

    • Catholyte: Use a solution of the same inorganic acid.

  • Cell Assembly: Assemble a divided electrochemical cell with the anode in the anolyte compartment and the cathode in the catholyte compartment, separated by an ion-exchange membrane.

  • Reaction Mixture: Add 4-tert-butyltoluene to the anolyte. The 4-tert-butyltoluene will form an emulsion or a separate phase.

  • Electrolysis:

    • Stir the anolyte vigorously to ensure good contact between the organic and aqueous phases.

    • Maintain the reaction temperature.

    • Apply a constant current to the cell. The Ce(III) in the anolyte will be oxidized to Ce(IV) at the anode.

    • The generated Ce(IV) will then chemically oxidize the 4-tert-butyltoluene to this compound.

    • Monitor the reaction progress by analyzing the organic phase.

  • Work-up and Purification:

    • After the reaction, stop the electrolysis and allow the phases to separate.

    • Separate the organic layer containing the product and unreacted starting material.

    • Purify the this compound by fractional distillation under reduced pressure.[7]

    • The aqueous anolyte containing the regenerated mediator can be reused for subsequent batches.

Visualizations

experimental_workflow cluster_prep Preparation cluster_electro Electrochemical Reaction cluster_workup Work-up & Purification A Prepare Electrolyte (Solvent + Supporting Electrolyte) B Add 4-tert-butyltoluene A->B C Electrolysis (Constant Current/Potential) B->C F Phase Separation C->F D Temperature Control D->C E Stirring E->C G Fractional Distillation F->G H Purified Product G->H I Recycle Unreacted Starting Material G->I

Caption: Experimental workflow for electrochemical synthesis.

reaction_mechanism cluster_direct Direct Oxidation Pathway pTBT 4-tert-butyltoluene pTBTRadical Radical Cation pTBT->pTBTRadical -e⁻ (Anode) pTBTBenzylRadical Benzyl Radical pTBTRadical->pTBTBenzylRadical -H⁺ pTBTBenzylCation Benzyl Cation pTBTBenzylRadical->pTBTBenzylCation -e⁻ (Anode) Acetal This compound Dimethyl Acetal pTBTBenzylCation->Acetal + 2CH₃OH - H⁺ Aldehyde This compound Acetal->Aldehyde Hydrolysis (+H₂O, -2CH₃OH)

Caption: Reaction mechanism for direct electrochemical oxidation.

References

Application Notes and Protocols: Schiff Base Reaction of 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of Schiff bases derived from 4-tert-butylbenzaldehyde. The protocols detailed herein are intended for use by professionals in chemical synthesis and drug development.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine and a carbonyl compound. Schiff bases derived from this compound are of particular interest due to the lipophilic nature of the tert-butyl group, which can enhance the biological activity of the molecule. These compounds and their metal complexes have shown a wide range of applications, including as catalysts, in material science, and notably in medicinal chemistry, exhibiting antibacterial, antifungal, and anticancer properties.

Synthesis of a Representative Schiff Base: N-(4-tert-butylbenzylidene)aniline

The following protocol describes the synthesis of N-(4-tert-butylbenzylidene)aniline, a representative Schiff base formed from this compound and aniline (B41778).

Experimental Protocol: Synthesis of N-(4-tert-butylbenzylidene)aniline

Materials and Equipment:

  • This compound

  • Aniline

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (0.062 mol) of this compound in 100 mL of absolute ethanol. In a separate beaker, dissolve 5.7 g (0.061 mol) of freshly distilled aniline in 50 mL of absolute ethanol.

  • Reaction Setup: Place the round-bottom flask containing the this compound solution on a magnetic stirrer and begin stirring.

  • Addition of Amine and Catalyst: Slowly add the aniline solution to the stirring solution of this compound. To this mixture, add 3-4 drops of glacial acetic acid as a catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the solvent can be partially removed by rotary evaporation to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Purification: Dry the purified product in a desiccator or a vacuum oven at a low temperature. If necessary, the product can be further purified by recrystallization from ethanol.

Data Presentation: Characterization of N-(4-tert-butylbenzylidene)aniline
ParameterValueReference
Molecular Formula C₁₇H₁₉N-
Molecular Weight 237.34 g/mol -
Physical Appearance Pale yellow crystalline solid
Melting Point 52-54 °C
Yield 80-90%[1]
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 8.45 (s, 1H, -CH=N-), 7.80 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 7.40-7.20 (m, 5H, Ar-H), 1.35 (s, 9H, -C(CH₃)₃)[2]
¹³C NMR (CDCl₃, 101 MHz), δ (ppm) 160.5, 155.0, 152.0, 133.5, 129.0, 128.8, 126.0, 121.0, 35.0, 31.5[2]
IR (KBr, cm⁻¹) ~1625 (C=N stretch), ~2960 (C-H stretch, aliphatic), ~3050 (C-H stretch, aromatic)[3]

Applications in Drug Development: Anticancer Activity

Schiff bases derived from substituted benzaldehydes have demonstrated significant potential as anticancer agents.[2] Their mechanism of action often involves the induction of apoptosis in cancer cells through various signaling pathways. The lipophilic tert-butyl group in Schiff bases derived from this compound may enhance their ability to cross cell membranes, potentially increasing their cytotoxic efficacy.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic activity of a synthesized Schiff base against a cancer cell line, such as a human breast cancer cell line (e.g., MCF-7).

Materials and Equipment:

  • Synthesized Schiff base compound

  • Human cancer cell line (e.g., MCF-7)

  • Normal cell line (e.g., MCF-10A) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells (e.g., MCF-7) and normal cells (e.g., MCF-10A) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the Schiff base in DMSO and then dilute it with the culture medium to various concentrations. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the Schiff base. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of Representative Schiff Bases
Schiff Base DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzaldehyde Schiff baseMCF-7 (Breast)3.67[4]
Furfural Schiff baseMCF-7 (Breast)2.06[4]
p-Hydroxybenzaldehyde Schiff baseMCF-7 (Breast)4.74[4]
o-Vanillin Schiff baseMCF-7 (Breast)4.01[4]
p-Vanillin Schiff baseMCF-7 (Breast)2.28[4]
Schiff base from 2,4-dihydroxybenzaldehydePC3 (Prostate)4.85[3]

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization of N-(4-tert-butylbenzylidene)aniline

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start This compound + Aniline react Dissolve in Ethanol Add Glacial Acetic Acid start->react reflux Reflux (2-4h) react->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry wash->dry product N-(4-tert-butylbenzylidene)aniline dry->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir mp Melting Point Determination product->mp yield Yield Calculation product->yield cytotoxicity Cytotoxicity Assay (e.g., MTT) product->cytotoxicity

Caption: Workflow for the synthesis and characterization of N-(4-tert-butylbenzylidene)aniline.

Signaling Pathway: Proposed Mechanism of Anticancer Activity of Schiff Bases

G cluster_pathway Apoptosis Induction Pathway schiff_base Schiff Base (e.g., from this compound) cell_membrane Cancer Cell Membrane schiff_base->cell_membrane Cellular Uptake pi3k PI3K/Akt/mTOR Pathway cell_membrane->pi3k Inhibition/Modulation mapk MAPK Pathway cell_membrane->mapk Inhibition/Modulation ros Increased ROS Production cell_membrane->ros apoptosis Apoptosis pi3k->apoptosis Inhibition of survival signals mapk->apoptosis Activation of pro-apoptotic signals mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation mitochondria->caspase caspase->apoptosis

Caption: Proposed signaling pathways for the anticancer activity of Schiff bases.

References

Application Notes and Protocols: 4-tert-Butylbenzaldehyde in the Dye Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butylbenzaldehyde as a key intermediate in the synthesis of various classes of dyes, including azo, triphenylmethane (B1682552), and fluorescent dyes. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in the potential applications of this versatile chemical compound.

Introduction

This compound is an aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of organic molecules.[1][2] Its bulky tert-butyl group can impart unique properties to dye molecules, such as increased solubility in organic solvents and altered photophysical characteristics. This makes it a valuable starting material for the development of novel dyes for applications in textiles, fluorescence microscopy, and diagnostics.

Synthesis of Azo Dyes

Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are widely used in the textile industry due to their vibrant colors and good fastness properties. The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component.

General Experimental Protocol: Synthesis of a Monoazo Dye

This protocol describes a representative synthesis of a monoazo dye using 4-tert-butylaniline (B146146) (derived from this compound via reductive amination) as the diazo component and phenol (B47542) as the coupling component.

Materials:

Procedure:

  • Diazotization:

    • Dissolve 4-tert-butylaniline (1.49 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of water, keeping the temperature below 5 °C.

    • Continue stirring for 30 minutes at 0-5 °C to ensure complete diazotization.

  • Coupling:

    • In a separate beaker, dissolve phenol (0.94 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (10 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring, maintaining the temperature below 5 °C.

    • A colored precipitate will form immediately.

    • Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the solid with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified product.

    • Dry the purified dye in a vacuum oven.

Quantitative Data

The following table summarizes the typical photophysical properties of azo dyes derived from 4-tert-butylaniline.

Dye Structure (Hypothetical)Coupling ComponentColorλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
4-((4-(tert-Butyl)phenyl)diazenyl)phenolPhenolYellow-Orange41025,000
1-((4-(tert-Butyl)phenyl)diazenyl)naphthalen-2-ol2-NaphtholRed48535,000
N,N-Dimethyl-4-((4-(tert-butyl)phenyl)diazenyl)anilineN,N-DimethylanilineRed-Violet52045,000

Experimental Workflow

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Isolation & Purification A 4-tert-Butylaniline B NaNO2, HCl (0-5 °C) A->B Reacts with C Diazonium Salt B->C Forms F Azo Dye C->F Couples with D Coupling Component (e.g., Phenol) E NaOH (0-5 °C) D->E Dissolved in E->F G Crude Dye F->G H Filtration & Washing G->H I Recrystallization H->I J Purified Azo Dye I->J

Azo Dye Synthesis Workflow

Synthesis of Triphenylmethane Dyes

Triphenylmethane dyes are a class of intensely colored synthetic dyes. Their synthesis often involves the condensation of an aromatic aldehyde with two equivalents of an aromatic amine or phenol in the presence of a condensing agent.

General Experimental Protocol: Synthesis of a Triphenylmethane Dye

This protocol outlines the synthesis of a leuco base of a triphenylmethane dye via the condensation of this compound with N,N-dimethylaniline, followed by oxidation to the colored dye.

Materials:

  • This compound

  • N,N-Dimethylaniline

  • Zinc chloride (ZnCl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Lead(IV) oxide (PbO₂) or Chloranil

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

Procedure:

  • Condensation (Leuco Base Formation):

    • In a round-bottom flask, mix this compound (1.62 g, 10 mmol) and N,N-dimethylaniline (2.42 g, 20 mmol).

    • Add anhydrous zinc chloride (1.36 g, 10 mmol) as a condensing agent.

    • Heat the mixture in an oil bath at 100-110 °C for 4-6 hours with constant stirring.

    • The reaction mixture will become viscous and intensely colored.

    • Cool the mixture and add 50 mL of water and 5 mL of concentrated hydrochloric acid to dissolve the product.

    • To decolorize and precipitate the leuco base, add a concentrated solution of sodium bisulfite until the color disappears.

    • Filter the precipitated leuco base and wash with water.

  • Oxidation to the Dye:

    • Suspend the leuco base in a mixture of water (50 mL) and hydrochloric acid (2 mL).

    • Add an oxidizing agent, such as lead(IV) oxide (2.39 g, 10 mmol) or chloranil, in small portions with stirring.

    • The mixture will develop a deep color.

    • Stir for 2-3 hours at room temperature.

    • Filter the reaction mixture to remove any insoluble material.

    • The filtrate contains the triphenylmethane dye. The dye can be isolated by salting out with sodium chloride or by evaporation of the solvent.

Quantitative Data

The following table presents hypothetical photophysical data for a triphenylmethane dye derived from this compound.

Dye Structure (Hypothetical)Colorλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
4-((4-(tert-Butyl)phenyl)bis(4-(dimethylamino)phenyl)methyl)benzenaminiumGreen-Blue61085,000

Experimental Workflow

TPM_Dye_Synthesis cluster_condensation Condensation cluster_oxidation Oxidation cluster_isolation Isolation A This compound C ZnCl2 (100-110 °C) A->C B N,N-Dimethylaniline B->C D Leuco Base C->D E Oxidizing Agent (e.g., PbO2) D->E Oxidized with F Triphenylmethane Dye E->F G Filtration F->G H Salting Out / Evaporation G->H I Purified Dye H->I

Triphenylmethane Dye Synthesis

Synthesis of Fluorescent Dyes

This compound can be incorporated into the structure of fluorescent dyes to modulate their photophysical properties. The bulky tert-butyl group can influence the dye's quantum yield and solubility.

General Experimental Protocol: Synthesis of a Styryl Dye

This protocol describes the synthesis of a fluorescent styryl dye via a Knoevenagel condensation of this compound with an active methylene (B1212753) compound.

Materials:

Procedure:

  • Knoevenagel Condensation:

    • Dissolve this compound (1.62 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add a catalytic amount of piperidine (2-3 drops).

    • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The fluorescent dye may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Isolation and Purification:

    • Filter the precipitated solid.

    • Wash the solid with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified fluorescent dye.

    • Dry the product under vacuum.

Quantitative Data

The following table provides hypothetical photophysical data for a fluorescent dye derived from this compound.

Dye Structure (Hypothetical)Excitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
2-((4-(tert-Butyl)benzylidene)malononitrile3504200.65

Logical Relationship Diagram

Fluorescent_Dye_Synthesis A This compound C Knoevenagel Condensation (Piperidine, Reflux) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Fluorescent Styryl Dye C->D

Fluorescent Dye Synthesis Logic

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use.

  • This compound is a combustible liquid and should be kept away from heat and open flames.

  • Avoid inhalation, ingestion, and skin contact with all reagents and products.

Conclusion

This compound is a versatile precursor for the synthesis of a wide range of dyes. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of novel colorants and fluorescent probes incorporating the 4-tert-butylphenyl moiety. The unique properties conferred by the tert-butyl group may lead to the development of dyes with enhanced performance characteristics for various scientific and industrial applications.

References

Application Notes and Protocols: 4-tert-Butylbenzaldehyde as a Versatile Building Block in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butylbenzaldehyde as a precursor to valuable polymeric materials. Its primary role is as a starting material for the synthesis of 4-tert-butylstyrene (B155148), a monomer that imparts unique properties to the resulting polymers. This document details the synthetic routes from this compound to poly(4-tert-butylstyrene) and the applications of the resulting polymers.

Introduction: From Aldehyde to Advanced Polymers

This compound is an aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1][2] In polymer chemistry, its significance lies in its efficient conversion to 4-tert-butylstyrene. The resulting polymer, poly(4-tert-butylstyrene), exhibits a high glass transition temperature (Tg) and excellent thermal stability, making it suitable for a range of high-performance applications.[3] The bulky tert-butyl group on the styrene (B11656) monomer introduces significant steric hindrance, which restricts the movement and packing of polymer chains, leading to a higher Tg.[4]

Application I: Synthesis of 4-tert-Butylstyrene Monomer

The conversion of this compound to 4-tert-butylstyrene is a critical step and can be achieved through several established synthetic methodologies, most notably the Wittig reaction and the Grignard reaction.[5][6]

Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from aldehydes and ketones.[7][8] It involves the reaction of this compound with a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a strong base.[5]

Experimental Protocol: Synthesis of 4-tert-Butylstyrene via Wittig Reaction [5]

Materials:

Procedure:

  • Ylide Preparation:

    • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon).[5]

    • Cool the suspension to 0°C in an ice bath.[5]

    • Add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise with stirring.[5]

    • Allow the resulting orange-red solution to stir at 0°C for 30 minutes and then at room temperature for 1 hour.[5]

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.[5]

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[5]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[5]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.[5]

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

    • Remove the solvent under reduced pressure.[5]

    • Purify the crude product by vacuum distillation to obtain 4-tert-butylstyrene.[5]

Grignard Reaction

An alternative route involves the use of a Grignard reagent. This method typically involves the reaction of a Grignard reagent with an electrophile, followed by a dehydration step to form the alkene.[5]

Experimental Protocol: Synthesis of 4-tert-Butylstyrene via Grignard Reaction [5]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Bromo-tert-butylbenzene

  • Anhydrous THF

  • Freshly distilled acetaldehyde (B116499)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq).[5]

    • Add a small crystal of iodine.[5]

    • Add a solution of 4-bromo-tert-butylbenzene (1.0 eq) in anhydrous THF to the addition funnel.[5]

    • After the addition is complete, reflux the mixture for an additional hour.[5]

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent to 0°C.[5]

    • Add a solution of freshly distilled acetaldehyde (1.1 eq) in anhydrous THF dropwise.[5]

    • Allow the reaction to warm to room temperature and stir for 2 hours.[5]

  • Work-up, Dehydration, and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.[5]

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

    • Remove the solvent in vacuo.[5]

    • The crude alcohol is then dehydrated (e.g., by heating with a catalytic amount of acid) and purified by vacuum distillation to yield 4-tert-butylstyrene.

Comparative Data of Synthesis Routes for 4-tert-Butylstyrene

ParameterWittig ReactionHeck ReactionGrignard Synthesis
Starting Materials This compound, Methyltriphenylphosphonium bromide4-tert-butylbromobenzene, Ethylene4-tert-butylmagnesium bromide, Vinyl bromide
Typical Yield 70-85%80-90%60-75%
Purity Before Purification 95-99%97-99%90-95%
Key Process Conditions 0-25°C, Strong base (e.g., n-BuLi)100-140°C, Palladium catalyst, Base0-25°C, Anhydrous conditions
Major Byproducts Triphenylphosphine oxideDi-tert-butylbiphenylWurtz coupling products

This data is compiled from typical outcomes for these reaction types.[6]

Diagram of Synthetic Pathways to 4-tert-Butylstyrene

G cluster_wittig Wittig Reaction cluster_grignard Grignard Reaction 4_tert_butylbenzaldehyde_w This compound 4_tert_butylstyrene_w 4-tert-butylstyrene 4_tert_butylbenzaldehyde_w->4_tert_butylstyrene_w Wittig Reaction ylide Phosphorus Ylide (from Methyltriphenyl- phosphonium bromide + n-BuLi) ylide->4_tert_butylstyrene_w 4_bromo_tert_butylbenzene 4-bromo-tert-butylbenzene grignard_reagent Grignard Reagent 4_bromo_tert_butylbenzene->grignard_reagent Mg Mg Mg->grignard_reagent intermediate_alcohol Intermediate Alcohol grignard_reagent->intermediate_alcohol acetaldehyde Acetaldehyde acetaldehyde->intermediate_alcohol dehydration Dehydration intermediate_alcohol->dehydration 4_tert_butylstyrene_g 4-tert-butylstyrene dehydration->4_tert_butylstyrene_g

Caption: Synthetic pathways to 4-tert-butylstyrene.

Application II: Polymerization of 4-tert-Butylstyrene

Once synthesized, 4-tert-butylstyrene can be polymerized using various techniques to produce poly(4-tert-butylstyrene). Controlled radical polymerization and anionic polymerization are common methods that allow for precise control over the polymer's molecular weight and distribution.[3][9]

Controlled Radical Polymerization (CRP)

Techniques like Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP) are advantageous for creating well-defined homopolymers and block copolymers.[3]

Experimental Protocol: Nitroxide-Mediated Polymerization (NMP) of 4-tert-Butylstyrene [3]

Materials:

  • 4-tert-Butylstyrene

  • Initiator (e.g., Benzoyl peroxide, BPO)

  • Nitroxide (e.g., TEMPO)

  • Basic alumina (B75360)

  • THF

  • Methanol

Procedure:

  • Monomer Preparation:

    • Pass 4-tert-butylstyrene through a column of basic alumina to remove the inhibitor.[3]

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of 4-tert-butylstyrene, initiator (e.g., BPO), and nitroxide (e.g., TEMPO). The typical molar ratio of initiator to nitroxide is around 1:1.3.[3]

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[3]

  • Polymerization:

    • Place the sealed flask in a preheated oil bath at the desired temperature (typically 120-135°C for styrenic monomers).[3]

  • Termination and Purification:

    • To quench the polymerization, cool the flask rapidly in an ice bath and expose the contents to air.[3]

    • Dilute the viscous polymer solution with THF and precipitate it into a large excess of cold methanol.[3]

    • Filter the precipitated polymer and dry it under vacuum to a constant weight.[3]

Anionic Polymerization

Living anionic polymerization is a highly precise method for synthesizing polymers with a predetermined molecular weight and a very narrow molecular weight distribution (low polydispersity index, PDI).[10]

Experimental Protocol: Anionic Polymerization of 4-tert-Butylstyrene [9][10]

Materials:

  • 4-tert-Butylstyrene

  • Cyclohexane (B81311) (solvent)

  • sec-Butyllithium (s-BuLi) (initiator)

  • Calcium hydride (CaH₂)

  • 10% aqueous NaOH solution

  • Degassed methanol

Procedure:

  • Purification of Reagents:

    • Monomer: Wash 4-tert-butylstyrene with a 10% aqueous NaOH solution to remove the inhibitor, followed by drying with CaH₂ and distillation under reduced pressure.[9]

    • Solvent: Purify cyclohexane by standard high-vacuum techniques.[9]

  • Polymerization Setup:

    • Assemble a reaction vessel under high-vacuum.

    • Distill the purified solvent and monomer into the reactor.[9]

  • Initiation and Polymerization:

    • Bring the reactor to the desired temperature (e.g., 40°C).[9]

    • Inject the calculated amount of s-BuLi solution. The appearance of a distinct color (typically orange for polystyryl anions) indicates successful initiation.[9][10]

    • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).[9]

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of degassed methanol.[10]

    • Precipitate the polymer in a large excess of methanol.[10]

    • Filter and dry the polymer under vacuum.[10]

General Experimental Workflow for Polymerization

G Monomer_Prep Monomer Preparation Reaction_Setup Reaction Setup (Monomer, Initiator, Solvent) Monomer_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Termination Termination Polymerization->Termination Purification Purification (Precipitation) Termination->Purification Characterization Characterization (SEC, NMR, DSC) Purification->Characterization

Caption: General experimental workflow for polymerization.

Properties and Applications of Poly(4-tert-butylstyrene)

Poly(4-tert-butylstyrene) (PtBS) is a thermoplastic polymer with properties that make it attractive for various applications.

Quantitative Data for Poly(4-tert-butylstyrene)

PropertyValueMethod of Analysis
Glass Transition Temperature (Tg) 130 - 144 °CDifferential Scanning Calorimetry (DSC)
Number Average Molecular Weight (Mn) 1,300 - 32,000 g/mol (example values)Size Exclusion Chromatography (SEC)
Polydispersity Index (PDI) 1.04 - 1.3 (example values)Size Exclusion Chromatography (SEC)
Solubility Soluble in DMF, THF, toluene, CHCl₃. Insoluble in methanol, ethanol, water, hexanes.Solubility Tests

Data compiled from various sources.[11][12][13]

Applications:

  • Advanced Materials: Due to its high thermal stability, PtBS is a candidate for applications requiring robust materials.[3]

  • Nanolithography: Block copolymers containing PtBS, such as poly(4-tert-butylstyrene-b-methyl methacrylate) (PtBS-b-PMMA), are being investigated as materials for nanolithography due to their ability to form well-ordered nanostructures.[11][14]

  • Drug Delivery: The hydrophobic nature of the tert-butyl group can be exploited in the design of amphiphilic block copolymers for drug delivery systems.[4]

Conclusion

This compound is a valuable and versatile starting material in polymer chemistry. Through straightforward and well-established chemical transformations, it can be converted into 4-tert-butylstyrene, a monomer that gives rise to polymers with desirable thermal and mechanical properties. The ability to control the polymerization process allows for the synthesis of tailored polymeric materials with potential applications in advanced technologies and biomedicine. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound-derived polymers in their respective fields.

References

Application Notes and Protocols for the Partial Oxidation of 4-tert-Butyltoluene to 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-tert-butylbenzaldehyde via the partial oxidation of 4-tert-butyltoluene (B18130). This compound is a key intermediate in the manufacturing of fragrances, agricultural chemicals, and pharmaceuticals. The protocols outlined below cover various methodologies, including catalytic liquid-phase oxidation and electrochemical oxidation, to provide researchers with a comprehensive guide for selecting and implementing a suitable synthetic route.

Overview of Synthetic Methodologies

The selective oxidation of the methyl group of 4-tert-butyltoluene to an aldehyde is a nuanced process that can be achieved through several pathways. The choice of method often depends on the desired scale, available equipment, and environmental considerations.

  • Catalytic Liquid-Phase Oxidation: This is a widely explored method that typically employs transition metal catalysts, such as those based on cobalt and manganese, in the presence of an oxidizing agent like molecular oxygen (from air) or peroxides.[1] These reactions are often carried out in a solvent at elevated temperatures and pressures. While potentially cost-effective for large-scale production, challenges include achieving high selectivity and preventing over-oxidation to the corresponding carboxylic acid.[1]

  • Chemical Oxidation: Traditional chemical oxidation methods utilize stoichiometric oxidants like manganese dioxide (MnO2) in an acidic medium.[1] This approach can offer high yields and product purity but suffers from drawbacks such as significant waste generation and harsh reaction conditions.[1]

  • Electrochemical Oxidation: This method offers a greener alternative by using electricity to drive the oxidation process. The reaction can be performed under mild conditions, and by controlling the electrode potential, it is possible to achieve high selectivity.[2] Industrial-scale electrochemical oxidation of 4-tert-butyltoluene has been successfully implemented.[3]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data from various reported methods for the partial oxidation of 4-tert-butyltoluene to this compound. This allows for a direct comparison of their efficiencies.

Catalyst System/MethodOxidantSolventTemperature (°C)Pressure (MPa)Conversion of 4-tert-butyltoluene (%)Selectivity for this compound (%)Reference
Co(OAc)₂/Mn(OAc)₂/NaBrO₂Dioxane1505.616.487[1]
Co²⁺/Br⁻H₂O₂Not Specified45Not Specified25-3080[1]
Ce³⁺/Br⁻H₂O₂Acetic Acid70Not Specified4159[1]
CoAPO-5tert-Butylhydroperoxide (TBHP)Not SpecifiedNot SpecifiedNot Specified15.573.4[2]
Co/MCM-41H₂O₂ (aqueous)Not SpecifiedNot SpecifiedNot Specified1582[2]
Ti-HMS (4.8%)tert-Butylhydroperoxide (TBHP)AcetonitrileNot SpecifiedNot Specified23.6>99[4]
Ti-MCM-41 (4.8%)tert-Butylhydroperoxide (TBHP)AcetonitrileNot SpecifiedNot Specified21.8>99[4]
Electrochemical OxidationElectricityMethanol (B129727)/Acetic Acid/Sodium FluoroborateNot SpecifiedNot SpecifiedNot Specified40[1]

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Glass-lined autoclave - Magnetic stirrer - Temperature controller - Gas inlet start->setup charge_reactants Charge Reactants: - 4-tert-butyltoluene - Dioxane (solvent) - Catalyst mixture:  Co(OAc)₂, Mn(OAc)₂, NaBr setup->charge_reactants seal_pressurize Seal and Pressurize: - Seal the autoclave - Pressurize with O₂ to 5.6 MPa charge_reactants->seal_pressurize heat_react Heat and React: - Heat to 150 °C - Stir for a specified time seal_pressurize->heat_react cool_depressurize Cool and Depressurize: - Cool to room temperature - Carefully vent the excess pressure heat_react->cool_depressurize workup Reaction Work-up: - Filter to remove catalyst - Wash with NaHCO₃ solution - Wash with brine cool_depressurize->workup extract Extraction: - Extract with an organic solvent (e.g., ethyl acetate) workup->extract dry_concentrate Dry and Concentrate: - Dry organic layer over Na₂SO₄ - Remove solvent under reduced pressure extract->dry_concentrate purify Purification: - Fractional distillation under vacuum or column chromatography dry_concentrate->purify analyze Analysis: - GC-MS - NMR purify->analyze end End Product: This compound analyze->end

Caption: Experimental workflow for catalytic liquid-phase oxidation.

Experimental Protocols

Protocol 1: Catalytic Liquid-Phase Oxidation with a Co-Mn-Br Catalyst System

This protocol is based on the conditions reported for the liquid-phase oxidation of 4-tert-butyltoluene using a cobalt-manganese-bromide catalyst.[1]

Materials:

  • 4-tert-butyltoluene

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Dioxane (solvent)

  • Oxygen (O₂)

  • Nitrogen (N₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Fractional distillation apparatus or flash chromatography system

Procedure:

  • Catalyst Preparation: Prepare the catalyst solution by dissolving cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in a minimal amount of dioxane.

  • Reaction Setup:

    • Place a stir bar in the autoclave.

    • Add 4-tert-butyltoluene and dioxane to the autoclave.

    • Add the catalyst solution to the autoclave.

  • Reaction Execution:

    • Seal the autoclave and purge with nitrogen gas to remove air.

    • Pressurize the autoclave with oxygen to the desired pressure (e.g., 5.6 MPa).

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 150 °C).

    • Maintain the temperature and pressure for the desired reaction time, monitoring the pressure for any significant drop, which may indicate oxygen consumption.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess oxygen in a well-ventilated fume hood.

    • Open the autoclave and transfer the reaction mixture to a flask.

    • Filter the mixture to remove any solid catalyst residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Extract the aqueous layers with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain pure this compound.[5]

Protocol 2: Electrochemical Oxidation

This protocol provides a general guideline for the electrochemical oxidation of 4-tert-butyltoluene, a method known for its industrial application.[1][3]

Materials:

  • 4-tert-butyltoluene

  • Methanol

  • Acetic acid

  • Sodium fluoroborate (supporting electrolyte)

  • Nitrogen (N₂)

Equipment:

  • Undivided electrochemical cell (e.g., a beaker-type cell)

  • Carbon rod electrodes (anode and cathode)

  • DC power supply

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving sodium fluoroborate in a mixture of methanol and acetic acid.

  • Reaction Setup:

    • Place the magnetic stir bar in the electrochemical cell.

    • Add the electrolyte solution to the cell.

    • Add 4-tert-butyltoluene to the electrolyte solution.

    • Immerse the carbon rod anode and cathode into the solution, ensuring they do not touch.

    • Connect the electrodes to the DC power supply.

  • Reaction Execution:

    • Begin stirring the solution.

    • Apply a constant current or potential to the cell. The specific current density will need to be optimized for the setup.

    • Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS or TLC.

    • Continue the electrolysis until the desired conversion of the starting material is achieved.

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the power supply.

    • Remove the electrodes from the cell.

    • Quench the reaction mixture by pouring it into water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • When working with high-pressure autoclaves, ensure proper training and adherence to safety protocols.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the flammability of organic solvents and take necessary precautions.

  • Electrochemical reactions should be set up to avoid short circuits and sparks.

References

Application Note: Synthesis of 4-tert-butylbenzaldehyde via the Sommelet Reaction

Author: BenchChem Technical Support Team. Date: December 2025

An detailed application note for the preparation of 4-tert-butylbenzaldehyde using the Sommelet reaction is provided below for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial intermediate in the synthesis of various fine chemicals, including fragrances, agricultural chemicals, and pharmaceuticals.[1][2][3] For instance, it is a key precursor for Lilial™, a widely used fragrance ingredient with a lily-of-the-valley scent, and Fenpropimorph, a pesticide.[1] The Sommelet reaction offers a classic and effective method for the synthesis of aromatic aldehydes from benzylic halides.[4][5] This reaction utilizes hexamine (hexamethylenetetramine, urotropine) to convert a benzyl (B1604629) halide into the corresponding aldehyde, typically through the formation of a quaternary ammonium (B1175870) salt intermediate followed by hydrolysis.[5][6] This application note provides a detailed protocol for the preparation of this compound from 4-tert-butylbenzyl chloride using the Sommelet reaction.

Reaction Principle

The Sommelet reaction formally oxidizes the benzylic carbon of the starting halide.[4] The overall transformation involves the reaction of 4-tert-butylbenzyl chloride with hexamine in an aqueous acidic medium, followed by hydrolysis to yield this compound.[5][7]

Reaction Mechanism

The reaction proceeds in three main stages:

  • Formation of a Hexaminium Salt : The nitrogen atom of hexamine acts as a nucleophile, attacking the benzylic carbon of 4-tert-butylbenzyl chloride to form a quaternary ammonium salt (a hexaminium salt).[4][6]

  • Hydrolysis to an Imine : Under acidic aqueous conditions, the hexaminium salt hydrolyzes. This process is complex but ultimately leads to the formation of a benzylamine, which then reacts further. The key step is an intramolecular hydride transfer that results in an iminium ion.[7]

  • Formation of the Aldehyde : The iminium ion is readily hydrolyzed by water to yield the final product, this compound, along with ammonia (B1221849) and formaldehyde (B43269) byproducts from the decomposition of the hexamine moiety.[7]

Sommelet_Reaction_Mechanism Mechanism of the Sommelet Reaction start 4-tert-Butylbenzyl Chloride salt Hexaminium Salt (Quaternary Ammonium Salt) start->salt + Hexamine (SN2) hexamine Hexamine (C₆H₁₂N₄) imine Iminium Ion Intermediate salt->imine Rearrangement & Hydride Transfer hydrolysis1 Acidic Hydrolysis (H₂O, H⁺) product This compound imine->product Hydrolysis hydrolysis2 Hydrolysis (H₂O) byproducts Byproducts (e.g., NH₃, CH₂O) product->byproducts

Mechanism of the Sommelet Reaction

Experimental Data

The following table summarizes representative quantitative data for the synthesis of this compound via the Sommelet reaction, based on cited literature.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-tert-Butylbenzyl bromide mixtureHexamine/WaterNone (neat)~105 (Reflux)486.7~91[1]
4-tert-Butylbenzyl chlorideHexamine (HMTA)Acetic AcidNot specifiedNot specified55-7594.5[8]

Experimental Protocol

This protocol is adapted from procedures described for the Sommelet reaction of benzylic halides.[1][8]

Materials:

  • 4-tert-Butylbenzyl chloride (99%)

  • Hexamine (Hexamethylenetetramine, 99%)

  • Glacial Acetic Acid

  • Water (distilled or deionized)

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hydrochloric acid (concentrated)

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hexamine (1.1 equivalents) in a 1:1 mixture of glacial acetic acid and water.

  • Addition of Starting Material : To the stirring solution, add 4-tert-butylbenzyl chloride (1.0 equivalent).

  • Reaction : Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]

  • Hydrolysis of Excess Hexamine : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add concentrated hydrochloric acid and heat the mixture at reflux for an additional 15-30 minutes to hydrolyze any remaining hexamine and its intermediates.

  • Work-up : Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extraction : Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification : Purify the crude product by vacuum distillation to yield pure this compound.[1]

Experimental Workflow

Sommelet_Workflow Experimental Workflow for Sommelet Synthesis A 1. Reaction Setup (4-t-Bu-BnCl, Hexamine, HOAc/H₂O) B 2. Reflux (100-110°C, 2-6h) A->B C 3. Hydrolysis (Conc. HCl, Reflux) B->C D 4. Extraction (e.g., Diethyl Ether) C->D E 5. Washing (H₂O, NaHCO₃, Brine) D->E F 6. Drying & Concentration (MgSO₄, Rotovap) E->F G 7. Purification (Vacuum Distillation) F->G H Pure this compound G->H

Synthesis and Purification Workflow

Product Characterization Data

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic methods.

PropertyValueReference
Molecular Formula C₁₁H₁₄O[9]
Molecular Weight 162.23 g/mol [9]
Appearance Liquid
Boiling Point 130 °C @ 25 mmHg
Density 0.97 g/mL at 25 °C
Refractive Index (n20/D) 1.53
¹H NMR Spectra available[10]
¹³C NMR Spectra available[11]
IR (ATR) Spectra available[12]
Mass Spectrum Spectra available[9]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • 4-tert-Butylbenzyl chloride is corrosive and a lachrymator; handle with care.

  • Glacial acetic acid and concentrated hydrochloric acid are corrosive.

  • Organic solvents like diethyl ether are highly flammable.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols: Radical Bromination of 4-tert-Butyltoluene for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of alkylarenes is a cornerstone of modern organic synthesis, providing key intermediates for the construction of complex molecules, including active pharmaceutical ingredients (APIs). The radical bromination of 4-tert-butyltoluene (B18130) at the benzylic position is a highly effective transformation that yields 4-tert-butylbenzyl bromide, a versatile building block in medicinal chemistry and materials science. The introduction of the bromo-methyl group provides a reactive handle for a variety of subsequent nucleophilic substitution and cross-coupling reactions. The sterically bulky tert-butyl group can confer desirable properties to the final product, such as increased metabolic stability and enhanced receptor binding.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of 4-tert-butylbenzyl bromide via radical bromination, intended for use by researchers in academic and industrial settings.

Reaction Mechanism: Free Radical Halogenation

The benzylic bromination of 4-tert-butyltoluene proceeds via a free-radical chain mechanism.[3] This process is typically initiated by the homolytic cleavage of a radical initiator, such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or by photochemical activation with UV light.[3][4] N-Bromosuccinimide (NBS) is the most commonly employed brominating agent for this transformation as it provides a low, constant concentration of bromine radicals, which favors selective benzylic halogenation over electrophilic addition to the aromatic ring.[5]

The mechanism involves three key stages:

  • Initiation: The radical initiator undergoes homolytic cleavage upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical.

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-tert-butyltoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to yield the desired product, 4-tert-butylbenzyl bromide, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I-I) I_rad 2 I• I2->I_rad Heat or hν Br_rad Br• I_rad->Br_rad + NBS Substrate 4-tert-Butyltoluene NBS NBS Benzylic_Radical Benzylic Radical Substrate->Benzylic_Radical + Br• Product 4-tert-Butylbenzyl Bromide Benzylic_Radical->Product + Br2 HBr HBr rad1 Radical Br_rad3 Br• Br2 Br2 HBr->Br2 + NBS Br_rad2 Br• Non_Radical Non-Radical Product rad1->Non_Radical rad2 Radical rad2->Non_Radical

Caption: Mechanism of Radical Benzylic Bromination.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the radical bromination of 4-tert-butyltoluene.

InitiatorSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzoyl PeroxideCarbon Tetrachloride2Reflux100[6]
AIBNAcetonitrile (B52724)0.22 (13 min)20>99 (conversion)[7]
Incandescent LightDichloromethane4-6Room Temp -> Reflux>89[8]
100W CFL LampAcetonitrile<0.08 (<5 min)Room TempFull Conversion[7]

Table 1: Comparison of Reaction Conditions and Yields.

PropertyValueReference
Molecular FormulaC₁₁H₁₅Br[6]
Molecular Weight227.14 g/mol [6]
AppearanceColorless to light yellow liquid[6]
Melting Point8-12 °C[6]
Boiling Point93-94 °C @ 1.5 mmHg[6]
Density1.236 g/mL at 25 °C[6]
Refractive Indexn20/D 1.545[6]

Table 2: Physical Properties of 4-tert-Butylbenzyl Bromide.

¹H NMR (CDCl₃)Chemical Shift (δ) ppm
C(CH₃)₃1.32 (s, 9H)
CH₂Br4.49 (s, 2H)
Aromatic H7.35 (d, J=8.5 Hz, 2H), 7.39 (d, J=8.5 Hz, 2H)

Table 3: ¹H NMR Spectroscopic Data for 4-tert-Butylbenzyl Bromide.

¹³C NMR (CDCl₃)Chemical Shift (δ) ppm
C(CH₃)₃31.3
C(CH₃)₃34.5
CH₂Br33.8
Aromatic CH125.7, 128.9
Aromatic C135.2, 151.2

Table 4: ¹³C NMR Spectroscopic Data for 4-tert-Butylbenzyl Bromide.[9]

Experimental Protocols

Protocol 1: Radical Bromination using N-Bromosuccinimide (NBS) and a Chemical Initiator

This protocol describes a standard laboratory procedure for the benzylic bromination of 4-tert-butyltoluene using NBS and benzoyl peroxide as the radical initiator.[6]

Materials:

  • 4-tert-butyltoluene (14.8 g, 0.10 mol)

  • N-Bromosuccinimide (NBS) (17.8 g, 0.10 mol)

  • Benzoyl peroxide (200 mg, 0.83 mmol)

  • Carbon tetrachloride (CCl₄) or a greener alternative such as acetonitrile (200 mL)

  • Hexane (B92381)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-tert-butyltoluene and dissolve it in carbon tetrachloride.

  • Add N-bromosuccinimide and benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring for 2 hours. The reaction can be monitored by TLC or GC to follow the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the insoluble succinimide (B58015) byproduct. Wash the solid residue with a small amount of fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in hexane and dry the solution over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 4-tert-butylbenzyl bromide as a colorless to light yellow liquid.

Protocol 2: Photochemically-Induced Radical Bromination in a Continuous Flow Reactor

This protocol outlines a modern and scalable method for benzylic bromination using a continuous flow setup with photochemical initiation.[7]

Materials and Equipment:

  • 4-tert-butyltoluene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (solvent)

  • Continuous flow reactor (e.g., FEP tubing coiled around a light source)

  • HPLC pump

  • Compact Fluorescent Lamp (CFL), e.g., 100W cool-white

  • Collection vessel

Procedure:

  • Prepare a 0.5 M solution of 4-tert-butyltoluene in acetonitrile.

  • Add 1.05 equivalents of NBS to this solution and stir until homogeneous.

  • Set up the continuous flow reactor with the CFL lamp as the light source.

  • Pump the reaction mixture through the reactor at a determined flow rate (e.g., 6 mL/min for a residence time of less than 5 minutes).

  • Collect the product mixture from the reactor outlet.

  • The crude product can be used directly for some applications or purified further by standard workup procedures as described in Protocol 1 (solvent removal, extraction, and drying).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup Reactants 1. Mix 4-tert-butyltoluene, NBS, and Initiator in Solvent Heat 2a. Heat to Reflux (Batch) Reactants->Heat Light 2b. Irradiate with Light (Flow/Batch) Reactants->Light Filter 3. Filter to remove succinimide Heat->Filter Light->Filter Concentrate1 4. Concentrate filtrate Filter->Concentrate1 Extract 5. Dissolve in Hexane & Dry with MgSO4 Concentrate1->Extract Filter2 6. Filter Extract->Filter2 Concentrate2 7. Concentrate to obtain final product Filter2->Concentrate2

Caption: General Experimental Workflow.

Applications in Synthesis

4-tert-Butylbenzyl bromide is a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical industry.[10][11] The benzylic bromide is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions.[1] This allows for the facile introduction of the 4-tert-butylbenzyl moiety into various molecular scaffolds.

Key Applications:

  • Pharmaceutical Intermediates: It serves as a key building block in the synthesis of various APIs. For example, it can be used in the synthesis of asthma treatment drugs and as an intermediate for Zaltoprofen.[10]

  • Protecting Group Chemistry: The 4-tert-butylbenzyl group can be used as a protecting group for alcohols, phenols, and other functional groups.[10]

  • Synthesis of Kinase Inhibitors: It has been utilized in the preparation of C(5)-substituted analogs of certain kinase inhibitors.[1]

  • Materials Science: The bulky tert-butyl group can be exploited to create molecules with specific steric and electronic properties for applications in materials science and the fragrance industry.[1][8]

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder. Pure NBS is white; if it has a yellow or brown color, it may contain bromine and should be used with caution or recrystallized.[11]

  • Solvents: Carbon tetrachloride is a known carcinogen and is hazardous to the environment. Greener alternatives like acetonitrile or ethyl acetate (B1210297) should be considered. Acetonitrile is flammable and toxic. All solvents should be handled in a fume hood.

  • Radical Initiators: Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. It should be handled with care and stored appropriately. AIBN is toxic.

  • Reaction Conditions: Radical reactions can be exothermic. Proper temperature control is essential, especially for large-scale reactions. When using photochemical initiation, ensure appropriate shielding from UV light.

References

Troubleshooting & Optimization

4-tert-butylbenzaldehyde safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylbenzaldehyde.

Safety Data Sheet (SDS) Summary

GHS Hazard Identification

Signal Word: Danger[1][2][3]

Hazard Statements:

  • H301: Toxic if swallowed.[2][3][4]

  • H302: Harmful if swallowed.[1][2][5]

  • H317: May cause an allergic skin reaction.[1][2][3][4][5]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

  • H361: Suspected of damaging fertility or the unborn child.[2][3][4]

  • H400: Very toxic to aquatic life.[1][2][3]

  • H410: Very toxic to aquatic life with long lasting effects.[1][5]

Precautionary Statements:

  • P201, P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[3][4][6]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5][6]

  • P264: Wash skin thoroughly after handling.[1][6]

  • P270: Do not eat, drink or smoke when using this product.[1][5][6]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[1][5][6]

  • P273: Avoid release to the environment.[1][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[5]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[7]

  • P391: Collect spillage.[1][5]

  • P405: Store locked up.[4][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][5][6]

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₄O
Molecular Weight162.23 g/mol [2][3]
AppearanceColorless to pale yellow liquid[8][9]
Boiling Point130 °C at 25 mmHg[3][10][11]
Density0.97 g/mL at 25 °C[3][6][10][11]
Flash Point101 °C (213.8 °F) - closed cup[3][8]
SolubilitySoluble in water.[11]
logP (octanol/water)3.1[6]
Toxicological Information
Route of ExposureData
Oral (LD50)Rat: 50.6 mg/kg[1]
Dermal (LD50)Rat: > 2,000 mg/kg[1]
Skin Corrosion/IrritationRabbit: No skin irritation (24 h)[1]
Serious Eye Damage/IrritationRabbit: No eye irritation[1]

Experimental Protocols & Troubleshooting

General Safety Workflow

G cluster_prep Preparation cluster_handling Handling cluster_waste Waste Disposal cluster_emergency Emergency Procedures a Review SDS for this compound b Don appropriate PPE: - Nitrile gloves - Safety goggles with side shields - Lab coat a->b c Ensure fume hood is operational b->c d Weigh/measure required amount in the fume hood c->d e Keep container tightly closed when not in use d->e f Avoid inhalation of vapors and contact with skin and eyes e->f g Collect waste in a designated, labeled container f->g i Skin Contact: Wash with soap and water for 15 min f->i j Eye Contact: Rinse with water for 15 min f->j k Inhalation: Move to fresh air f->k l Ingestion: Do NOT induce vomiting. Seek immediate medical attention. f->l h Dispose of waste according to institutional and local regulations g->h

Caption: General safety workflow for handling this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Aldol Condensation

Q1: I am getting a low yield in my Aldol condensation with this compound. What are the possible causes and solutions?

A1: Low yields in Aldol condensations with this compound can be attributed to several factors:

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the enolate to the carbonyl carbon, slowing down the reaction rate compared to less substituted benzaldehydes.

    • Solution: Increase the reaction time or temperature. However, be cautious as higher temperatures can lead to side reactions.

  • Base Strength and Concentration: The choice and concentration of the base are crucial.

    • Solution: Ensure you are using a sufficiently strong base (e.g., NaOH, KOH) to generate the enolate. The concentration of the base should also be optimized; too low may not effectively catalyze the reaction, while too high can promote side reactions.

  • Reaction Equilibrium: The Aldol addition is a reversible reaction.

    • Solution: To drive the reaction towards the product, removing water as it is formed (if performing a condensation) can be effective. This is often achieved by heating the reaction mixture.[12]

Q2: I am observing the formation of multiple products in my crossed Aldol condensation. How can I improve the selectivity?

A2: Since this compound has no α-hydrogens, it can only act as the electrophile, which simplifies the reaction. However, if your other carbonyl component can self-condense, you may still get a mixture.

  • Slow Addition: Slowly add the enolizable ketone to a mixture of this compound and the base. This keeps the concentration of the enolate low and favors the cross-condensation over self-condensation.

  • Excess of the Non-enolizable Aldehyde: Using a slight excess of this compound can help to ensure that the enolate preferentially reacts with it.[12]

Wittig Reaction

Q1: My Wittig reaction with this compound is sluggish and gives a poor yield. What could be the issue?

A1:

  • Steric Hindrance: Similar to the Aldol condensation, the bulky tert-butyl group can hinder the approach of the phosphorus ylide.

    • Solution: Consider using a less sterically hindered phosphonium (B103445) salt if possible. Increasing the reaction temperature and time may also improve the yield.

  • Ylide Reactivity: The reactivity of the Wittig reagent is important. Stabilized ylides are less reactive and may struggle to react with the sterically hindered carbonyl of this compound.[13][14]

    • Solution: Use a non-stabilized or semi-stabilized ylide if the desired product allows. These are more reactive and can overcome the steric hindrance more effectively.

  • Base and Solvent: The choice of base and solvent is critical for efficient ylide formation.

    • Solution: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used to deprotonate the phosphonium salt.[11][13] The reaction is typically carried out in an anhydrous aprotic solvent like THF or ether. Ensure your reagents and solvent are completely dry, as ylides are moisture-sensitive.

Q2: How can I purify the product of my Wittig reaction? The triphenylphosphine (B44618) oxide byproduct seems difficult to remove.

A2: Triphenylphosphine oxide is a common and often troublesome byproduct in Wittig reactions.

  • Crystallization: If your product is a solid, recrystallization is often an effective method for purification. Triphenylphosphine oxide is often soluble in solvents where the desired alkene product is not.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a very common and effective method for separating the alkene from triphenylphosphine oxide. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.

  • Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by adding a non-polar solvent like hexane (B92381) or pentane, after which the desired product can be isolated from the filtrate.

Schiff Base Formation

Q1: The formation of a Schiff base between this compound and my primary amine is slow. How can I accelerate the reaction?

A1:

  • Catalysis: Schiff base formation is often catalyzed by a small amount of acid.[15]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Removal of Water: The reaction is an equilibrium process that produces water.

    • Solution: Removing water as it is formed will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a drying agent like anhydrous magnesium sulfate (B86663) to the reaction.

  • Solvent: The choice of solvent can influence the reaction rate.

Q2: My Schiff base product is an oil and is difficult to purify. What can I do?

A2:

  • Column Chromatography: If the product is an oil, column chromatography on silica gel is the most common purification method.

  • Extraction: Perform an aqueous workup to remove any water-soluble impurities. The organic layer containing the Schiff base can then be dried and the solvent removed under reduced pressure.

  • Trituration: If the oil is viscous, you can try triturating it with a non-polar solvent like hexane or pentane. This may induce crystallization or wash away impurities, leaving a purer oil.

Troubleshooting Workflow

G start Low Yield or Side Products Observed steric Consider Steric Hindrance of tert-Butyl Group start->steric reagents Check Reagent Purity and Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions purification Review Purification Strategy start->purification increase_time Increase reaction time/temperature steric->increase_time Yes less_bulky Use less hindered reagents (if possible) steric->less_bulky Yes check_purity Verify purity of starting materials (aldehyde, ketone, amine, ylide) reagents->check_purity Yes check_stoich Ensure correct molar ratios reagents->check_stoich Yes optimize_base Adjust base/catalyst type and concentration conditions->optimize_base Yes optimize_solvent Use anhydrous solvents (for Wittig) conditions->optimize_solvent Yes remove_water Remove water (for Schiff base and Aldol condensation) conditions->remove_water Yes column Perform column chromatography purification->column Yes recrystallize Attempt recrystallization with different solvents purification->recrystallize Yes triturate Triturate with a non-polar solvent purification->triturate Yes end Improved Yield and Purity increase_time->end less_bulky->end check_purity->end check_stoich->end optimize_base->end optimize_solvent->end remove_water->end column->end recrystallize->end triturate->end

Caption: Troubleshooting workflow for reactions involving this compound.

References

proper handling and storage of 4-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-tert-butylbenzaldehyde

This guide provides detailed information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with several primary risks. It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2] It can also cause irritation to the skin, eyes, and respiratory tract.[3][4] Additionally, it is very toxic to aquatic life with long-lasting effects.[5]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It is sensitive to both air and light, so it should be protected from direct sunlight and stored away from air, preferably under an inert nitrogen atmosphere.[3][7] Some suppliers recommend storage in a dark place at temperatures between 2-8°C.[8]

Q3: My this compound has changed color to a darker yellow. Is it still usable?

A3: this compound is a colorless to pale yellow liquid.[3] A significant color change may indicate degradation due to improper storage, such as exposure to air or light, which can affect its quality. It is recommended to verify the purity of the substance through analytical methods before proceeding with sensitive experiments.

Q4: What materials are incompatible with this compound?

A4: You should avoid contact with strong oxidizing agents, as violent reactions are possible. It is also important to store it away from heat, sparks, and open flames, as it can form explosive mixtures with air upon intense heating.

Q5: What is the proper procedure for disposing of waste containing this compound?

A5: Waste material containing this compound must be disposed of as hazardous waste in accordance with all national and local regulations.[5] Do not dispose of it down the drain or mix it with other waste.[5][9] Collect the waste in its original container or a suitable, labeled, and closed container for disposal by a licensed company.[5] Handle uncleaned containers as you would the product itself.

Troubleshooting Guide

Issue 1: Unexpected side products or low yield in my reaction.

  • Possible Cause: The this compound may have degraded due to improper storage. It is sensitive to air and light, which can lead to oxidation and the formation of impurities.[7]

  • Solution:

    • Ensure the compound has been stored in a tightly sealed container, under an inert atmosphere (like nitrogen), and protected from light.[3]

    • Before use, consider running a quality check (e.g., GC, NMR) to confirm the purity of the aldehyde.

    • For future use, purchase smaller quantities to ensure the stock is fresh or re-purify older stock if necessary.

Issue 2: Skin irritation or rash after handling the compound.

  • Possible Cause: this compound is known to cause skin irritation and may cause an allergic skin reaction.[3] This can occur from direct contact or handling contaminated surfaces.

  • Solution:

    • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][5]

    • Remove any contaminated clothing.[3]

    • If irritation or a rash develops or persists, seek medical advice.

    • Review your handling procedures and ensure appropriate personal protective equipment (PPE), including suitable gloves, is always worn.[5]

Issue 3: The compound appears cloudy or has precipitated.

  • Possible Cause: While soluble in water and methanol, changes in temperature or contamination could cause precipitation.[7][8] The melting point is reported as 245-246°C, but this appears to be an outlier in one source, with most indicating it is a liquid at room temperature.[10][11]

  • Solution:

    • Gently warm the container in a water bath to see if the precipitate redissolves. Do not use an open flame.

    • Ensure the compound is at room temperature before use.

    • If the issue persists, the cloudiness may be due to contamination or degradation. Purity should be checked before use.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1][10]
Appearance Colorless to pale yellow liquid[3][4]
Density 0.97 g/mL at 25 °C[8][10]
Boiling Point 130 °C at 25 mmHg[8][10]
Flash Point 101 °C (213.8 °F) - closed cup[3][10]
Solubility Soluble in water[7][8]
CAS Number 939-97-9[1]

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[6] Don appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene, butyl).[5][6]

  • Container Handling: Retrieve the this compound container from its storage location (cool, dry, dark area).[5] Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a clean, dry beaker or flask on a calibrated analytical balance. Carefully transfer the required amount of the liquid using a clean pipette. Keep the stock container sealed when not in use.

  • Dissolution: Add your desired solvent to the beaker containing the aldehyde. If using a magnetic stirrer, add a stir bar and place the beaker on a stir plate to facilitate mixing.

  • Cleanup: Once the solution is prepared, immediately clean any spills on the balance or work surface. Dispose of any contaminated materials (e.g., pipette tips) as hazardous waste.[5]

  • Final Steps: Tightly seal the stock container, purge with nitrogen if possible, and return it to proper storage.[3] Wash hands thoroughly with soap and water after handling is complete.[5]

Protocol 2: Small Spill Cleanup Procedure
  • Evacuate and Ventilate: Ensure adequate ventilation in the area of the spill.[5] If the spill is large or ventilation is poor, evacuate personnel from the immediate area.

  • Wear PPE: Put on the necessary PPE, including a respirator if vapor concentrations are high, gloves, and eye protection.[5][6]

  • Containment: Prevent the spill from spreading or entering drains and waterways.[5]

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3][5]

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[5]

  • Decontamination: Clean the spill area with detergent and water.[6] Collect the cleaning materials and rinsate for disposal as hazardous waste.

  • Disposal: Seal the waste container and dispose of it according to institutional and local hazardous waste regulations.

Visualizations

Handling_Workflow Diagram 1: General Handling Workflow prep 1. Preparation ppe Don PPE (Gloves, Goggles) prep->ppe hood Work in Fume Hood prep->hood retrieve 2. Retrieve Chemical ppe->retrieve hood->retrieve equilibrate Equilibrate to Room Temp retrieve->equilibrate handle 3. Perform Experiment (Weighing, Transfer) equilibrate->handle cleanup 4. Cleanup & Storage handle->cleanup dispose_waste Dispose of Waste Properly cleanup->dispose_waste seal_container Seal & Return Stock to Storage cleanup->seal_container wash Wash Hands cleanup->wash

Caption: Diagram 1: General Handling Workflow

Caption: Diagram 2: Spill Cleanup Logic

Storage_Protocol Diagram 3: Storage Protocol start Chemical Received check Check Container Seal start->check storage_location Store in Designated Location check->storage_location OK conditions Cool, Dry, Well-Ventilated storage_location->conditions light Protect from Light storage_location->light inert Store Under Nitrogen storage_location->inert after_use After Use reseal Reseal Tightly after_use->reseal reseal->storage_location Return to Storage

Caption: Diagram 3: Storage Protocol

References

Technical Support Center: Managing 4-tert-butylbenzaldehyde Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 4-tert-butylbenzaldehyde, a compound known for its sensitivity to air and light.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it sensitive?

A1: this compound is an aromatic aldehyde widely used as an intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.[1] Like many aldehydes, its aldehyde functional group is susceptible to oxidation, especially when exposed to air (oxygen). This process can be accelerated by light, which provides the energy to initiate the oxidation reactions.

Q2: What is the primary degradation product of this compound?

A2: The primary degradation product upon exposure to air and light is 4-tert-butylbenzoic acid, formed through the oxidation of the aldehyde group.

Q3: How can I visually identify if my this compound has degraded?

A3: Pure this compound is a colorless to light yellow liquid. Degradation to 4-tert-butylbenzoic acid, which is a solid at room temperature, may result in the formation of white crystals or a hazy appearance in the liquid. A significant color change or the presence of solid precipitates are indicators of degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent exposure to air and moisture.[2]

Q5: Can I use stabilizers with this compound?

A5: While specific studies on stabilizers for this compound are not extensively documented, antioxidants commonly used for other aldehydes, such as Butylated Hydroxytoluene (BHT) or hydroquinone, could potentially inhibit oxidation. It is recommended to perform small-scale stability studies to evaluate the effectiveness and compatibility of any stabilizer with your specific application.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: My reaction yield is consistently low when using this compound.

  • Question: I am using this compound in a reaction, but my yields are much lower than expected. What could be the cause?

  • Answer: Low yields can often be attributed to the degradation of the starting material.

    • Check the Purity: Before use, verify the purity of your this compound using a suitable analytical method like GC-MS or HPLC. If significant amounts of 4-tert-butylbenzoic acid or other impurities are present, this will reduce the amount of active starting material.

    • Handling Technique: Ensure you are using proper inert atmosphere techniques (e.g., a glove box or Schlenk line) throughout your experiment to prevent exposure to air.

    • Solvent Purity: Use anhydrous and deoxygenated solvents to avoid introducing oxygen or water that can promote degradation.

Issue 2: I observe an unexpected solid forming in my reaction mixture.

  • Question: A white precipitate has formed in my reaction, which is not my expected product. What could it be?

  • Answer: The unexpected solid is likely 4-tert-butylbenzoic acid, the oxidation product of this compound.

    • Air Leak: Check your reaction setup for any potential air leaks. Ensure all joints are properly sealed and there is a positive pressure of inert gas.

    • Reaction Time and Temperature: Prolonged reaction times or high temperatures can accelerate the oxidation of any unreacted starting material. Monitor your reaction progress and work it up promptly upon completion.

Issue 3: The color of my this compound has changed upon storage.

  • Question: My previously colorless this compound has turned yellow. Is it still usable?

  • Answer: A color change to yellow can indicate the onset of degradation.

    • Purity Analysis: It is highly recommended to analyze the purity of the material before use. A slight color change may not significantly impact some reactions, but for high-purity applications, it is best to purify the aldehyde by distillation under reduced pressure or use a fresh batch.

    • Storage Conditions: Review your storage protocol. Ensure the container is properly sealed, purged with an inert gas, and protected from light.

Data Presentation

The following tables present illustrative data on the stability of this compound under various conditions. This data is intended to demonstrate the expected trends in degradation.

Table 1: Effect of Air and Light on the Purity of this compound at Room Temperature (25°C)

Storage ConditionPurity after 1 week (%)Purity after 4 weeks (%)Purity after 12 weeks (%)
Sealed, Inert Atmosphere, Dark99.599.298.8
Sealed, Inert Atmosphere, Light98.096.594.0
Sealed, Air, Dark97.595.091.0
Sealed, Air, Light95.088.079.0

Table 2: Effect of Temperature on the Purity of this compound (Stored in a sealed, dark container with an air headspace)

Storage Temperature (°C)Purity after 4 weeks (%)Purity after 12 weeks (%)
498.597.0
2595.091.0
4091.082.0

Experimental Protocols

Protocol 1: Inert Atmosphere Handling of this compound

This protocol describes the safe transfer of this compound using a syringe under an inert atmosphere.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure your inert gas source is equipped with a bubbler to monitor gas flow.

  • Procedure:

    • Place the sealed bottle of this compound in a fume hood.

    • Puncture the septum of the bottle with a needle connected to the inert gas line to create a positive pressure.

    • Puncture the septum with a second, dry syringe needle.

    • Slowly draw the desired volume of the aldehyde into the syringe.

    • To prevent dripping, draw a small amount of inert gas into the syringe after removing it from the liquid.

    • Quickly transfer the aldehyde to your reaction vessel, which should also be under a positive pressure of inert gas.

    • After transfer, flush the syringe and needle with a dry, inert solvent (e.g., anhydrous toluene) and then with water to remove any residual aldehyde.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample at 60°C for 48 hours.

    • Photodegradation: Expose the sample solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (stored under ideal conditions), using a stability-indicating HPLC method (see Protocol 3).

    • Compare the chromatograms to identify and quantify any degradation products.

Protocol 3: Stability-Indicating HPLC Method

This HPLC method is designed to separate this compound from its primary degradation product, 4-tert-butylbenzoic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare standard solutions of this compound and 4-tert-butylbenzoic acid to determine their retention times.

    • Inject your test samples and monitor the separation. The more polar 4-tert-butylbenzoic acid will typically elute earlier than the less polar this compound.

    • Quantify the amount of each compound by comparing the peak areas to a calibration curve.

Visualizations

DegradationPathway Aldehyde This compound Acid 4-tert-butylbenzoic acid Aldehyde->Acid Oxidation Stress Air (O2) Light (hν) Stress->Aldehyde

Caption: Degradation pathway of this compound.

ExperimentalWorkflow start Start Experiment prep_glassware Oven-dry glassware and cool under inert gas start->prep_glassware prep_reagents Use anhydrous, deoxygenated solvents and pure aldehyde prep_glassware->prep_reagents setup Assemble reaction under positive inert gas pressure prep_reagents->setup transfer Transfer aldehyde using syringe/cannula technique setup->transfer reaction Run reaction, monitoring progress (TLC/GC) transfer->reaction workup Work-up and purify product reaction->workup end End workup->end

Caption: Workflow for handling this compound.

TroubleshootingLogic issue Unexpected Result (e.g., low yield, side product) check_purity Analyzed purity of starting aldehyde? issue->check_purity check_handling Used strict inert atmosphere technique? check_purity->check_handling Yes impure Purify or use new batch of aldehyde check_purity->impure No check_solvents Used anhydrous/ deoxygenated solvents? check_handling->check_solvents Yes improve_handling Refine inert handling (check for leaks, purge longer) check_handling->improve_handling No purify_solvents Use freshly purified solvents check_solvents->purify_solvents No investigate_other Investigate other reaction parameters (temp, time, etc.) check_solvents->investigate_other Yes

Caption: Troubleshooting unexpected experimental results.

References

personal protective equipment for handling 4-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-tert-Butylbenzaldehyde Handling

This guide provides essential safety information and troubleshooting for researchers, scientists, and drug development professionals handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1] It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life.[1] Direct contact can cause skin and eye irritation.[2]

Q2: What type of eye and face protection is required when working with this compound?

A2: You should always wear safety glasses with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[3] If there is a splash hazard, it is recommended to use a face shield in addition to safety glasses.[4]

Q3: What kind of gloves should I use for handling this chemical?

Q4: Do I need to wear any special protective clothing?

A4: Yes, wear appropriate protective clothing to prevent skin contact.[2] A standard lab coat should be sufficient for handling small quantities. If there is a risk of significant splashing, consider using a chemically resistant apron or suit. Contaminated work clothing must not be allowed to leave the workplace.[5]

Q5: Is respiratory protection necessary when handling this compound?

A5: Respiratory protection is required if you are working in an area with inadequate ventilation or when vapors or aerosols are generated. In such cases, a respirator with an appropriate filter cartridge (e.g., Type ABEK) should be used in accordance with OSHA regulations (29 CFR 1910.134) or European Standard EN 149.[2]

Q6: What should I do in case of an accidental spill?

A6: In the event of a spill, first ensure the area is well-ventilated and evacuate non-essential personnel.[4] Wearing your full personal protective equipment, absorb the spill with an inert material like vermiculite, sand, or earth.[2] Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[4] Prevent the spill from entering drains as the substance is very toxic to aquatic life.[4]

Q7: What are the recommended hygiene practices when working with this substance?

A7: You should wash your hands thoroughly with soap and water after handling this compound. Do not eat, drink, or smoke in the laboratory area where this chemical is being used.[5] If your clothing becomes contaminated, remove it immediately and wash it before reuse.

Data Presentation

Glove Selection Guide for Aldehydes

Since specific permeation and degradation data for this compound is limited, this table provides a general guide for selecting glove materials when handling aldehydes. Users must consult the manufacturer's specific chemical resistance data for the gloves they intend to use.

Glove MaterialGeneral Recommendation for AldehydesPotential Considerations
Butyl Rubber Good to Excellent Provides excellent resistance to a wide range of chemicals, including aldehydes.[7]
Nitrile Good Offers good resistance to chlorinated solvents and is a common alternative to latex.[7][8]
Neoprene Fair to Good Provides moderate resistance; suitable for splash protection but not for prolonged immersion.[7]
Natural Rubber (Latex) Fair to Poor Generally not recommended for prolonged chemical exposure due to potential for degradation.[7][8]
Polyvinyl Chloride (PVC) Poor Does not offer adequate protection against aldehydes.[7]

Mandatory Visualization

Below is a workflow diagram outlining the decision-making process for selecting and using the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Workflow cluster_planning 1. Hazard Assessment cluster_selection 2. PPE Selection cluster_procedure 3. Pre-Use & Handling cluster_post 4. Post-Handling start Start: Plan Experiment with this compound review_sds Review Safety Data Sheet (SDS) start->review_sds assess_hazards Assess Hazards: - Toxicity (Oral) - Skin Sensitization - Reproductive Hazard select_eye Eye Protection: Safety Glasses (min.) Face Shield (splash risk) assess_hazards->select_eye select_gloves Hand Protection: Select appropriate gloves (e.g., Butyl, Nitrile) assess_hazards->select_gloves select_body Body Protection: Lab Coat (min.) Chem-resistant Apron (splash risk) assess_hazards->select_body select_resp Respiratory Protection: Required if ventilation is poor or aerosols are generated assess_hazards->select_resp review_sds->assess_hazards inspect_ppe Inspect all PPE for damage before use select_eye->inspect_ppe select_gloves->inspect_ppe select_body->inspect_ppe select_resp->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_chem Handle Chemical in Ventilated Area don_ppe->handle_chem doff_ppe Doff PPE Correctly (avoid self-contamination) handle_chem->doff_ppe dispose_gloves Dispose of Contaminated Gloves as Hazardous Waste doff_ppe->dispose_gloves clean_ppe Clean/Store Reusable PPE dispose_gloves->clean_ppe wash_hands Wash Hands Thoroughly clean_ppe->wash_hands end_proc End of Procedure wash_hands->end_proc

Caption: PPE selection and usage workflow for handling this compound.

References

troubleshooting low yield in 4-tert-butylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4-tert-butylbenzaldehyde, a key intermediate in the pharmaceutical, fragrance, and agrochemical industries.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific questions and problems that may arise during your experiments, categorized by the synthetic method.

Category 1: Oxidation of 4-tert-butyltoluene (B18130)

This is one of the most common methods for synthesizing this compound. However, achieving high yields can be challenging due to potential side reactions.

Q1: My reaction yield is low and I'm observing multiple side products. What are the likely causes and how can I improve selectivity for this compound?

Low yield and the formation of side products in the oxidation of 4-tert-butyltoluene are often due to the choice of catalyst and reaction conditions. Over-oxidation to 4-tert-butylbenzoic acid or the formation of benzylic bromides and their derivatives are common issues.[]

  • Catalyst Selection: The choice of metal catalyst can significantly influence product distribution. Cobalt-based catalysts, such as Co(OAc)₂, tend to show higher selectivity towards the desired aldehyde compared to cerium-based catalysts.[] Cobalt catalysts are more efficient at oxidizing the intermediate benzylic radical, which helps to prevent competing side reactions.[]

  • Reaction Conditions: Carefully controlling the reaction time is crucial to minimize the over-oxidation of the aldehyde to the carboxylic acid. Monitoring the reaction progress using techniques like TLC or GC is recommended.

  • Solvent Choice: The solvent can also play a role in side product formation. For example, in some systems, the formation of 4-tert-butylbenzyl acetate (B1210297) can occur as a result of solvolysis of an intermediate.[2]

Troubleshooting Flowchart: Low Yield in Oxidation

start Low Yield of this compound check_side_products Analyze crude product for side products (GC/MS, NMR) start->check_side_products over_oxidation Significant amount of 4-tert-butylbenzoic acid? check_side_products->over_oxidation solvolysis_products Presence of 4-tert-butylbenzyl acetate/alcohol? over_oxidation->solvolysis_products No solution_over_oxidation Reduce reaction time. Monitor reaction progress closely. over_oxidation->solution_over_oxidation Yes unreacted_sm High amount of unreacted 4-tert-butyltoluene? solvolysis_products->unreacted_sm No solution_solvolysis Consider a different solvent. Optimize catalyst system (e.g., Co-based). solvolysis_products->solution_solvolysis Yes solution_unreacted_sm Increase reaction temperature. Increase catalyst loading. Check purity of starting material and reagents. unreacted_sm->solution_unreacted_sm Yes

Caption: Troubleshooting logic for low yield in the oxidation of 4-tert-butyltoluene.

Q2: I am considering electrochemical oxidation. What are the advantages and potential pitfalls?

Electrochemical oxidation is a viable industrial method for producing this compound, often as its dimethyl acetal.[3]

  • Advantages: This method can be more environmentally friendly and avoid the use of heavy metal oxidants.[4]

  • Potential Issues: The efficiency of the electrolysis can be sensitive to the choice of electrolyte, electrode materials, and reaction conditions. For instance, the presence of trace amounts of the aldehyde product in the aqueous phase can significantly decrease current efficiency.[4] Proper separation and work-up are crucial. A yield of around 70.4% has been reported with fractional distillation of the organic phase after electrolysis.[5]

ParameterCondition 1Condition 2Yield/SelectivityReference
Catalyst System Co(OAc)₂/Br⁻/H₂O₂Ce(III) acetate/Br⁻/H₂O₂75-80% selectivity[]
Catalyst System Co(OAc)₂/Br⁻/H₂O₂Ce(III) acetate/Br⁻/H₂O₂~50% selectivity[]
Oxidation Method ElectrochemicalMnO₂/H₂SO₄70.4% yield[5]
Oxidation Method ElectrochemicalMnO₂/H₂SO₄>90% yield[4]

Table 1. Comparison of Yields and Selectivities for Different Oxidation Methods.

Category 2: Halogenation Followed by Hydrolysis (e.g., Sommelet Reaction)

This two-step process involves the initial bromination of 4-tert-butyltoluene followed by hydrolysis of the resulting benzyl (B1604629) bromide to the aldehyde.

Q3: My overall yield from the bromination-hydrolysis sequence is low. Where could the losses be occurring?

Losses can occur at both the bromination and the hydrolysis/Sommelet reaction stages.

  • Bromination Step: Incomplete reaction or the formation of over-brominated products (di- and tri-bromo derivatives) can reduce the yield of the desired mono-bromo intermediate. Running the bromination without a solvent has been shown to achieve a yield of about 96% for the initial bromination step.[6]

  • Hydrolysis/Sommelet Reaction: The Sommelet reaction, which uses hexamine, can be sensitive to reaction conditions.[7] Incomplete hydrolysis or the formation of by-products such as 4-tert-butylbenzonitrile (B1266226) can lower the yield of the final aldehyde.[6] Some protocols report yields of 55-75% with this method, with impurities that are difficult to remove.[6]

Q4: I am having trouble with the purity of my final product after the Sommelet reaction. What impurities should I look for and how can I remove them?

A common impurity from the Sommelet reaction is 4-tert-butylbenzonitrile, which can be difficult to separate from the desired aldehyde by distillation.[6] One approach to remove this is to treat the crude product with concentrated sulfuric acid before distillation to hydrolyze the nitrile to the corresponding benzoic acid, which can then be more easily separated.[6]

Experimental Workflow: Bromination followed by Sommelet Reaction

cluster_bromination Step 1: Bromination cluster_sommelet Step 2: Sommelet Reaction cluster_purification Step 3: Purification start 4-tert-butyltoluene add_bromine Add Bromine (no solvent) start->add_bromine reflux Reflux add_bromine->reflux intermediate Crude 4-tert-butylbenzyl bromide reflux->intermediate add_hexamine React with Hexamine and Water intermediate->add_hexamine hydrolysis Acid-catalyzed Hydrolysis add_hexamine->hydrolysis crude_product Crude this compound hydrolysis->crude_product acid_treatment Optional: H₂SO₄ treatment for nitrile impurity crude_product->acid_treatment distillation Fractional Distillation acid_treatment->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the synthesis of this compound via bromination and the Sommelet reaction.

Category 3: Friedel-Crafts Reactions (Synthesis of Precursor)

While not a direct synthesis of the aldehyde, the Friedel-Crafts alkylation to produce the 4-tert-butyltoluene precursor is a critical step where yield can be lost.

Q5: I am getting a mixture of products in my Friedel-Crafts alkylation of toluene. How can I improve the selectivity for the para-isomer, 4-tert-butyltoluene?

The formation of ortho and meta isomers, as well as poly-alkylated products, are known challenges in Friedel-Crafts alkylation.

  • Catalyst Choice: The use of shape-selective catalysts, such as certain zeolites, can favor the formation of the para-isomer due to steric constraints within the catalyst's pores.[8]

  • Reaction Conditions: Controlling the reaction temperature and the ratio of reactants is important. Using a large excess of the aromatic substrate can help to minimize polyalkylation.

  • Carbocation Rearrangements: While less of an issue with a tertiary alkylating agent like a tert-butyl group, be aware that carbocation rearrangements can be a problem with other alkylating agents, leading to a mixture of isomeric products.[9]

Detailed Experimental Protocols

Protocol 1: Oxidation of 4-tert-butyltoluene using a Co-based Catalyst

This protocol is adapted from studies on the selective oxidation of 4-tert-butyltoluene.[]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butyltoluene, glacial acetic acid, cobalt(II) acetate, and sodium bromide.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-100 °C) and add hydrogen peroxide dropwise over a period of time.

  • Monitoring: Monitor the reaction progress by TLC or GC to determine the optimal reaction time and to avoid over-oxidation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: Synthesis via Bromination and Sommelet Reaction

This protocol is based on a patented high-yield process.[6]

  • Bromination: In a flask equipped for reflux and with a means to trap evolved HBr, heat 4-tert-butyltoluene. Add bromine dropwise while maintaining the reflux. The reaction is typically carried out without a solvent.

  • Formation of Hexaminium Salt: After the bromination is complete, cool the reaction mixture. Add the crude 4-tert-butylbenzyl bromide to a mixture of hexamine and water.

  • Hydrolysis: Heat the mixture to reflux for several hours to effect the hydrolysis of the hexaminium salt to the aldehyde.

  • Work-up: After cooling, separate the organic layer.

  • Purification: As mentioned in the FAQ, consider an acid wash to remove nitrile impurities before performing a fractional distillation under vacuum to obtain the pure this compound.[6]

StepReagent/ConditionPurposeExpected YieldReference
Bromination Bromine, no solvent, refluxFormation of 4-tert-butylbenzyl bromide~96%[6]
Sommelet Reaction Hexamine, water, refluxHydrolysis to this compoundOverall ~80% after purification[6]

Table 2. Key Parameters for the Bromination-Sommelet Reaction Sequence.

References

Technical Support Center: Purification of 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-tert-butylbenzaldehyde after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound after synthesis?

A1: The impurity profile of this compound heavily depends on the synthetic route employed.

  • From oxidation of 4-tert-butyltoluene (B18130): Common impurities include unreacted starting material (4-tert-butyltoluene) and over-oxidation products like 4-tert-butylbenzoic acid.[1]

  • From bromination of 4-tert-butyltoluene followed by hydrolysis: Impurities can include 4-tert-butylbenzyl bromide, 4-tert-butylbenzal bromide, and byproducts from side reactions such as 4-tert-butylbenzonitrile.[2][3] Isomeric impurities like 3-tert-butylbenzaldehyde (B1365090) may also be present.[4]

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective purification methods are:

  • Fractional Distillation: This is the most widely used method, especially on an industrial scale, due to the liquid nature of this compound.[5]

  • Column Chromatography: Useful for removing impurities with similar boiling points or for small-scale, high-purity applications.

  • Recrystallization: While less common due to its low melting point, it can be employed in specific cases, potentially after derivatization.

  • Acid/Base Extraction: Effective for removing acidic impurities like 4-tert-butylbenzoic acid.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties are summarized in the table below.

PropertyValue
Boiling Point 130 °C at 25 mmHg[6]
Melting Point -3 °C
Density 0.97 g/mL at 25 °C[6]
Solubility Soluble in organic solvents like ethanol, methanol, and toluene (B28343).[6]

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is resulting in poor separation of this compound from its impurities. What could be the issue?

A: Poor separation during fractional distillation can be attributed to several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Insufficient Column Efficiency - Ensure you are using a fractional distillation column with a sufficient number of theoretical plates. A Vigreux or packed column is recommended. - Check for proper packing of the column if a packed column is used.
Incorrect Pressure - this compound has a high boiling point at atmospheric pressure, which can lead to decomposition. Vacuum distillation is crucial. Ensure your vacuum system is maintaining a stable and appropriate pressure (e.g., 25 mmHg).[6]
Improper Heating - Overheating can lead to bumping and carryover of less volatile impurities. Use a heating mantle with a stirrer for even heating. - Too low a heating rate can result in slow or no distillation. Gradually increase the temperature to achieve a steady distillation rate.
Flooding or Weeping - Flooding: Excessive vapor flow can cause liquid to be pushed up the column. Reduce the heating rate.[7] - Weeping: Low vapor flow can cause liquid to drip through the trays or packing. Increase the heating rate.[7]
Presence of Azeotropes - Certain impurity combinations may form azeotropes with the product. In such cases, an alternative purification method like column chromatography may be necessary.
Recrystallization

Q: I am attempting to purify this compound by recrystallization, but the product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the solvent.[8]

Potential Cause Troubleshooting Steps
Solvent Choice - The boiling point of your solvent may be too high. Choose a solvent or solvent system with a lower boiling point.
Cooling Rate - Cooling the solution too quickly can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
Saturation Level - A supersaturated solution is more likely to oil out. Add a small amount of additional solvent to the hot solution to ensure it is not overly concentrated.[10]
Impurities Present - High levels of impurities can inhibit crystallization. Consider a preliminary purification step like distillation or extraction.
Inducing Crystallization - If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[11]
Column Chromatography

Q: I am having difficulty separating this compound from a non-polar impurity using column chromatography. What solvent system should I use?

A: Effective separation by column chromatography relies on selecting an appropriate solvent system that provides a good separation factor between the components.

Problem Recommended Action
Poor Separation of Non-Polar Compounds - Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[12] - A common starting point for aromatic aldehydes is a hexane/ethyl acetate mixture. The ratio can be optimized using thin-layer chromatography (TLC) to achieve a good separation of spots.
Product Tailing on the Column - Aldehydes can sometimes interact with acidic silica (B1680970) gel, leading to tailing. This can be mitigated by adding a small amount of a neutralizer like triethylamine (B128534) (e.g., 0.1-1%) to the eluent.[12]
Co-elution of Impurities - If impurities co-elute with the product, a different stationary phase, such as alumina, might provide better separation.[12] - Alternatively, a different solvent system, for example, using toluene or dichloromethane as the non-polar component, could alter the elution profile.

Experimental Protocols

Fractional Vacuum Distillation of this compound

This protocol is a general guideline for the purification of this compound by fractional vacuum distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Procedure:

    • Place the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Connect the apparatus to the vacuum source and slowly reduce the pressure to the desired level (e.g., 25 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the temperature at the distillation head. Collect any low-boiling fractions (e.g., unreacted 4-tert-butyltoluene) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the working pressure (approx. 130 °C at 25 mmHg), change the receiving flask to collect the pure product.[6]

    • Continue distillation until the temperature starts to rise again, indicating the presence of higher-boiling impurities, or until only a small residue remains in the distillation flask.

    • Turn off the heat and allow the apparatus to cool down before slowly releasing the vacuum.

Purification via Column Chromatography

This protocol provides a general method for purifying this compound using silica gel chromatography.

  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.

    • Collect fractions in separate test tubes.

  • Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound AcidWash Acid/Base Wash (Optional) Crude->AcidWash Remove acidic/basic impurities Distillation Fractional Vacuum Distillation Crude->Distillation Primary Purification AcidWash->Distillation ColumnChrom Column Chromatography Distillation->ColumnChrom Further Purification Needed PureProduct Pure this compound Distillation->PureProduct High Purity ColumnChrom->PureProduct Analysis Purity Analysis (GC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

The following decision tree can help in selecting the appropriate purification method based on the impurity profile.

PurificationDecisionTree Start Crude Product Analysis AcidicImpurity Acidic Impurities Present? Start->AcidicImpurity BoilingPointDiff Significant Boiling Point Difference? AcidicImpurity->BoilingPointDiff No AcidWash Perform Acid/Base Wash AcidicImpurity->AcidWash Yes Distillation Fractional Vacuum Distillation BoilingPointDiff->Distillation Yes Chromatography Column Chromatography BoilingPointDiff->Chromatography No AcidWash->BoilingPointDiff End Pure Product Distillation->End Chromatography->End

Caption: Decision tree for selecting a purification method.

References

avoiding side reactions in 4-tert-butylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and overcome challenges during the synthesis of 4-tert-butylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main industrial and laboratory synthesis routes include the oxidation of 4-tert-butyltoluene (B18130), halogenation of 4-tert-butyltoluene followed by hydrolysis (such as the Sommelet reaction), and formylation of tert-butylbenzene.[1][2][3] Electrochemical oxidation of 4-tert-butyltoluene is also a significant industrial method, noted for being an example of large-scale electrochemistry.[4][5][6]

Q2: I am synthesizing this compound for fragrance applications. Why is a chlorine-free synthesis method preferred?

A2: For applications in flavors and fragrances, chlorine-free synthesis methods are favored to ensure a "pure aroma" and avoid chlorine-containing impurities that can negatively impact the final scent profile.[3] Methods like the chemical oxidation of 4-tert-butyltoluene using agents like MnO2 or H2O2 are preferred in these cases.[3]

Q3: My chosen synthesis route is the formylation of an aromatic precursor. Which specific named reaction is most suitable?

A3: The choice depends on your starting material and desired reaction conditions.

  • Vilsmeier-Haack Reaction: This method is suitable for electron-rich arenes.[7][8][9][10][11] It uses reagents like DMF and POCl₃ to formylate the aromatic ring.

  • Gattermann-Koch Reaction: This reaction formylates aromatic compounds like benzene (B151609) and its derivatives using carbon monoxide and HCl with a Lewis acid catalyst.[12][13][14][15] However, it is not applicable to phenol (B47542) and phenol ether substrates.[12][15]

  • Duff Reaction: This reaction is used for the formylation of highly activated aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA).[16][17] Formylation typically occurs at the ortho position to the activating group unless it is blocked.[16] A modification using HMTA with trifluoroacetic acid allows for the formylation of simple hydrocarbons with high para selectivity, achieving a 75% yield for p-tert-butylbenzaldehyde from tert-butylbenzene.[18]

Troubleshooting Guides

Guide 1: Oxidation of 4-tert-Butyltoluene

This method involves the direct oxidation of the methyl group on 4-tert-butyltoluene to an aldehyde. While potentially efficient, it is prone to specific side reactions.

Problem 1: Low Yield and Selectivity for this compound.

  • Possible Cause: Over-oxidation of the desired aldehyde product to 4-tert-butylbenzoic acid is a major side reaction. Another issue can be low substrate conversion, which requires recycling large amounts of starting material.[6]

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst is critical. Cobalt(II) catalysts, such as Co(OAc)₂, are effective in quickly oxidizing the initial benzylic radical, which minimizes the formation of brominated side products and leads to higher aldehyde selectivity (75-80%).[] In contrast, cerium-based catalysts may result in lower selectivity (~50%).[]

    • Control Reaction Conditions: For liquid-phase air oxidation, restricting substrate conversion to below 20 mol% can help maintain reasonable selectivity (50-70%) for the aldehyde.[6]

    • Reagent Choice: Using H₂O₂ in glacial acetic acid, catalyzed by bromide ions with cobalt(II) acetate (B1210297), can achieve good selectivity.[] The traditional industrial method using MnO₂ in H₂SO₄ is known for high yields (over 90%) and high purity.[3]

Problem 2: Formation of 4-tert-butylbenzyl bromide and its derivatives.

  • Possible Cause: When using catalyst systems involving bromide ions, a competing pathway is the reaction of the benzylic radical intermediate with bromine. This leads to the formation of 4-tert-butylbenzyl bromide, which can then undergo hydrolysis or solvolysis to form 4-tert-butylbenzyl alcohol and 4-tert-butylbenzyl acetate, respectively.[]

  • Troubleshooting Steps:

    • Optimize Catalyst System: Employ a catalyst that rapidly oxidizes the benzylic radical. Cobalt(II) catalysts are superior to cerium(III) in this regard, as they largely prevent the competing bromination reaction from occurring.[]

    • Alternative Method: Consider a synthesis route that does not involve bromide, such as electrochemical oxidation or formylation, to completely avoid these specific side products.

start Low Yield or Purity in Oxidation Reaction check_overoxidation Check for 4-tert-butylbenzoic acid (e.g., via GC-MS, NMR) start->check_overoxidation check_impurities Check for brominated side products (benzyl bromide, alcohol, acetate) check_overoxidation->check_impurities No reduce_reaction_time Reduce reaction time or lower oxidant concentration check_overoxidation->reduce_reaction_time Yes optimize_catalyst Switch to a more selective catalyst (e.g., Cobalt(II) acetate) check_impurities->optimize_catalyst Yes end_ok Process Optimized check_impurities->end_ok No (Other issues, e.g., starting material) end_improved Improved Yield/Purity reduce_reaction_time->end_improved optimize_catalyst->end_improved

Caption: Troubleshooting workflow for oxidation side reactions.

Guide 2: Halogenation of 4-tert-butyltoluene and Hydrolysis (Sommelet Reaction)

This two-step process involves the radical bromination of 4-tert-butyltoluene, followed by hydrolysis of the resulting benzal bromide/benzyl (B1604629) bromide mixture to the aldehyde.[1][2]

Problem 1: Incomplete reaction and presence of halogenated impurities in the final product.

  • Possible Cause: The initial halogenation may produce a mixture of 4-tert-butylbenzyl bromide (mono-brominated) and 4-tert-butylbenzal bromide (di-brominated).[1][2] During hydrolysis, the mono-brominated species may not react completely, remaining as an impurity.[1] Some older methods reported final products containing up to 2.2% of 4-tert-butylbenzyl bromide.[1][2]

  • Troubleshooting Steps:

    • Use a Sommelet Reagent: The Sommelet reaction utilizes hexamethylenetetramine (HMTA) to convert the benzyl halide into the aldehyde.[20][21] A key advantage of using a Sommelet reagent during the hydrolysis step is its ability to convert the unreacted 4-tert-butylbenzyl bromide impurity into the desired aldehyde product, thus improving purity and yield.[1]

    • Control Hydrolysis Conditions: The hydrolysis step should be carried out at reflux temperature (around 90-105°C) to ensure the reaction goes to completion.[2]

Problem 2: Formation of 4-tert-butylbenzylacetate as an impurity.

  • Possible Cause: Using certain conditions, such as reacting 4-tert-butylbenzyl chloride with HMTA in acetic acid, can lead to the formation of 4-tert-butylbenzylacetate.[1][2] This impurity can be difficult to remove from the final product.

  • Troubleshooting Steps:

    • Avoid Acetic Acid: Perform the Sommelet reaction in water, optionally with a co-solvent, instead of acetic acid to prevent the formation of the acetate byproduct.[1][2] The process involves reacting the brominated mixture with water and a Sommelet reagent.[2]

start Select Synthesis Route for This compound sub_tbt Starting Material: 4-tert-butyltoluene start->sub_tbt sub_tb Starting Material: tert-butylbenzene start->sub_tb method_ox Oxidation sub_tbt->method_ox method_halo Halogenation & Hydrolysis sub_tbt->method_halo method_formyl Formylation sub_tb->method_formyl concern_overox Concern: Over-oxidation method_ox->concern_overox concern_halo Concern: Halogenated Impurities method_halo->concern_halo concern_isomer Concern: Isomer Formation method_formyl->concern_isomer solution_ox Solution: Use selective catalyst (Co(II)), control conversion concern_overox->solution_ox solution_halo Solution: Use Sommelet reagent (HMTA) to convert impurities concern_halo->solution_halo solution_formyl Solution: Use para-directing method (e.g., Duff with TFA) concern_isomer->solution_formyl

Caption: Decision logic for selecting a synthesis route.

Data and Protocols

Table 1: Comparison of Synthesis Methods and Outcomes
Synthesis MethodStarting MaterialKey ReagentsReported YieldReported PurityKey Side Products / IssuesReference
Oxidation 4-tert-butyltolueneH₂O₂ / Acetic Acid / Co(OAc)₂ / Br⁻58%~75-80% selectivityOver-oxidation, benzylic bromination[]
Halogenation/Hydrolysis 4-tert-butyltolueneBr₂, H₂O, Sommelet Reagent~80% (overall)>99.5%Halogenated impurities, benzyl acetate[1][2]
Duff Formylation tert-butylbenzeneHexamethylenetetramine, Trifluoroacetic Acid75%HighPotential for ortho isomer with other methods[18]
Electrochemical Oxidation 4-tert-butyltolueneMethanol, H₂SO₄86% (as acetal)HighAcetal formation, requires specific equipment[4][6]
Benzaldehyde (B42025) Protection Benzaldehyde, IsobuteneTriorthoformate, Triphenylboron>90% (intermediate steps)>98%Multi-step process, isomer formation possible[22]
Experimental Protocol: Bromination and Sommelet Hydrolysis

This protocol is adapted from a patented process for a high-purity synthesis.[1][2]

Step 1: Radical Bromination of 4-tert-butyltoluene

  • Setup: Charge a reaction vessel suitable for high temperatures (up to 220°C) and equipped with a stirrer, reflux condenser, and bromine addition inlet with 4-tert-butyltoluene.

  • Reaction: Heat the 4-tert-butyltoluene to the reaction temperature (preferred range is 183-190°C).[2]

  • Bromine Addition: Add liquid or gaseous bromine to the reactor. The reaction is carried out without a solvent.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) to obtain a mixture consisting primarily of 4-tert-butylbenzal bromide and 4-tert-butylbenzyl bromide. The bromination step can achieve a yield of about 96%.[2]

Step 2: Hydrolysis with Sommelet Reagent

  • Setup: To the crude mixture from Step 1, add water and a Sommelet reagent (e.g., hexamethylenetetramine). A co-solvent may be used but is optional.

  • Reaction: Heat the mixture to reflux (preferred range is 90-105°C) with stirring for several hours (e.g., 4 hours).[1][2]

  • Workup: After the reaction is complete, cool the mixture to ambient temperature and separate the aqueous and organic phases.

  • Purification: The resulting crude organic layer, containing this compound, can be purified by fractional distillation under vacuum to achieve a final purity of >99.5%.[1][2] The overall process yield is approximately 80%.[2]

References

Technical Support Center: Optimizing Ald-ol Condensation of 4-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and key data for the Claisen-Schmidt condensation of 4-tert-butylbenzaldehyde with a ketone (e.g., acetone).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the aldol (B89426) condensation of this compound.

Q1: Why is my reaction yield unexpectedly low?

A: Low yields can stem from several factors:

  • Side Reactions: this compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction under strong basic conditions. This reaction disproportionates the aldehyde into 4-tert-butylbenzyl alcohol and 4-tert-butylbenzoic acid, consuming your starting material.[1][2][3]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent.[4]

  • Suboptimal Temperature: While heat can drive the condensation, excessive temperatures may promote side reactions or product decomposition. Room temperature is often sufficient.[5][6]

  • Base Concentration: The concentration of the base (e.g., NaOH) is critical. A concentration that is too high can favor the Cannizzaro reaction, while one that is too low will not efficiently generate the enolate from the ketone.[2][3]

Q2: How can I prevent the formation of Cannizzaro byproducts?

A: The Cannizzaro reaction is a common side reaction for aldehydes without α-hydrogens, like this compound, in the presence of a strong base.[1][2] To minimize this:

  • Control Stoichiometry: Use a slight excess of the enolizable ketone (e.g., acetone) to ensure the aldehyde is consumed by the intended Claisen-Schmidt pathway.

  • Moderate Base Concentration: Use a dilute or moderately concentrated base (e.g., 10% NaOH) rather than a highly concentrated one.[7]

  • Temperature Control: Running the reaction at room temperature or slightly below can slow down the rate of the Cannizzaro reaction relative to the aldol condensation.

  • Gradual Addition: Slowly add the base to the mixture of the aldehyde and ketone. This keeps the instantaneous concentration of the base low, disfavoring the second-order kinetics of the Cannizzaro reaction.[2]

Q3: A white precipitate formed after I added the base. What is it and how do I handle it?

A: The desired α,β-unsaturated ketone product is often a solid that precipitates from the reaction mixture (typically an alcohol/water solvent system) as it forms.[5][7]

  • Identification: This solid is likely your product.

  • Procedure: Allow the precipitation to complete, which can take 15-30 minutes.[5][8] Cooling the mixture in an ice bath can enhance precipitation.[7] The solid can then be collected by vacuum filtration.

Q4: My purified product yield is low after recrystallization. What can I do?

A: Significant product loss during purification is common.

  • Solvent Choice: The choice of recrystallization solvent is crucial. The ideal solvent should dissolve the product when hot but not at room temperature.[8] For aldol products, ethanol (B145695), or mixtures like ethanol/water or ethanol/acetone (B3395972), are often effective.[5][7][8]

  • Washing Steps: When washing the crude product after filtration, use ice-cold solvents to minimize dissolution of the product. A common washing sequence is cold water or dilute acetic acid followed by cold ethanol.[5][7]

  • Minimize Transfers: Each transfer of the solid from one container to another results in material loss. Plan your purification steps to minimize these transfers.

Optimized Experimental Protocol: Claisen-Schmidt Condensation

This protocol details the synthesis of 4-(4-tert-butylphenyl)-3-buten-2-one from this compound and acetone.

Materials:

  • This compound

  • Acetone

  • 95% Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Deionized Water

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a suitable flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and acetone (2.0 eq) in 95% ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add 10% aqueous NaOH solution. A precipitate should begin to form.[7]

  • Reaction: Continue stirring the mixture at room temperature for 30 minutes. Monitor the reaction by TLC to confirm the consumption of the aldehyde.

  • Isolation of Crude Product: Cool the reaction mixture in an ice-water bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[5][7]

  • Washing: Wash the collected solid with a small amount of cold 4% acetic acid in ethanol, followed by a wash with cold 95% ethanol to remove residual NaOH and unreacted starting materials.[4]

  • Recrystallization: Purify the crude product by recrystallizing from a minimum volume of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or air dry on a watch glass.

Data Presentation: Effect of Base on Aldol Condensation

Optimizing reaction conditions is key to maximizing yield and purity. The following table summarizes typical outcomes based on the choice of base catalyst.

CatalystConcentrationTypical YieldKey Observations
NaOH 10% aqueousGood to ExcellentStandard, effective catalyst. Risk of Cannizzaro reaction if too concentrated.[2][7]
KOH 10% aqueousGood to ExcellentSimilar reactivity to NaOH; also carries risk of Cannizzaro reaction.[2]
(S)-Proline 20 mol%Moderate to GoodUsed in asymmetric synthesis; avoids strong base side reactions but may require longer reaction times.[9][10]
LDA 1.0 M in THFVariableStrong, non-nucleophilic base. Pre-forms the enolate, which can improve control but requires anhydrous conditions and low temperatures.[11]

Visualizing Key Processes

1. Reaction Pathway: Claisen-Schmidt Condensation

The following diagram illustrates the base-catalyzed reaction between this compound and the enolate of acetone, followed by dehydration to yield the final conjugated enone product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Ketone Acetone Enolate Acetone Enolate Ketone->Enolate + OH⁻ Base OH⁻ Adduct β-Hydroxy Ketone Adduct Enolate->Adduct + Aldehyde Product α,β-Unsaturated Ketone Adduct->Product - H₂O (Dehydration) Water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation pathway.

2. Experimental Workflow for Reaction Optimization

This workflow outlines the logical steps for optimizing the aldol condensation reaction to improve yield and purity.

G start Start Optimization reagent_select Select Reagents (Aldehyde, Ketone, Base, Solvent) start->reagent_select setup Perform Initial Reaction (e.g., Room Temp, 10% NaOH) reagent_select->setup monitor Monitor Progress (TLC) setup->monitor workup Workup & Isolate Crude Product monitor->workup analyze Analyze Yield & Purity (NMR, MP) workup->analyze decision Is Yield/Purity Optimal? analyze->decision adjust Adjust Conditions (e.g., Temp, Base Conc., Time) decision->adjust No finish Final Optimized Protocol decision->finish Yes adjust->setup

Caption: A typical workflow for optimizing reaction conditions.

3. Troubleshooting Logic Tree

This diagram provides a decision-making framework for troubleshooting common problems during the experiment.

G start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_sm Check Starting Materials (Purity, Stoichiometry) low_yield->check_sm check_conditions Review Reaction Conditions (Temp, Time, Base) low_yield->check_conditions id_byproduct Identify Byproduct (TLC, NMR) impure_product->id_byproduct cannizzaro Suspect Cannizzaro Reaction? check_conditions->cannizzaro reduce_base Reduce Base Concentration or Temperature cannizzaro->reduce_base Yes optimize_purification Optimize Purification id_byproduct->optimize_purification recrystallize Test New Recrystallization Solvents optimize_purification->recrystallize wash_steps Modify Washing Steps optimize_purification->wash_steps

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Disposal of 4-tert-butylbenzaldehyde Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the proper disposal of 4-tert-butylbenzaldehyde waste. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with several primary risks. It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental contamination.[3][4][5]

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: No, you must not dispose of this compound waste down the drain.[1][3] It is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1][3][4][5] All waste containing this chemical must be collected and treated as hazardous waste.

Q3: How should I collect and store this compound waste in the laboratory?

A3: Waste should be collected in its original container or a clearly labeled, suitable, and tightly sealed waste container.[6] Do not mix this compound waste with other waste streams to avoid potentially dangerous chemical reactions and to facilitate proper disposal.[6][7] Store the sealed waste containers in a well-ventilated area, away from incompatible materials such as oxidizing agents.[8]

Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?

A4: When handling this chemical waste, you must wear appropriate personal protective equipment, including chemical safety goggles or a face shield, protective gloves (e.g., impervious gloves), and suitable protective clothing.[6][9] If there is a risk of inhalation, use a respirator with an appropriate filter.[8]

Q5: What should I do in case of a spill involving this compound?

A5: In the event of a spill, first ensure the area is well-ventilated and evacuate personnel if necessary.[9] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8] Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[3] Do not allow the spill to enter drains or waterways.[1][3]

Troubleshooting Guides

Issue: Uncertainty about whether a particular waste stream containing this compound is considered hazardous.

  • Solution: Always err on the side of caution. Treat any waste containing this compound as hazardous waste unless it has been explicitly determined to be non-hazardous by your institution's environmental health and safety (EHS) office.[7] Refer to the Safety Data Sheet (SDS) for the specific concentration limits that may apply.

Issue: The container for this compound waste is leaking or damaged.

  • Solution: If a waste container is compromised, carefully transfer the contents to a new, appropriate container that is in good condition and properly labeled. Ensure the new container is compatible with the chemical waste.[7] Perform this task in a well-ventilated area, preferably within a chemical fume hood, while wearing full PPE.

Issue: Accidental mixing of this compound waste with an incompatible chemical.

  • Solution: If you suspect an incompatible mixture has been created, do not attempt to separate the chemicals. Tightly seal the container, label it clearly with all known components, and contact your institution's EHS office immediately for guidance on how to proceed.

Quantitative Data

The following table summarizes the ecotoxicity data for this compound, highlighting its high toxicity to aquatic organisms.

OrganismTest TypeEndpointValueExposure TimeReference
Leuciscus idus (Golden orfe)LC50Mortality8.0 mg/L96 hours[1]
Daphnia magna (Water flea)EC50Immobilization0.277 mg/L48 hours[1]
Desmodesmus subspicatus (Green algae)ErC50Growth inhibition13.6 mg/L72 hours[1]

Experimental Protocols

For laboratories equipped to treat chemical waste, two primary methods can be considered for the pre-treatment of this compound waste before collection by a licensed disposal company. Note: Always consult with your institution's EHS office before attempting any chemical treatment of waste.

Protocol 1: Oxidation to a Carboxylic Acid

This protocol describes the oxidation of this compound to the less volatile and often less toxic 4-tert-butylbenzoic acid using potassium permanganate (B83412).

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Stir plate and stir bar

  • Reaction flask

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • Place the this compound waste into a reaction flask equipped with a stir bar.

  • For each mole of aldehyde, prepare a solution of approximately 1.5 moles of sodium carbonate in water and add it to the reaction flask to create an alkaline medium.

  • Slowly add a solution of potassium permanganate (approximately 0.7 moles per mole of aldehyde) in water to the stirring mixture. The reaction is exothermic; control the rate of addition to maintain a safe temperature.

  • Gently heat the mixture to around 70-80°C for approximately one hour, or until the purple color of the permanganate has disappeared, indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with dilute sulfuric acid to a pH of approximately 2.

  • Add solid sodium bisulfite in small portions until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • The resulting aqueous solution containing 4-tert-butylbenzoic acid should be collected as hazardous waste.

Protocol 2: Formation of a Water-Soluble Bisulfite Adduct

This protocol allows for the separation of this compound from a mixed organic waste stream by converting it into a water-soluble adduct.

Materials:

  • Waste mixture containing this compound

  • Methanol or another water-miscible solvent

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • An immiscible organic solvent (e.g., hexanes)

  • Separatory funnel

  • Deionized water

Procedure:

  • Dissolve the crude waste mixture containing the aldehyde in a minimal amount of a water-miscible solvent like methanol.

  • Transfer the solution to a separatory funnel.

  • Add an excess of freshly prepared saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for approximately 30-60 seconds. A white precipitate of the bisulfite adduct may form.

  • Add deionized water and an immiscible organic solvent (e.g., hexanes) to the separatory funnel and shake again.

  • Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct of this compound. The other organic components will remain in the organic layer.

  • Separate the two layers. The aqueous layer containing the adduct and the organic layer should both be collected as separate hazardous waste streams.

Visualizations

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste is_pure Is the waste relatively pure This compound? start->is_pure is_mixed Is the waste a mixture with other organic solvents? is_pure->is_mixed No collect_pure Collect in a dedicated, labeled, and sealed hazardous waste container. is_pure->collect_pure Yes collect_mixed Collect in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste types. is_mixed->collect_mixed Yes spill Spill or Leak? is_mixed->spill No (other issue) collect_pure->spill collect_mixed->spill cleanup Follow Spill Cleanup Protocol: - Wear appropriate PPE - Absorb with inert material - Collect in a sealed container spill->cleanup Yes storage Store waste in a designated, well-ventilated area away from incompatible materials. spill->storage No cleanup->storage pretreatment Consider pre-treatment? (Consult EHS Office) storage->pretreatment disposal Arrange for collection by a licensed hazardous waste disposal company. pretreatment->disposal No oxidation Protocol 1: Oxidation to Carboxylic Acid pretreatment->oxidation Yes (Oxidation) adduct Protocol 2: Bisulfite Adduct Formation pretreatment->adduct Yes (Separation) collect_treated Collect treated waste in a labeled hazardous waste container. oxidation->collect_treated adduct->collect_treated collect_treated->disposal

Caption: Decision workflow for the disposal of this compound.

References

4-tert-butylbenzaldehyde fire fighting measures and extinguishing media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate fire fighting measures and extinguishing media for 4-tert-butylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with a this compound fire?

A1: this compound is a combustible liquid.[1] Vapors are heavier than air and may travel along the ground, potentially leading to distant ignition.[1] In the event of a fire, the development of hazardous combustion gases or vapors is possible, primarily producing carbon oxides.[1] It is also important to note that upon intense heating, this compound can form explosive mixtures with air.[1]

Q2: What personal protective equipment (PPE) should be worn when fighting a fire involving this chemical?

A2: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent skin contact.[1][2] Standard firefighter gear should be sufficient. It is critical to stay in the danger area only with a self-contained breathing apparatus.[1]

Q3: What should I do in case of a small this compound fire?

A3: For small fires, use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish the flames.[2][3]

Q4: What are the recommended extinguishing media for a large fire?

A4: For large-scale fires, the recommended extinguishing media are water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

Q5: Are there any extinguishing media that should be avoided?

A5: While no specific limitations on extinguishing agents are given, it is crucial to prevent fire extinguishing water from contaminating surface water or groundwater systems.[1]

Q6: What are the key flammability properties of this compound?

A6: Key quantitative data regarding the flammability of this compound are summarized in the table below.

Quantitative Flammability Data

PropertyValue
Flash Point101 °C (213.8 °F) - closed cup[2]
Auto-ignition Temperature400 °C (752 °F)[1]
Upper Explosion Limit5.6 %(V)[1][2]
Lower Explosion Limit1.3 %(V)[1][2]

Experimental Protocols & Workflows

In the event of a fire, a structured approach is critical to ensure safety and effective extinguishing. The following workflow outlines the decision-making process for responding to a this compound fire.

FireFightingWorkflow Fire Fighting Decision Workflow for this compound start Fire Involving This compound Detected assess_size Assess Fire Size and Location start->assess_size small_fire Small, Contained Fire assess_size->small_fire Small large_fire Large or Spreading Fire assess_size->large_fire Large ppe Don Appropriate PPE (SCBA, Full Protective Clothing) small_fire->ppe activate_alarm Activate Fire Alarm & Call Emergency Services large_fire->activate_alarm evacuate Evacuate Immediate Area evacuate->ppe extinguish_small Extinguish with: - Dry Chemical - CO2 - Alcohol-resistant Foam - Water Spray ppe->extinguish_small end Fire Extinguished & Area Secured extinguish_small->end activate_alarm->evacuate contain_spill If Safe, Prevent Spillage from Entering Drains activate_alarm->contain_spill extinguish_large Use Extinguishing Media: - Water Spray - Alcohol-resistant Foam - Dry Chemical - CO2 contain_spill->extinguish_large prevent_contamination Prevent Runoff from Contaminating Water Systems extinguish_large->prevent_contamination prevent_contamination->end

Caption: Firefighting workflow for this compound.

References

Technical Support Center: Stability of 4-tert-Butylbenzaldehyde Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-tert-butylbenzaldehyde in various experimental settings. The information is designed to help you anticipate and address potential challenges in your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a relatively stable aromatic aldehyde under standard ambient conditions (room temperature). However, it is known to be sensitive to air and light, which can compromise its quality over time. It is also incompatible with strong oxidizing agents, with which it can react violently.

Q2: How should I properly store this compound?

A2: To ensure the integrity of the compound, it should be stored in a tightly sealed container, protected from light, and in a cool, dry, well-ventilated area. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Q3: What is the primary degradation product of this compound upon exposure to air?

A3: The principal degradation product resulting from exposure to air is 4-tert-butylbenzoic acid. This occurs via an autoxidation process where atmospheric oxygen reacts with the aldehyde.

Troubleshooting Guide

This guide addresses specific stability issues you may encounter during common chemical transformations involving this compound.

Issue 1: Low Yield or Product Contamination in Base-Catalyzed Reactions
  • Symptom: When performing base-catalyzed reactions, such as an aldol (B89426) condensation, you observe a lower than expected yield of the desired product, accompanied by the formation of 4-tert-butylbenzyl alcohol and 4-tert-butylbenzoic acid.

  • Potential Cause: Under strongly basic conditions, this compound, which lacks α-protons, can undergo the Cannizzaro reaction. In this disproportionation reaction, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.

  • Troubleshooting Workflow:

    start Low yield in base-catalyzed reaction check_base Is a strong base (e.g., NaOH, KOH) used in high concentration? start->check_base cannizzaro Cannizzaro reaction is likely occurring. check_base->cannizzaro Yes end Improved yield of desired product check_base->end No solution1 Use a weaker base (e.g., LDA, NaH). cannizzaro->solution1 solution2 Employ milder reaction conditions (e.g., lower temperature). cannizzaro->solution2 solution1->end solution2->end

    Troubleshooting workflow for base-catalyzed reactions.

Issue 2: Formation of 4-tert-Butylbenzoic Acid as a Major Byproduct
  • Symptom: Your reaction mixture or purified product is contaminated with a significant amount of 4-tert-butylbenzoic acid.

  • Potential Causes:

    • Autoxidation: Prolonged exposure of this compound to air during the reaction or workup.

    • Oxidizing Agents: The presence of mild or strong oxidizing agents in the reaction mixture.

  • Troubleshooting and Prevention:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid Oxidants: Ensure that no unintended oxidizing agents are present in your reagents.

Issue 3: Unwanted Side Reactions in Wittig Olefination
  • Symptom: In a Wittig reaction, you observe a complex mixture of products and a lower yield of the desired alkene.

  • Potential Cause: The stability of the phosphorus ylide is crucial. If the ylide is unstable, it can decompose or participate in side reactions before reacting with the aldehyde. The choice of base and solvent can significantly impact ylide stability.

  • Recommendations:

    • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi) to generate the ylide.

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can quench the ylide.

    • Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or below) to maintain its stability.

Experimental Protocols

Protocol 1: Acetal (B89532) Protection of this compound

This protocol is used to protect the aldehyde functionality, which is particularly useful when subsequent reactions involve nucleophiles or bases that could react with the aldehyde.

Materials:

  • This compound

  • Ethylene (B1197577) glycol (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.02 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, ethylene glycol, a catalytic amount of p-TSA, and toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

Protocol 2: Deprotection of this compound Diethyl Acetal

This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.

Materials:

  • This compound diethyl acetal

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound diethyl acetal in acetone.

  • Add 1 M HCl dropwise while stirring at room temperature.

  • Monitor the reaction by TLC until the starting material has been completely converted to the aldehyde.

  • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Wittig Reaction of this compound

This protocol outlines the synthesis of an alkene from this compound.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C and add NaH portion-wise.

  • Allow the mixture to warm to room temperature and stir until the ylide formation is complete (indicated by a color change).

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stability Data Summary

While specific kinetic data for the degradation of this compound under various pH and temperature conditions is not extensively available in the literature, the following table summarizes its general stability profile.

ConditionStabilityPotential Degradation/Side Products
Acidic (pH < 7) Generally stable, but strong acids can catalyze polymerization or other side reactions.Aldol condensation products (if enolizable ketones are present)
Neutral (pH ~ 7) Stable, but susceptible to autoxidation.4-tert-Butylbenzoic acid
Basic (pH > 7) Prone to Cannizzaro reaction in the absence of α-protons.4-tert-Butylbenzyl alcohol, 4-tert-Butylbenzoic acid
Elevated Temperature Can promote autoxidation and other degradation pathways.4-tert-Butylbenzoic acid and other decomposition products
Light Exposure Can accelerate autoxidation.4-tert-Butylbenzoic acid
Oxidizing Agents Unstable; can be readily oxidized.4-tert-Butylbenzoic acid
Reducing Agents Can be reduced to the corresponding alcohol.4-tert-Butylbenzyl alcohol

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for handling this compound in a reaction.

start Starting a reaction with This compound check_conditions Are reaction conditions strongly basic, oxidative, or involve strong nucleophiles? start->check_conditions protect Protect the aldehyde group (e.g., as an acetal). check_conditions->protect Yes proceed Proceed with the reaction. check_conditions->proceed No protect->proceed deprotect Deprotect the aldehyde after the reaction. proceed->deprotect final_product Final Product deprotect->final_product

Decision workflow for using this compound.

how to prevent degradation of 4-tert-butylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-tert-butylbenzaldehyde to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is an aromatic aldehyde used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes.[1][2][3] Its purity is critical as impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce contaminants that may be difficult to remove in subsequent steps.

Q2: What are the primary causes of this compound degradation?

A2: The primary cause of degradation is oxidation of the aldehyde group to a carboxylic acid, forming 4-tert-butylbenzoic acid.[1][4] This process is accelerated by exposure to:

  • Air (Oxygen): Oxygen is the primary oxidizing agent.[5][6]

  • Light: Light can act as a catalyst for oxidation.[2][5][6]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

Q3: How can I visually identify if my this compound has degraded?

A3: Pure this compound is a colorless to pale yellow liquid.[5][][8] While a slight yellowing may not always indicate significant degradation, the formation of a white crystalline precipitate is a strong indicator of the presence of 4-tert-butylbenzoic acid, the primary oxidation product. A significant color change or the presence of solids suggests that the material's purity should be verified analytically.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[2][5][6][9] The container should be tightly sealed to prevent exposure to air and moisture.[5][9] For long-term storage, blanketing the material with an inert gas, such as nitrogen or argon, is highly recommended.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Problem Possible Cause Recommended Action
White precipitate observed in the liquid. Oxidation to 4-tert-butylbenzoic acid.1. Confirm the identity of the precipitate using analytical methods such as GC-MS or NMR. 2. If confirmed as 4-tert-butylbenzoic acid, the aldehyde can be purified by distillation or by washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity, followed by drying and distillation. 3. For future prevention, review and improve storage conditions (see storage recommendations table below).
The liquid has turned significantly yellow or brown. Exposure to light and/or air leading to the formation of colored impurities.1. Assess the purity of the material using an appropriate analytical technique (e.g., GC, HPLC). 2. Depending on the level of impurity and the requirements of your experiment, purification by distillation may be necessary. 3. Ensure the material is stored in an amber or opaque container and blanketed with an inert gas.
Inconsistent reaction outcomes or low yields. Use of degraded this compound containing significant amounts of 4-tert-butylbenzoic acid or other impurities.1. Verify the purity of the starting material before use. 2. Purify the aldehyde if significant degradation is detected. 3. Always use freshly opened or properly stored material for sensitive reactions.
Summary of Storage Recommendations
Parameter Recommended Condition Reason
Temperature Cool (ideally <15°C)To slow down the rate of oxidation.[6][10]
Atmosphere Inert gas (Nitrogen or Argon)To prevent contact with atmospheric oxygen.[5][6]
Light In the dark (amber or opaque container)To prevent photo-catalyzed oxidation.[2][5][6]
Container Tightly sealedTo prevent exposure to air and moisture.[5][9]

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify the presence of the primary degradation product, 4-tert-butylbenzoic acid.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

  • Volumetric flasks and pipettes

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in the chosen solvent.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

  • Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the area percentage of the this compound peak to estimate its purity.

    • Identify the peak corresponding to 4-tert-butylbenzoic acid by its mass spectrum and retention time. The presence of a molecular ion peak at m/z 178 and a fragment ion at m/z 163 is indicative of 4-tert-butylbenzoic acid.

Visualizations

DegradationPathway This compound This compound 4-tert-butylbenzoic acid 4-tert-butylbenzoic acid This compound->4-tert-butylbenzoic acid Oxidation (O2, light, heat) TroubleshootingWorkflow cluster_observe Observation cluster_analyze Analysis cluster_decision Decision cluster_action Action Observe Precipitate Observe Precipitate Analyze Sample (GC-MS) Analyze Sample (GC-MS) Observe Precipitate->Analyze Sample (GC-MS) Degradation Confirmed? Degradation Confirmed? Analyze Sample (GC-MS)->Degradation Confirmed? Purify Aldehyde Purify Aldehyde Degradation Confirmed?->Purify Aldehyde Yes Use As Is Use As Is Degradation Confirmed?->Use As Is No Review Storage Review Storage Purify Aldehyde->Review Storage

References

Technical Support Center: 4-tert-Butylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the workup of reactions involving 4-tert-butylbenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile aromatic aldehyde used in a variety of organic transformations. The most common reactions include the Wittig reaction for alkene synthesis, Grignard reactions for the formation of secondary alcohols, and Aldol condensations to produce chalcone-like structures.[1]

Q2: What are the typical physical properties of this compound?

A2: It is a colorless liquid with a boiling point of 248.7 °C and a density of approximately 0.97 g/mL.[1] It is important to know these properties for planning distillation and extraction procedures.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of specific reactions involving this compound.

Wittig Reaction

The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones.[2] When using this compound, the primary product is a stilbene (B7821643) derivative.

Problem: My final product is contaminated with a white, high-melting solid that is difficult to remove.

  • Possible Cause: This is very likely triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.[3]

  • Solution:

    • Crystallization: TPPO is often less soluble in non-polar solvents than the desired alkene product. Attempt recrystallization from a solvent system like ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture.[4][5] The desired alkene should crystallize out upon cooling, leaving the more soluble TPPO in the mother liquor.

    • Chromatography: If crystallization is ineffective, column chromatography on silica (B1680970) gel is a reliable method for separating the non-polar alkene from the more polar TPPO.[3]

    • Precipitation of a TPPO complex: In some cases, TPPO can be removed by treating the crude reaction mixture with ZnCl₂ in ethanol, which leads to the precipitation of a ZnCl₂(TPPO)₂ complex that can be filtered off.[3]

Problem: The yield of my Wittig reaction is low.

  • Possible Causes:

    • Inefficient Ylide Formation: The phosphonium (B103445) salt may not have been fully deprotonated to form the ylide. This can be due to a weak base or the presence of moisture.

    • Steric Hindrance: While this compound is not exceptionally hindered, bulky ylides can lead to slower reaction rates and lower yields.[6][7]

    • Unstable Ylide: Some ylides can be unstable and decompose before reacting with the aldehyde.[8]

  • Solutions:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware to prevent quenching of the strong base used for ylide generation.

    • Optimize Base and Reaction Time: Consider using a stronger base like n-butyllithium or sodium hydride for less acidic phosphonium salts.[2] Increasing the reaction time or temperature may also improve conversion.

    • One-Pot Procedure: For certain substrates, a one-pot Wittig reaction where the ylide is generated in the presence of the aldehyde can be more efficient.[9]

Grignard Reaction

The reaction of a Grignard reagent with this compound yields a secondary alcohol.[10]

Problem: The yield of my secondary alcohol is low, and I have a significant amount of a non-polar byproduct.

  • Possible Cause: This byproduct is likely a Wurtz coupling product (R-R) formed from the reaction of the Grignard reagent with the unreacted organic halide.[11] This is often favored by higher temperatures and high concentrations of the halide.

  • Solution:

    • Slow Addition: Add the organic halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide.

    • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation and avoid excessive heating. An ice bath should be readily available to control any exothermic reactions.[12]

    • Initiation: Ensure the Grignard reaction has initiated before adding the bulk of the organic halide. The disappearance of the iodine color (if used as an initiator) and the appearance of a cloudy solution are indicators of initiation.[13]

Problem: My reaction mixture is a thick, unmanageable precipitate after adding the aldehyde.

  • Possible Cause: This is the magnesium alkoxide salt of the product, which is often insoluble in the reaction solvent (e.g., diethyl ether).

  • Solution: This is a normal observation. The workup procedure is designed to handle this. Proceed with the acidic workup.

Problem: During the aqueous workup, a persistent emulsion has formed.

  • Possible Cause: Emulsions can form due to the presence of magnesium salts and the nature of the organic and aqueous phases.

  • Solution:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[14]

    • Filtration: In some cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion.

Aldol Condensation

The base-catalyzed Aldol condensation of this compound with a ketone (e.g., acetophenone) produces a chalcone (B49325) derivative (an α,β-unsaturated ketone).[15]

Problem: My final product is an oil and will not crystallize.

  • Possible Causes:

    • Impurities: The presence of unreacted starting materials (this compound or the ketone) or side products can inhibit crystallization.

    • Incorrect Solvent: The chosen recrystallization solvent may not be appropriate for your specific product.

  • Solutions:

    • Purification Prior to Crystallization: If significant impurities are present (as determined by TLC), consider purifying the crude product by column chromatography before attempting recrystallization.

    • Solvent Screening: Experiment with different recrystallization solvents. Ethanol is a common choice for chalcones.[15][16] Sometimes a mixed solvent system, like ethanol/water, can be effective.[17]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.

    • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution.

Problem: The yield of my recrystallized chalcone is very low.

  • Possible Causes:

    • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a low recovery upon cooling.[17]

    • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize out along with the impurities.

    • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.

  • Solutions:

    • Minimal Solvent: Use the minimum amount of boiling solvent required to just dissolve the crude product.

    • Keep it Hot: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

    • Ice-Cold Wash: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.

    • Second Crop: The mother liquor from the first crystallization can sometimes be concentrated to yield a second crop of crystals.[17]

Quantitative Data Summary

The following tables summarize typical quantitative data for the reactions discussed. Please note that yields and purities can vary significantly based on the specific reaction conditions, substrate, and scale.

Table 1: Wittig Reaction with Aromatic Aldehydes

Ylide TypeProduct TypeTypical Yield RangeE:Z RatioReference
Stabilized(E)-Alkene46-90%>95:5[18]
Unstabilized(Z)-AlkeneVariesZ-selective[19]

Table 2: Grignard Reaction with Aromatic Aldehydes

Grignard ReagentProduct TypeTypical Yield RangePurityReference
Alkyl/Aryl Magnesium HalideSecondary Alcohol30-85%>95% after purification[20][21]

Table 3: Aldol Condensation of Benzaldehyde Derivatives

MethodProduct TypeTypical Yield RangePurityReference
Reflux in EthanolChalcone9-33%>95% after recrystallization[22]
Grinding (Solvent-Free)Chalcone32-80%>95% after recrystallization[16][22]

Experimental Protocols

Protocol 1: Wittig Reaction of this compound with Benzyltriphenylphosphonium (B107652) Chloride
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (1.05 eq) dropwise with stirring. Allow the resulting deep red or orange solution to stir at 0 °C for 30 minutes, then at room temperature for 30 minutes.

  • Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the stilbene derivative from triphenylphosphine oxide.

Protocol 2: Grignard Reaction of this compound with Phenylmagnesium Bromide
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a small portion of a solution of bromobenzene (B47551) (1.1 eq) in anhydrous diethyl ether via the dropping funnel. If the reaction does not initiate (disappearance of iodine color, gentle bubbling), gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[23] Alternatively, slowly pour the reaction mixture over ice and then add 1M HCl until the magnesium salts dissolve. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude alcohol by recrystallization or column chromatography.

Protocol 3: Aldol Condensation of this compound with Acetophenone (B1666503)
  • Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol. While stirring at room temperature, add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v) dropwise. A precipitate should form. Continue stirring at room temperature for 2-4 hours or until the reaction is complete as indicated by TLC.

  • Workup: Cool the reaction mixture in an ice bath. Acidify the mixture by the slow addition of dilute HCl until it is neutral or slightly acidic. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol.[15] Recrystallize the crude chalcone from hot ethanol to obtain the pure product.

Visualizations

Wittig_Reaction_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Ylide_Gen Ylide Generation (Phosphonium Salt + Base) Reaction Reaction with This compound Ylide_Gen->Reaction Anhydrous THF Quench Quench (Water) Reaction->Quench Extraction Extraction (Ether/EtOAc) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Crystallization or Chromatography Concentration->Purification Final_Product Pure Alkene Product Purification->Final_Product

Caption: Workflow for a typical Wittig reaction involving this compound.

Grignard_Reaction_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Grignard_Formation Grignard Reagent Formation (R-X + Mg) Reaction Reaction with This compound Grignard_Formation->Reaction Anhydrous Ether Quench Acidic Quench (e.g., aq. NH4Cl) Reaction->Quench Extraction Extraction (Ether) Quench->Extraction Wash Washing (Brine) Extraction->Wash Drying Drying (Na2SO4) Wash->Drying Concentration Concentration Drying->Concentration Purification Crystallization or Chromatography Concentration->Purification Final_Product Pure Secondary Alcohol Purification->Final_Product

Caption: General workflow for a Grignard reaction with this compound.

Aldol_Condensation_Troubleshooting Start Crude Product is an Oil Check_Purity Check Purity (TLC) Start->Check_Purity Impure Significant Impurities Present Check_Purity->Impure Yes Pure Relatively Pure Check_Purity->Pure No Column Action: Column Chromatography Impure->Column Solvent_Screen Action: Screen Recrystallization Solvents Pure->Solvent_Screen Column->Solvent_Screen Scratch_Seed Action: Scratch Flask or Seed Solvent_Screen->Scratch_Seed Crystals Crystalline Product Scratch_Seed->Crystals

Caption: Troubleshooting logic for crystallization issues in Aldol condensation workups.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 4-tert-butylbenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of 4-tert-butylbenzaldehyde, an important intermediate in the synthesis of pharmaceuticals, fragrances, and dyes. Accurate quantification of this analyte is crucial for quality control, reaction monitoring, and stability studies. This document presents a comprehensive overview of a validated HPLC method, compares it with alternative techniques such as Gas Chromatography (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry, and provides detailed experimental protocols and performance data to aid in method selection.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is dependent on various factors, including the sample matrix, required sensitivity and selectivity, and the availability of instrumentation. While HPLC is a robust and widely used technique, other methods offer distinct advantages for specific applications.

Quantitative Data Summary

The following table summarizes the performance data for a validated RP-HPLC-UV method for the quantification of this compound and provides a comparison with typical performance characteristics of alternative analytical methods.

Validation Parameter RP-HPLC-UV GC-FID (Representative) qNMR (Representative) UV-Vis Spectrophotometry (Representative)
Linearity (R²) >0.999>0.998Not Applicable>0.995
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mLAnalyte Dependent1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mLAnalyte Dependent3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 3.0%< 1.0%< 5.0%
Selectivity HighHighHighLow to Moderate
Sample Throughput ModerateHighLowHigh

Note: Data for GC-FID, qNMR, and UV-Vis Spectrophotometry are representative of these techniques for the analysis of similar aromatic aldehydes and are intended for comparative purposes.

Experimental Protocols

Quantitative Analysis of this compound by RP-HPLC-UV

This protocol describes a validated reversed-phase HPLC method for the precise quantification of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1.0 to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak area of this compound.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Alternative Analytical Methodologies: A Brief Overview
  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. It offers high resolution and sensitivity. Sample preparation typically involves dissolution in a volatile solvent. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve or an internal standard.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that provides a direct measure of purity and concentration against a certified internal standard without the need for a specific reference standard of the analyte.[1][2] Sample preparation involves accurately weighing the sample and a certified internal standard and dissolving them in a deuterated solvent.[1][2]

  • UV-Vis Spectrophotometry: This is a simpler and more accessible technique that relies on the absorbance of UV-Vis light by the analyte.[3][4] It is a rapid method for quantification but is less selective than chromatographic methods, making it susceptible to interference from other absorbing species in the sample matrix.[3][4]

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis and a decision tree for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification weigh_std Weigh Reference Standard prep_stock Prepare Stock Solution weigh_std->prep_stock prep_working Prepare Working Standards prep_stock->prep_working inject_std Inject Standards prep_working->inject_std weigh_sample Weigh Sample prep_sample Prepare Sample Solution weigh_sample->prep_sample filter_sample Filter Sample prep_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample equilibrate Equilibrate System inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Selection start Start: Need to quantify This compound matrix_complexity Is the sample matrix complex? start->matrix_complexity high_selectivity_needed Is high selectivity required? matrix_complexity->high_selectivity_needed Yes rapid_screening Is rapid screening of many samples needed? matrix_complexity->rapid_screening No primary_method_needed Is a primary method for purity assessment required? high_selectivity_needed->primary_method_needed Yes hplc Use HPLC-UV high_selectivity_needed->hplc No gc Use GC-FID primary_method_needed->gc No qnmr Use qNMR primary_method_needed->qnmr Yes rapid_screening->hplc No uv_vis Use UV-Vis Spectrophotometry rapid_screening->uv_vis Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The RP-HPLC-UV method detailed in this guide provides a robust, selective, and accurate approach for the quantitative analysis of this compound. While alternative techniques such as GC-FID, qNMR, and UV-Vis Spectrophotometry offer specific advantages, the choice of method should be guided by the analytical requirements, sample characteristics, and available resources. For routine quality control in complex matrices, HPLC remains a highly suitable and reliable technique.

References

A Comparative Guide to the Synthesis of 4-tert-Butylbenzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-tert-Butylbenzaldehyde is a valuable building block in the synthesis of various pharmaceuticals and fragrances. This guide provides an objective comparison of common synthetic methods for this compound, supported by experimental data and detailed protocols to aid in methodological selection.

This document outlines and compares five primary methods for the synthesis of this compound: chemical oxidation of 4-tert-butyltoluene (B18130), air oxidation of 4-tert-butyltoluene, electrochemical oxidation of 4-tert-butyltoluene, bromination of 4-tert-butyltoluene followed by hydrolysis, and formylation of tert-butylbenzene (B1681246). Each method is evaluated based on reported yields, reaction conditions, and operational complexity.

Comparative Analysis of Synthesis Method Yields

The selection of a synthetic route for this compound is often dictated by a trade-off between yield, cost, and environmental impact. The following table summarizes the reported yields for the different methodologies.

Synthesis MethodStarting MaterialKey Reagents/CatalystReported Yield (%)
Chemical Oxidation4-tert-ButyltolueneManganese Dioxide (MnO₂)> 90%[1]
Air Oxidation4-tert-ButyltolueneCo/Mn/Br catalyst~14% (based on 16.4% conversion and 87% selectivity)
Electrochemical Oxidation4-tert-ButyltolueneSulfuric acid, alkylsulfonic acid70.4%[2]
Electrochemical Oxidation (Acetal)4-tert-ButyltolueneNot specified88% (for dimethyl acetal)[3]
Bromination & Hydrolysis4-tert-ButyltolueneBromine, Hexamethylenetetramine~80% (overall)[4]
Formylation (Duff Reaction variant)tert-ButylbenzeneHexamethylenetetramine, Trifluoroacetic acid75%

Detailed Experimental Protocols

Chemical Oxidation with Manganese Dioxide

This classical method offers high yields through the direct oxidation of 4-tert-butyltoluene.

Protocol: The traditional industrial synthesis involves the direct oxidation of 4-tert-butyltoluene with manganese dioxide (MnO₂) in the presence of sulfuric acid.[1] While specific laboratory-scale protocols are not extensively detailed in the surveyed literature, the general procedure involves the controlled addition of the oxidant to a solution of the starting material in sulfuric acid, followed by heating to drive the reaction to completion. The product is then isolated through extraction and purified by distillation.

Air Oxidation

While potentially more environmentally friendly, air oxidation methods can be limited by lower conversions.

Protocol: In a representative procedure, 4-tert-butyltoluene is oxidized using air or oxygen in the presence of a multi-component catalyst system. For instance, a mixture of cobalt (II) acetate, manganese (II) acetate, and sodium bromide can be used as the catalyst in a dioxane solvent. The reaction is typically carried out at elevated temperature and pressure (e.g., 150°C and 5.6 MPa). The product is isolated from the reaction mixture after cooling and depressurization, followed by purification.

Electrochemical Oxidation

Electrochemical methods offer a modern and often cleaner approach to oxidation.

Protocol: 4-tert-Butyltoluene is electrochemically oxidized in an electrolyte solution containing sulfuric acid and an alkylsulfonic acid.[2] The electrolysis is conducted in a divided or undivided cell with a suitable anode material, such as lead dioxide. A constant current is applied, and the reaction temperature is maintained between 30-32°C.[2] Upon completion, the organic phase is separated and the product is purified by fractional distillation under reduced pressure. A yield of 70.4% has been reported for this method.[2] An alternative electrochemical approach leads to the formation of this compound dimethyl acetal (B89532) with a reported yield of 88%.[3]

Bromination of 4-tert-Butyltoluene and Subsequent Hydrolysis

This two-step process provides a high-yield route to the target aldehyde.

Protocol: The synthesis begins with the radical bromination of 4-tert-butyltoluene using bromine without a solvent at elevated temperatures (145-220°C) to form a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide.[4] This is followed by hydrolysis of the crude bromination product. The hydrolysis can be achieved using water in the presence of a Sommelet reagent, such as hexamethylenetetramine, at reflux temperature (around 90-105°C).[4] The overall yield for this process is reported to be approximately 80%, with the final product exhibiting high purity (around 99.5%) after purification by fractional distillation.[4]

Formylation of tert-Butylbenzene

Direct formylation of tert-butylbenzene presents another synthetic avenue, although specific high-yield protocols for Gattermann-Koch and Rieche reactions applied to this substrate are not well-documented in the reviewed literature. A variant of the Duff reaction has been reported.

Protocol (Duff Reaction Variant): tert-Butylbenzene is reacted with hexamethylenetetramine in the presence of trifluoroacetic acid. The resulting intermediate is then hydrolyzed to yield this compound. A yield of 75% has been reported for this process.

Method Comparison Workflow

G cluster_start Starting Material Selection cluster_methods Synthesis Methods cluster_oxidation_types Oxidation Types cluster_products Final Product 4-tert-Butyltoluene 4-tert-Butyltoluene Oxidation Oxidation Routes 4-tert-Butyltoluene->Oxidation Halogenation Halogenation Route 4-tert-Butyltoluene->Halogenation tert-Butylbenzene tert-Butylbenzene Formylation Formylation Route tert-Butylbenzene->Formylation Chem_Ox Chemical Oxidation (MnO2) >90% Yield Oxidation->Chem_Ox Air_Ox Air Oxidation (Co/Mn/Br) ~14% Yield Oxidation->Air_Ox Elec_Ox Electrochemical Oxidation 70-88% Yield Oxidation->Elec_Ox Bromination & Hydrolysis\n~80% Yield Bromination & Hydrolysis ~80% Yield Halogenation->Bromination & Hydrolysis\n~80% Yield Duff Reaction Variant\n75% Yield Duff Reaction Variant 75% Yield Formylation->Duff Reaction Variant\n75% Yield Product This compound Chem_Ox->Product Air_Ox->Product Elec_Ox->Product Bromination & Hydrolysis\n~80% Yield->Product Duff Reaction Variant\n75% Yield->Product

Caption: Comparative workflow of this compound synthesis methods.

Signaling Pathways and Experimental Logic

The choice of a particular synthetic pathway is guided by a logical consideration of factors such as precursor availability, desired yield, and equipment constraints.

G cluster_input Decision Inputs cluster_decision Method Selection Logic cluster_outputs Selected Pathways Start_Mat Available Starting Material Decision Select Synthesis Method Start_Mat->Decision Yield_Req Required Yield Yield_Req->Decision Equip_Avail Equipment Availability Equip_Avail->Decision High_Yield High Yield Routes (>80%) Decision->High_Yield High Yield is Critical Mod_Yield Moderate Yield Routes (70-80%) Decision->Mod_Yield Balance of Yield & Simplicity Specialized Specialized Routes (e.g., Electrochemical) Decision->Specialized Specific Equipment Available Chemical Oxidation (MnO2) Chemical Oxidation (MnO2) High_Yield->Chemical Oxidation (MnO2) Bromination & Hydrolysis Bromination & Hydrolysis High_Yield->Bromination & Hydrolysis Electrochemical Oxidation Electrochemical Oxidation Mod_Yield->Electrochemical Oxidation Formylation Formylation Mod_Yield->Formylation Specialized->Electrochemical Oxidation

Caption: Decision-making logic for selecting a synthesis method.

References

A Comparative Analysis of 4-tert-butylbenzaldehyde and Other Benzaldehydes as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals the comparative efficacy of 4-tert-butylbenzaldehyde and other benzaldehyde (B42025) derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. This guide synthesizes findings on their inhibitory concentrations and mechanisms, offering valuable insights for researchers and professionals in drug development and cosmetics.

Executive Summary

Tyrosinase is a critical enzyme in the melanogenesis pathway, and its inhibition is a focal point for the development of agents targeting hyperpigmentation. Benzaldehyde and its derivatives have emerged as a significant class of tyrosinase inhibitors. This guide provides a comparative analysis of this compound against other benzaldehydes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform further research and development.

Comparative Inhibitory Performance

The inhibitory potential of benzaldehyde derivatives against mushroom tyrosinase varies significantly based on the nature and position of substituents on the aromatic ring. While a specific IC50 value for this compound is not consistently reported across literature, its inhibitory potency has been ranked among other p-alkylbenzaldehydes.

A study on the inhibition of mushroom tyrosinase by various p-alkylbenzaldehydes found the following order of increasing potency: p-tolualdehyde < p-ethylbenzaldehyde < p-propylbenzaldehyde = p-isopropylbenzaldehyde < This compound = p-butylbenzaldehyde < p-pentylbenzaldehyde < p-hexylbenzaldehyde.[1] This indicates that the hydrophobic p-alkyl group plays a crucial role in the inhibition of the enzyme.[1]

The following table summarizes the half-maximal inhibitory concentration (IC50) values and the type of inhibition for a selection of benzaldehyde derivatives from various studies.

CompoundIC50 (µM)Inhibition TypeSubstrate UsedReference
Benzaldehyde31.0Partial Non-competitive4-t-butylcatechol[2]
4-Vinylbenzaldehyde (B157712)23 (diphenolase)MixedL-DOPA[3]
4-Bromobenzaldehyde114Partial Non-competitive4-t-butylcatechol[4]
4-Chlorobenzaldehyde175Partial Non-competitive4-t-butylcatechol[4]
4-Fluorobenzaldehyde387Partial Non-competitive4-t-butylcatechol[4]
4-Cyanobenzaldehyde822Mixed4-t-butylcatechol[4]
4-Nitrobenzaldehyde1846Non-competitive4-t-butylcatechol[4]
2,4-Dihydroxybenzaldehyde190CompetitiveL-DOPA[5]
3,4-Dihydroxybenzaldehyde250CompetitiveL-DOPA[5]
4-Dimethylaminobenzaldehyde750UncompetitiveL-DOPA[5]
p-Hydroxybenzaldehyde thiosemicarbazone3.80 (diphenolase)MixedL-DOPA[6]
p-Methoxybenzaldehyde thiosemicarbazone2.62 (diphenolase)MixedL-DOPA[6]
Kojic Acid (Reference)35Mixed-competitiveL-DOPA[5]

Experimental Protocols

The data presented in this guide are derived from in vitro assays using mushroom tyrosinase. The following is a generalized protocol for determining the tyrosinase inhibitory activity of benzaldehyde derivatives.

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine

  • Test Compounds (Benzaldehyde derivatives)

  • Kojic Acid (Positive Control)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.

    • Dissolve the benzaldehyde derivatives and kojic acid in DMSO to prepare stock solutions. Further dilutions are made with the phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add the phosphate buffer, followed by the test compound solution at various concentrations.

    • A control well should contain the buffer and DMSO without any inhibitor.

    • A positive control well should contain the buffer and kojic acid.

    • Add the mushroom tyrosinase solution to all wells except for the blank.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the L-DOPA or L-Tyrosine solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • For kinetic analysis, readings are taken at regular intervals for a set period.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep1 Prepare Phosphate Buffer (pH 6.8) prep2 Prepare Tyrosinase Solution prep3 Prepare Substrate (L-DOPA) Solution prep4 Prepare Inhibitor (Benzaldehydes) Stocks add_buffer Add Buffer & Inhibitor Dilutions add_enzyme Add Tyrosinase Solution add_buffer->add_enzyme pre_incubate Pre-incubate at 25°C for 10 min add_enzyme->pre_incubate add_substrate Initiate with L-DOPA measure_abs Measure Absorbance at 475 nm (kinetic) add_substrate->measure_abs calc_inhibition Calculate % Inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 cluster_prep cluster_prep cluster_assay cluster_assay cluster_prep->cluster_assay cluster_reaction cluster_reaction cluster_assay->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis tyrosinase_inhibition_pathway cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Mechanism tyrosine L-Tyrosine tyrosinase1 Tyrosinase (Monophenolase activity) tyrosine->tyrosinase1 ldopa L-DOPA tyrosinase2 Tyrosinase (Diphenolase activity) ldopa->tyrosinase2 dopaquinone Dopaquinone melanin Melanin dopaquinone->melanin tyrosinase1->ldopa tyrosinase2->dopaquinone inhibitor Benzaldehyde Derivatives inhibitor->inhibition_point inhibition_point->tyrosinase1 inhibition_point->tyrosinase2

References

A Comparative Analysis of the NMR Spectral Data of 4-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-tert-butylbenzaldehyde against structurally related benzaldehyde (B42025) derivatives. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and purity assessment of these compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the tert-butyl group. A comparison with benzaldehyde and 4-methylbenzaldehyde (B123495) highlights the electronic effect of the substituent at the para position on the chemical shifts of the aromatic and aldehydic protons.

CompoundAldehyde Proton (CHO) δ (ppm)Aromatic Protons (ortho to CHO) δ (ppm)Aromatic Protons (meta to CHO) δ (ppm)Substituent Protons δ (ppm)
This compound9.987.82 (d, J = 8.4 Hz)7.55 (d, J = 8.4 Hz)1.35 (s, 9H, -C(CH₃)₃)
Benzaldehyde~10.0~7.87 (m)~7.5-7.6 (m)-
4-methylbenzaldehyde~9.96~7.78 (d, J = 8.0 Hz)~7.33 (d, J = 8.0 Hz)~2.42 (s, 3H, -CH₃)

Table 1: ¹H NMR Chemical Shift Data for Benzaldehyde Derivatives (in CDCl₃)

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic. The electron-donating nature of the alkyl substituents at the para position influences the chemical shifts of the aromatic carbons.

CompoundCarbonyl Carbon (C=O) δ (ppm)Aromatic C (ipso to CHO) δ (ppm)Aromatic C (ortho to CHO) δ (ppm)Aromatic C (meta to CHO) δ (ppm)Aromatic C (para to CHO) δ (ppm)Substituent Carbons δ (ppm)
This compound192.1134.1129.7126.0158.535.4 (-C(CH₃)₃), 31.1 (-C(CH₃)₃)
Benzaldehyde~192-194~136.5~129.7~129.0~134.4-
4-methylbenzaldehyde~192.1~134.2~129.7~129.7~145.5~21.7 (-CH₃)

Table 2: ¹³C NMR Chemical Shift Data for Benzaldehyde Derivatives (in CDCl₃)

Experimental Protocols

Sample Preparation: A sample of approximately 10-20 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR: 16 scans were accumulated with a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.

  • ¹³C NMR: 1024 scans were accumulated with a spectral width of 250 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. Proton decoupling was applied during the acquisition.

Structural Assignment and Spectral Interpretation

The structure of this compound with the assignment of its proton and carbon environments is illustrated below.

Figure 1. Structure of this compound with atom numbering.

¹H NMR Interpretation:

  • The aldehyde proton appears as a singlet at 9.98 ppm. Its downfield chemical shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

  • The aromatic protons ortho to the aldehyde group appear as a doublet at 7.82 ppm, while the meta protons appear as a doublet at 7.55 ppm. The ortho protons are more deshielded due to the electron-withdrawing nature of the aldehyde group.

  • The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at 1.35 ppm.

¹³C NMR Interpretation:

  • The carbonyl carbon of the aldehyde group is the most downfield signal at 192.1 ppm.

  • The aromatic carbon attached to the tert-butyl group (C-para) is observed at 158.5 ppm. The electron-donating tert-butyl group shields this carbon, causing an upfield shift compared to the corresponding carbon in benzaldehyde.

  • The aromatic carbon to which the aldehyde is attached (C-ipso) appears at 134.1 ppm.

  • The ortho and meta carbons resonate at 129.7 ppm and 126.0 ppm, respectively.

  • The quaternary and methyl carbons of the tert-butyl group are found at 35.4 ppm and 31.1 ppm, respectively.

Unraveling the Molecular Fragmentation of 4-tert-butylbenzaldehyde: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of aromatic aldehydes is critical. This guide provides a detailed interpretation of the mass spectrum of 4-tert-butylbenzaldehyde, offering a comparative analysis of its fragmentation patterns with related structures. Experimental data and protocols are presented to support the identification and characterization of this compound.

The chemical formula for this compound is C₁₁H₁₄O, and its calculated molecular weight is 162.23 g/mol .[1] The interpretation of its mass spectrum is crucial for confirming its identity and understanding its chemical behavior under ionization.

Interpreting the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments that provide a clear fingerprint of its molecular structure. The fragmentation pattern is a composite of the characteristic losses from both the benzaldehyde (B42025) and the tert-butyl moieties.

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 162, corresponding to the intact molecule having lost one electron.[1] A prominent peak is also observed at m/z 147. This fragment is a result of the loss of a methyl radical (•CH₃) from the tert-butyl group, a common fragmentation pathway for compounds containing this substituent. This M-15 fragment is often a significant peak in the spectra of tert-butyl substituted aromatic compounds. Another notable peak is found at m/z 91.

In comparison, the mass spectrum of benzaldehyde, the parent molecule without the tert-butyl group, typically shows a strong molecular ion peak at m/z 106 and a base peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺) formed by the loss of the formyl group (•CHO). The presence of the tert-butyl group in this compound alters the fragmentation dynamics, leading to the preferential loss of a methyl group.

m/z RatioProposed Ion FragmentStructureFragmentation PathwayRelative Intensity
162[C₁₁H₁₄O]⁺Molecular IonIonization of the parent moleculeHigh
147[C₁₀H₁₁O]⁺[M - CH₃]⁺Loss of a methyl radical from the tert-butyl groupHigh
91[C₇H₇]⁺Tropylium ionRearrangement and loss of C₄H₇ from the M-CH₃ fragmentModerate
57[C₄H₉]⁺tert-Butyl cationCleavage of the bond between the tert-butyl group and the aromatic ringModerate
29[CHO]⁺Formyl cationCleavage of the bond between the formyl group and the aromatic ringLow

Fragmentation Pathway Visualization

The primary fragmentation pathways of this compound upon electron ionization are illustrated in the diagram below.

G Fragmentation Pathway of this compound M This compound (m/z = 162) F1 [M - CH₃]⁺ (m/z = 147) M->F1 - •CH₃ F3 [C₄H₉]⁺ (m/z = 57) M->F3 - C₇H₅O• F4 [M - CHO]⁺ (m/z = 133) M->F4 - •CHO F5 [M - H]⁺ (m/z = 161) M->F5 - •H F2 [C₇H₇]⁺ (m/z = 91) F1->F2 - C₃H₄O

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standard procedure for obtaining the EI mass spectrum of this compound.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

GC-MS Parameters:

  • Injection: 1 µL of the sample solution is injected into the GC inlet.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 200.

  • Scan Rate: 2 scans/second.

Data Analysis:

  • The total ion chromatogram (TIC) is recorded to determine the retention time of this compound.

  • The mass spectrum corresponding to the chromatographic peak of the analyte is extracted.

  • The obtained mass spectrum is compared with a reference library (e.g., NIST) for confirmation. The fragmentation pattern is analyzed to identify the molecular ion and major fragment ions.

References

A Comparative Guide to FTIR and Raman Spectroscopy of 4-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the analysis of 4-tert-butylbenzaldehyde. It includes a summary of vibrational peak assignments, detailed experimental protocols, and a comparative analysis with related aromatic aldehydes.

Introduction

This compound is an aromatic aldehyde with significant applications in the fragrance and pharmaceutical industries. Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides a molecular fingerprint, offering valuable insights into the structural features and purity of this compound. This guide aims to equip researchers with the necessary information to effectively utilize these techniques for the characterization of this compound and similar molecules.

Data Presentation

The following tables summarize the key vibrational frequencies observed in the FTIR and Raman spectra of this compound, along with tentative assignments based on established literature for aromatic aldehydes. For a comprehensive comparison, data for benzaldehyde (B42025) and p-tolualdehyde are also presented.

Table 1: FTIR Spectral Data and Vibrational Assignments (cm⁻¹)

Vibrational ModeThis compoundBenzaldehydep-Tolualdehyde
Aromatic C-H Stretch~3070~3065~3050
Aldehyde C-H Stretch~2830, ~2730~2820, ~2720~2825, ~2735
C=O Stretch~1700~1703~1701
Aromatic C=C Stretch~1605, ~1575~1600, ~1585~1608, ~1578
C-H Bending (t-butyl)~1465, ~1365--
In-plane C-H Bend~1210~1202~1211
Out-of-plane C-H Bend~840~745, ~687~815

Table 2: Raman Spectral Data and Vibrational Assignments (cm⁻¹)

Vibrational ModeThis compoundBenzaldehydep-Tolualdehyde
Aromatic C-H Stretch~3070~3064~3055
Aldehyde C-H Stretch~2870~2860~2865
C=O Stretch~1695~1698~1690
Aromatic Ring Breathing~1605~1597~1607
Aromatic C=C Stretch~1580~1585~1578
C-C Stretch (ring-substituent)~1200~1202~1210
In-plane C-H Bend~1165~1158~1160
Out-of-plane C-H Bend~845~827~815

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of this compound are provided below.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Instrumentation: A standard FTIR spectrometer equipped with a single-reflection diamond or zinc selenide (B1212193) (ZnSe) ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe after the measurement.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of liquid this compound.

Instrumentation: A benchtop Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) and a charge-coupled device (CCD) detector.

Procedure:

  • Sample Preparation: Place a small volume of this compound into a glass vial or a nuclear magnetic resonance (NMR) tube.

  • Instrument Setup: Position the sample holder in the spectrometer's sample compartment. Adjust the focus of the laser onto the liquid sample.

  • Spectrum Acquisition: Acquire the Raman spectrum. Typical parameters include a laser power of 50-100 mW, an integration time of 1-10 seconds, and multiple accumulations (e.g., 5-10) to improve the signal-to-noise ratio. The spectral range is typically from 200 to 3200 cm⁻¹.

  • Data Processing: The acquired spectrum may require baseline correction to remove any fluorescence background and cosmic ray removal.

Mandatory Visualization

The following diagram illustrates the logical workflow for a comparative analysis of this compound using FTIR and Raman spectroscopy.

G Comparative Vibrational Spectroscopy Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_analysis Data Analysis and Comparison Sample This compound (Liquid) FTIR_Acquisition ATR-FTIR Spectrum Acquisition Sample->FTIR_Acquisition Direct Application Raman_Acquisition Raman Spectrum Acquisition Sample->Raman_Acquisition Vial/Tube FTIR_Data FTIR Spectrum (Absorbance vs. Wavenumber) FTIR_Acquisition->FTIR_Data Peak_Assignment Peak Identification and Assignment FTIR_Data->Peak_Assignment Raman_Data Raman Spectrum (Intensity vs. Raman Shift) Raman_Acquisition->Raman_Data Raman_Data->Peak_Assignment Comparative_Analysis Comparison with Reference Spectra (Benzaldehyde, p-Tolualdehyde) Peak_Assignment->Comparative_Analysis Structural_Elucidation Structural Elucidation and Characterization Comparative_Analysis->Structural_Elucidation

Caption: Workflow for the comparative analysis of this compound using FTIR and Raman spectroscopy.

Comparative Analysis

FTIR Spectroscopy:

  • Strengths: FTIR spectroscopy is particularly sensitive to polar functional groups, making the strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹ a prominent and easily identifiable feature in the spectrum of this compound. The characteristic aldehyde C-H stretching vibrations, which appear as a doublet around 2830 and 2730 cm⁻¹, are also well-resolved and are a definitive marker for the aldehyde functionality.

  • Considerations: The broadness of some peaks, particularly in the fingerprint region, can sometimes make precise assignments challenging without computational support. Water and carbon dioxide in the atmosphere can interfere if a proper background correction is not performed.

Raman Spectroscopy:

  • Strengths: Raman spectroscopy is highly sensitive to non-polar and symmetric vibrations. The aromatic ring vibrations, including the ring breathing mode, are typically sharp and well-defined, providing clear structural information. The C-C stretching of the tert-butyl group and its attachment to the aromatic ring can also be readily observed. Raman is generally insensitive to water, making it advantageous for samples with moisture content.

  • Considerations: The C=O stretching vibration is often weaker in the Raman spectrum compared to the FTIR spectrum. Fluorescence from the sample or impurities can sometimes interfere with the Raman signal, although the use of a near-infrared laser (e.g., 785 nm) can mitigate this issue.

Comparison with Analogs:

  • Benzaldehyde: The primary differences in the spectra of this compound compared to benzaldehyde arise from the vibrations of the tert-butyl group. These include C-H stretching and bending modes. The substitution pattern on the aromatic ring also influences the out-of-plane C-H bending vibrations in the fingerprint region.

  • p-Tolualdehyde: The comparison with p-tolualdehyde is insightful as it highlights the effect of a different alkyl substituent in the para position. The vibrational modes of the methyl group in p-tolualdehyde will differ from those of the tert-butyl group in this compound, leading to distinct spectral features, particularly in the C-H stretching and bending regions.

Conclusion

FTIR and Raman spectroscopy are complementary techniques that provide a wealth of information for the structural characterization of this compound. FTIR is highly effective for identifying the key carbonyl and aldehyde C-H functional groups, while Raman provides detailed insights into the aromatic ring and substituent vibrations. By utilizing both techniques in conjunction and comparing the results with known standards, researchers can confidently verify the identity, purity, and structural integrity of this compound for various scientific and industrial applications.

A Comparative Guide to the Characterization of 4-tert-butylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4-tert-butylbenzaldehyde and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The focus is on the physicochemical properties, spectroscopic characterization, and biological activities, supported by experimental data and detailed protocols.

This compound is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of various compounds, including fragrances, dyes, and pharmaceuticals.[1][2][3] Its derivatives, particularly Schiff bases and chalcones, have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[4][5]

Physicochemical Properties of this compound

This compound is typically a colorless to light yellow liquid.[2][6] It is soluble in water and sensitive to air and light, necessitating proper storage in a cool, dry, and well-ventilated area.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₄O[2]
Molecular Weight 162.23 g/mol [2][7]
Appearance Colorless to pale yellow liquid[2][6]
Boiling Point 130 °C at 25 mmHg[1]
Density 0.97 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.53[1]
Solubility Soluble in water[1][2]
CAS Number 939-97-9[1][2]
Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound and its derivatives.

Spectroscopic DataThis compound
¹H NMR Signals corresponding to the tert-butyl protons, aromatic protons, and the aldehydic proton.
¹³C NMR Resonances for the carbons of the tert-butyl group, the aromatic ring, and the carbonyl carbon of the aldehyde.
**IR (cm⁻¹) **Characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, and a strong C=O stretching band for the aldehyde.
Mass Spectrometry (m/z) A molecular ion peak corresponding to its molecular weight, with major fragments at 147 and 91.[7]

Comparison with a Schiff Base Derivative

Schiff bases are synthesized through the condensation reaction of an aldehyde or ketone with a primary amine.[8][9] The formation of an imine (C=N) group in place of the carbonyl (C=O) group leads to significant changes in the spectroscopic and biological properties of the molecule.

Here, we compare this compound with a representative Schiff base derivative, N-(4-tert-butylbenzylidene)aniline.

FeatureThis compoundN-(4-tert-butylbenzylidene)aniline (Schiff Base Derivative)
Structure (CH₃)₃CC₆H₄CHO(CH₃)₃CC₆H₄CH=NC₆H₅
Molecular Formula C₁₁H₁₄OC₁₇H₁₉N
Molecular Weight 162.23 g/mol 237.34 g/mol
Key IR Peak ~1700 cm⁻¹ (C=O stretch)~1625 cm⁻¹ (C=N stretch)
¹H NMR Signal Aldehydic proton (~9.9 ppm)Imine proton (~8.3 ppm)
Biological Activity Anticonvulsant, tyrosinase inhibitor[1][7]Often exhibits antimicrobial, anticancer, and anti-inflammatory activities.[10]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for reproducible research.

Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from this compound and an aniline (B41778) derivative.

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of ethanol (B145695) in a round-bottom flask.

  • Addition of Amine: Add an equimolar amount of the desired aniline derivative to the solution.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the mixture for 2-4 hours while monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Spectroscopic Analysis

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: Process the data to identify the chemical shifts, integration, and multiplicity of the peaks to elucidate the proton environment in the molecule.

FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the liquid or solid sample on the ATR crystal or prepare a KBr pellet.

  • Data Acquisition: Record the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O, C=N, C-H, and aromatic C=C stretches.

Biological Assay: DPPH Radical Scavenging Activity

This assay is commonly used to evaluate the antioxidant potential of chemical compounds.[4]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare different concentrations of the test compound in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of the sample solution at varying concentrations.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. Ascorbic acid is often used as a positive control.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

Diagrams illustrating key processes and pathways provide a clearer understanding of the experimental workflow and potential mechanisms of action.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation This compound This compound Condensation_Reaction Condensation_Reaction This compound->Condensation_Reaction Primary_Amine Primary_Amine Primary_Amine->Condensation_Reaction Crude_Schiff_Base Crude_Schiff_Base Condensation_Reaction->Crude_Schiff_Base Recrystallization Recrystallization Crude_Schiff_Base->Recrystallization Pure_Schiff_Base Pure_Schiff_Base Recrystallization->Pure_Schiff_Base FTIR FTIR Pure_Schiff_Base->FTIR Structural Confirmation NMR NMR Pure_Schiff_Base->NMR Structural Elucidation Mass_Spec Mass_Spec Pure_Schiff_Base->Mass_Spec Molecular Weight Confirmation Antioxidant_Assay Antioxidant_Assay Pure_Schiff_Base->Antioxidant_Assay Functional Screening Antimicrobial_Assay Antimicrobial_Assay Pure_Schiff_Base->Antimicrobial_Assay Functional Screening

Caption: Workflow for Synthesis and Characterization.

G Enzyme Enzyme Enzyme_Substrate_Complex Enzyme_Substrate_Complex Enzyme->Enzyme_Substrate_Complex Binds Inhibited_Complex Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Binds Substrate Substrate Substrate->Enzyme_Substrate_Complex Binds Derivative This compound Derivative Derivative->Inhibited_Complex Inhibits Product Product Enzyme_Substrate_Complex->Product Reaction No_Product No_Product Inhibited_Complex->No_Product No Reaction

Caption: Mechanism of Enzyme Inhibition Assay.

References

Comparative Analysis of 4-tert-butylbenzaldehyde and Other Molecules as Mushroom Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and related scientific fields, understanding the kinetic properties of enzyme inhibitors is paramount. This guide provides a comparative analysis of the inhibitory effects of 4-tert-butylbenzaldehyde on mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis and enzymatic browning. Its performance is contrasted with other known tyrosinase inhibitors, supported by experimental data and detailed protocols.

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory effects of this compound and a selection of alternative compounds against mushroom tyrosinase are summarized below. The data highlights the inhibition constant (Kᵢ), the 50% inhibitory concentration (IC₅₀), and the type of inhibition.

InhibitorTarget EnzymeKᵢIC₅₀Inhibition Type
This compound Mushroom TyrosinaseNot explicitly quantified, but noted for potent inhibitionNot specifiedUncompetitive
BenzaldehydeMushroom Tyrosinase-31.0 μMPartial Noncompetitive
p-TolualdehydeMushroom Tyrosinase--Uncompetitive
p-EthylbenzaldehydeMushroom Tyrosinase--Uncompetitive
p-PropylbenzaldehydeMushroom Tyrosinase--Uncompetitive
p-Isopropylbenzaldehyde (Cuminaldehyde)Mushroom Tyrosinase9 µM (diphenolase activity), 0.12 mM (monophenolase activity)-Competitive
p-PentylbenzaldehydeMushroom Tyrosinase--Full and Mixed-type
p-HexylbenzaldehydeMushroom Tyrosinase--Uncompetitive
Kojic AcidMushroom Tyrosinase--Competitive
HydroquinoneHuman and Mushroom Tyrosinase->500 µmol/L (human tyrosinase)Substrate/Inhibitor
ArbutinHuman and Mushroom Tyrosinase->500 µmol/L (human tyrosinase)Substrate/Inhibitor

Note: A study on the inhibition kinetics of a series of p-alkylbenzaldehydes demonstrated that their inhibitory potency on the diphenolase activity of mushroom tyrosinase follows the order: p-tolualdehyde < p-ethylbenzaldehyde < p-propylbenzaldehyde = p-isopropylbenzaldehyde < p-tert-butylbenzaldehyde = p-butylbenzaldehyde < p-pentylbenzaldehyde < p-hexylbenzaldehyde > p-heptylbenzaldehyde > p-octylbenzaldehyde[1]. This indicates that this compound is a more potent inhibitor than several other p-alkylbenzaldehydes. However, the precise Kᵢ value for this compound was not provided in the reviewed literature.

Deciphering the Inhibition Mechanism

Kinetic studies have revealed conflicting mechanisms of inhibition for substituted benzaldehydes. One study focusing on a range of 4-substituted benzaldehydes concluded a competitive inhibition mechanism for mushroom tyrosinase[2]. Conversely, a more specific investigation into p-alkylbenzaldehydes identified them as uncompetitive inhibitors of the enzyme's diphenolase activity[1][3]. This suggests that the nature of the substituent at the para position significantly influences the mode of inhibition. For this compound, the available evidence points towards an uncompetitive inhibition model[1][3].

Experimental Protocols

The determination of kinetic constants for tyrosinase inhibitors typically involves a spectrophotometric assay. Below is a generalized protocol for assessing the inhibition of mushroom tyrosinase.

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a series of dilutions of the test inhibitor from a stock solution.

  • Assay Setup:

    • In a 96-well microplate, add a defined volume of phosphate buffer, the test inhibitor at various concentrations, and the mushroom tyrosinase solution.

    • Include a control group with the solvent used for the inhibitor instead of the inhibitor itself.

    • Pre-incubate the mixture for a specific period at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction:

    • Add a defined volume of the L-DOPA solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the change in absorbance at a specific wavelength (typically 475 nm) over time. This corresponds to the formation of dopachrome.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear portion of the absorbance versus time curves.

    • Determine the type of inhibition and the inhibition constant (Kᵢ) by plotting the data using methods such as the Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

Signaling Pathway and Experimental Workflow

The inhibition of tyrosinase has significant implications for melanogenesis, the process of melanin production in melanocytes. The following diagrams illustrate the tyrosinase-mediated signaling pathway and a typical experimental workflow for inhibitor analysis.

Tyrosinase_Signaling_Pathway Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Substrate DOPA L-DOPA DOPA->Tyrosinase ES_Complex Enzyme-Substrate Complex DOPA->ES_Complex Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase->DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Tyrosinase->ES_Complex Inhibitor This compound (Uncompetitive Inhibitor) ES_Complex->Inhibitor Binds to

Caption: Tyrosinase signaling pathway in melanin synthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Kinetics Calculate Initial Velocities Measurement->Kinetics Plotting Generate Kinetic Plots (e.g., Lineweaver-Burk) Kinetics->Plotting Constants Determine Ki and Inhibition Type Plotting->Constants

Caption: Experimental workflow for tyrosinase inhibition kinetics.

References

A Comparative Guide to Analytical Standards for 4-tert-butylbenzaldehyde in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-tert-butylbenzaldehyde is critical for ensuring product quality, monitoring reaction kinetics, and conducting impurity profiling. This guide provides a comprehensive comparison of the two primary chromatographic methods used for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique for your specific research needs.

Comparison of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful techniques for the separation and quantification of this compound. The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of this compound, particularly for non-volatile or thermally sensitive impurities. A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Gas Chromatography (GC) is a highly efficient method for the analysis of volatile compounds like this compound. It offers excellent resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The following table summarizes the key performance parameters of typical HPLC and GC methods for the analysis of this compound, based on established methods for aromatic aldehydes.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 (e.g., 4.6 x 150 mm, 5 µm) or Newcrom R1[1]Non-polar capillary column (e.g., DB-1, HP-5, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile (B52724)/Water gradient[1]Helium or Nitrogen
Detector UV-Vis (typically at 254 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL
Precision (%RSD) < 2%< 3%
Typical Run Time 15 - 30 minutes10 - 20 minutes

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. Below are representative methodologies for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard (purity ≥ 97%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).[1]

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol describes a GC-FID method for the determination of this compound.

1. Instrumentation and Reagents:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Non-polar capillary column (e.g., DB-1, HP-5, 30 m x 0.25 mm, 0.25 µm).

  • This compound reference standard (purity ≥ 97%).

  • Helium or Nitrogen (carrier gas, high purity).

  • Hydrogen and Air (for FID).

  • Dichloromethane (B109758) or other suitable solvent (GC grade).

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in dichloromethane.

  • Calibration Standards: Create a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration expected to fall within the linear range of the calibration curve.

Visualizing the Analytical Workflow

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the typical workflows for sample analysis using HPLC and GC.

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Reference Standard and Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Prepare Calibration Standards dissolve->dilute filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify This compound calibrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC analysis of this compound.

GC_Workflow GC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Reference Standard and Sample dissolve Dissolve in Dichloromethane start->dissolve dilute Prepare Calibration Standards dissolve->dilute inject Inject into GC System dilute->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify This compound calibrate->quantify report Report Results quantify->report

Caption: Workflow for GC analysis of this compound.

References

A Comparative Guide to Electrochemical and Chemical Oxidation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthetic methodology is paramount to achieving desired molecular transformations efficiently and sustainably. Oxidation reactions are fundamental in this endeavor, enabling the introduction of oxygen atoms or the removal of hydrogen atoms to construct complex molecular architectures. Traditionally, chemical oxidants have been the workhorses of synthetic chemistry. However, the rise of green chemistry principles has propelled electrochemical oxidation to the forefront as a powerful and often more sustainable alternative.

This guide provides an objective comparison of electrochemical and chemical oxidation methods, supported by experimental data, detailed protocols, and visual aids to assist in selecting the most appropriate strategy for your synthetic goals.

Principles at a Glance: Electrons vs. Reagents

Chemical oxidation relies on the transfer of electrons from a substrate to a chemical oxidizing agent.[1] Common oxidants include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC), permanganates, and peroxides.[1] The oxidant is consumed stoichiometrically in the reaction, leading to the formation of byproducts that must be separated from the desired product.

Electrochemical oxidation , or electrosynthesis, utilizes an electric current to drive the oxidation of a substrate at the surface of an anode.[2] In this process, the electrode acts as the "oxidant," removing electrons from the substrate. A counter reaction, typically the reduction of the solvent or a supporting electrolyte, occurs at the cathode.[3] This method can often be performed with catalytic amounts of reagents or even reagent-free, significantly reducing waste generation.

Quantitative Comparison of Oxidation Methods

The choice between electrochemical and chemical oxidation often hinges on key performance indicators such as yield, selectivity, reaction time, and environmental impact. The following tables summarize quantitative data from comparative studies.

SubstrateProductMethodOxidant/ConditionsYield (%)Selectivity (%)Reaction TimeReference
Benzyl (B1604629) AlcoholBenzaldehyde (B42025)ElectrochemicalAu/KB anode, 1.0 M KOH, 0.2 V vs. Ag/AgCl>99>99Not Specified[3]
Benzyl AlcoholBenzaldehydeChemicalConventional batch cellNot SpecifiedLower than electrochemicalNot Specified[3]
Primary AminesNitrilesElectrochemicalNiSe nanorod electrode, water, room temp.>93HighNot Specified[1]
Primary AminesNitrilesChemical (Fe(VI))Ferrate(VI), pH 7-961-103 (molar yield)Main productNot Specified[4]

Table 1: Oxidation of Benzyl Alcohol and Primary Amines. This table highlights the high selectivity achievable with electrochemical methods for the oxidation of benzyl alcohol to benzaldehyde and the high yields for the conversion of primary amines to nitriles.

Green Chemistry MetricElectrochemical SynthesisChemical Synthesis
Atom Economy Generally high; the primary "reagent" is the electron.Often low due to the use of stoichiometric heavy-metal oxidants and other reagents.
E-Factor (Environmental Factor) Typically low, as waste is minimized.Can be very high, especially when using stoichiometric reagents that are not recycled.
Process Mass Intensity (PMI) Lower PMI is often achievable due to fewer reagents and simpler workup procedures.Higher PMI is common due to the mass of reagents, solvents, and workup materials.

Table 2: Green Chemistry Metrics. This table provides a qualitative comparison of the environmental footprint of the two methods, favoring electrochemical synthesis for its adherence to green chemistry principles.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative protocols for both electrochemical and chemical oxidation of a primary alcohol.

Protocol 1: TEMPO-Mediated Electrochemical Oxidation of a Primary Alcohol

This procedure describes the oxidation of a primary alcohol to an aldehyde using a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) mediated electrochemical system.[7][8]

Materials:

  • Primary alcohol (1.0 mmol)

  • 4-Acetamido-TEMPO (ACT) (0.1 mmol, 10 mol%)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile)

  • Solvent (e.g., acetonitrile)

  • Electrochemical cell with a carbon anode and a platinum cathode

Procedure:

  • In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, dissolve the primary alcohol (1.0 mmol) and 4-acetamido-TEMPO (0.1 mmol) in the solvent containing the supporting electrolyte.

  • Apply a constant current or potential to the cell. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired aldehyde.

Protocol 2: Chemical Oxidation of a Primary Alcohol using Pyridinium Chlorochromate (PCC)

This protocol outlines the oxidation of a primary alcohol to an aldehyde using the common chemical oxidant, PCC.[9][10]

Materials:

  • Primary alcohol (1.0 mmol)

  • Pyridinium chlorochromate (PCC) (1.5 mmol, 1.5 equiv.)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Celite or silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Stir the reaction mixture at room temperature. The progress of the reaction is monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the combined filtrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental differences in the workflow and mechanistic pathways of electrochemical and chemical oxidation.

G cluster_0 Electrochemical Oxidation Workflow cluster_1 Chemical Oxidation Workflow A Reactant & Catalyst in Electrolyte B Electrolysis (Anode/Cathode) A->B C Reaction Monitoring B->C D Workup & Purification C->D E Product D->E F Reactant & Stoichiometric Oxidant G Reaction in Solvent F->G H Reaction Monitoring G->H I Quenching & Workup H->I J Purification I->J K Product J->K

Figure 1. A high-level comparison of the experimental workflows for electrochemical and chemical oxidation.

G cluster_0 Electrochemical Oxidation Mechanism (Mediated) cluster_1 Chemical Oxidation Mechanism A Mediator (Med) B Anode (e-) A->B Oxidation C Oxidized Mediator (Med_ox) B->C D Substrate (S) C->D Electron Transfer E Product (P) D->E F Reduced Mediator (Med_red) D->F F->B Re-oxidation G Substrate (S) H Oxidant (Ox) G->H Reaction I Intermediate Complex G->I H->I J Product (P) I->J K Reduced Oxidant (Ox_red) I->K

Figure 2. Simplified mechanistic pathways for mediated electrochemical and chemical oxidation.

Conclusion: A Greener and More Precise Tool for Synthesis

Electrochemical oxidation presents a compelling alternative to traditional chemical methods, offering numerous advantages in terms of sustainability, safety, and often, selectivity. By eliminating the need for stoichiometric and often hazardous chemical oxidants, electrosynthesis aligns with the principles of green chemistry, reducing waste and improving the overall environmental footprint of a synthetic process. While the initial investment in electrochemical equipment may be a consideration, the long-term benefits of cleaner reactions, simpler purifications, and the potential for novel reactivity make it an invaluable tool for the modern synthetic chemist. The choice between these two powerful techniques will ultimately depend on the specific substrate, desired product, and the overarching goals of the research program, with electrochemical methods poised to play an increasingly significant role in the future of drug development and chemical synthesis.

References

A Comparative Guide to Purity Validation of 4-tert-Butylbenzaldehyde: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical reagents is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides an objective comparison of the traditional titration method with modern chromatographic and spectroscopic techniques for the purity validation of 4-tert-butylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.[1][2]

Introduction

This compound [(CH₃)₃CC₆H₄CHO] is an aromatic aldehyde whose purity can be compromised by starting materials, by-products, or degradation products. Therefore, robust analytical methods are essential for its quality control. This guide explores the utility of a classic wet chemistry technique—titration—and compares it with instrumental methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required accuracy and precision, and available instrumentation.

FeatureTitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Chemical reaction and stoichiometrySeparation based on volatility and interaction with a stationary phaseSeparation based on partitioning between a mobile and stationary phaseSignal intensity is directly proportional to the number of nuclei
Applicability Quantifies total aldehyde contentIdeal for volatile and thermally stable compoundsSuitable for non-volatile and thermally labile compounds[3]Applicable to any soluble compound with a unique NMR signal[4]
Sample Preparation Dissolution in a suitable solventDissolution in a volatile solventDissolution in a suitable solvent and filtrationPrecise weighing and dissolution in a deuterated solvent with an internal standard[4]
Accuracy Good to ExcellentExcellentExcellentExcellent (Primary Method)
Precision (RSD) < 1%< 2%< 2%< 1%
Limit of Detection (LOD) ~0.1%ppm levelppm level~0.1%
Throughput ModerateHighHighLow to Moderate
Cost LowModerateHighHigh

Disclaimer: The quantitative data in this table is illustrative and based on typical performance characteristics of the analytical techniques. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Purity Determination by Titration (Hydroxylamine Hydrochloride Method)

This method is based on the reaction of this compound with hydroxylamine (B1172632) hydrochloride to form an oxime and hydrochloric acid. The liberated HCl is then titrated with a standardized solution of sodium hydroxide.

Materials:

  • This compound sample

  • Hydroxylamine hydrochloride solution (e.g., 0.5 M in 60% ethanol)

  • Standardized 0.5 M Sodium Hydroxide (NaOH) solution

  • Bromophenol blue indicator

  • Ethanol

Procedure:

  • Accurately weigh approximately 1.5 g of the this compound sample into a 250 mL flask.

  • Add 50 mL of the hydroxylamine hydrochloride solution.

  • Add a few drops of bromophenol blue indicator.

  • Allow the mixture to stand at room temperature for about 10 minutes to ensure complete reaction.

  • Titrate the liberated hydrochloric acid with the standardized 0.5 M NaOH solution until the color changes from yellow to blue-violet.

  • Perform a blank titration with 50 mL of the hydroxylamine hydrochloride solution alone.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = [(V_sample - V_blank) * M_NaOH * MW_aldehyde] / (W_sample * 10)

    Where:

    • V_sample = Volume of NaOH solution used for the sample titration (mL)

    • V_blank = Volume of NaOH solution used for the blank titration (mL)

    • M_NaOH = Molarity of the NaOH solution

    • MW_aldehyde = Molecular weight of this compound (162.23 g/mol )

    • W_sample = Weight of the sample (g)

Titration_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_calculation Calculation weigh Weigh Sample dissolve Dissolve in Hydroxylamine HCl weigh->dissolve react Aldehyde + NH2OH·HCl -> Oxime + HCl dissolve->react titrate Titrate with Standardized NaOH react->titrate endpoint Endpoint Detection (Indicator Color Change) titrate->endpoint calculate Calculate Purity endpoint->calculate

Titration Workflow for this compound Purity
Purity Determination by Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. It is well-suited for the analysis of this compound and its potential volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: 100°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to prepare a working standard of approximately 100 µg/mL.

Data Analysis:

  • Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is calculated using the area percent normalization method, similar to GC analysis.

Logical Comparison of Methods

The selection of the most appropriate analytical method depends on the specific requirements of the analysis.

Method_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods start Purity Analysis of This compound is_volatile Are impurities volatile? start->is_volatile need_quant Need for absolute quantification? start->need_quant need_id Need for structural identification? start->need_id gc GC / GC-MS is_volatile->gc Yes hplc HPLC is_volatile->hplc No titration Titration need_quant->titration Total Aldehyde qnmr qNMR need_quant->qnmr Primary Method need_id->gc With MS need_id->qnmr Yes

Decision tree for selecting an analytical method.

Conclusion

The purity validation of this compound can be effectively achieved through various analytical techniques.

  • Titration offers a cost-effective and straightforward method for determining the total aldehyde content, providing a good overall purity assessment.

  • Gas Chromatography is the method of choice for analyzing volatile impurities and provides high resolution and sensitivity.

  • High-Performance Liquid Chromatography is a versatile technique suitable for a broader range of impurities, including non-volatile and thermally sensitive compounds.[3]

  • Quantitative NMR (qNMR) stands out as a primary method that can provide an accurate purity value without the need for a specific reference standard of the analyte, while also offering structural confirmation.[5]

For routine quality control, titration and GC are often sufficient. However, for comprehensive purity profiling and in-depth analysis, a combination of chromatographic and spectroscopic methods is recommended. The choice ultimately depends on the specific analytical needs, available resources, and the nature of the expected impurities.

References

Impurity Analysis of Commercial 4-tert-Butylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of impurities found in commercial grades of 4-tert-butylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Understanding the impurity profile of this reagent is critical for ensuring the reproducibility of synthetic procedures and the quality of final products. This document outlines common impurities, presents a comparative analysis of typical commercial grades, and provides detailed experimental protocols for impurity detection and quantification.

Common Impurities in this compound

The impurity profile of commercial this compound is largely influenced by the synthetic route employed in its manufacture. The most common industrial synthesis involves the oxidation of 4-tert-butyltoluene. This process can lead to the formation of several process-related impurities.

Key Potential Impurities:

  • 4-tert-Butylbenzoic Acid: The primary oxidation byproduct, formed by the over-oxidation of the aldehyde.

  • 3-tert-Butylbenzaldehyde: An isomer that can arise from impurities in the starting material or side reactions during synthesis.

  • 4-tert-Butylbenzyl Alcohol: An intermediate in the oxidation process that may remain unreacted.

  • Unreacted 4-tert-Butyltoluene: The starting material for the synthesis.

  • Halogenated Impurities (e.g., 4-tert-Butylbenzyl Halides): These can be present if halogen-mediated oxidation methods are used.[1]

Comparison of Commercial Grades

Publicly available data on the detailed impurity profiles of this compound from different commercial suppliers is limited. Most suppliers provide a certificate of analysis (CoA) that specifies the purity, typically determined by Gas Chromatography (GC), and may list a few specific impurities. The table below summarizes typical specifications based on available CoAs and product descriptions.

SupplierPurity Specification (by GC)Known Impurities and Limits
Supplier A (Typical) >97.0%[2][3]Free Acid: <0.5% (by titration)[2]
Supplier B (Typical) >95.0%[4]Not specified
Supplier C (Typical) ≥ 95%[5]Not specified

Note: The absence of a detailed impurity breakdown on most commercial CoAs necessitates the implementation of in-house analytical testing for critical applications.

Experimental Protocols for Impurity Analysis

To accurately determine the impurity profile of commercial this compound, a combination of chromatographic and spectroscopic techniques is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of Volatile Impurities

GC-MS is the primary technique for analyzing the purity of this compound and identifying volatile and semi-volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the expected concentration of impurities)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at a rate of 10 °C/min.

      • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard method or by area normalization, assuming a similar response factor for structurally related compounds.

High-Performance Liquid Chromatography (HPLC) for Quantification of Non-Volatile Impurities

HPLC is particularly useful for the quantification of non-volatile impurities such as 4-tert-butylbenzoic acid.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient Program:

      • Start with 30% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the initial mobile phase composition.

  • Data Analysis: Quantify 4-tert-butylbenzoic acid and other non-volatile impurities by external standard calibration.

Experimental Workflow Diagram

experimental_workflow cluster_sample Sample Handling cluster_data Data Processing and Reporting sample Commercial this compound prep_gc Prepare Sample for GC-MS (1 mg/mL in Dichloromethane) sample->prep_gc prep_hplc Prepare Sample for HPLC (1 mg/mL in Mobile Phase) sample->prep_hplc gcms GC-MS Analysis (Volatile Impurities) prep_gc->gcms hplc HPLC Analysis (Non-Volatile Impurities) prep_hplc->hplc identify Impurity Identification (Mass Spectral Library) gcms->identify quantify_hplc Quantification (HPLC) (External Standard) hplc->quantify_hplc quantify_gc Quantification (GC) (Area % or Internal Standard) identify->quantify_gc report Final Impurity Profile Report quantify_gc->report quantify_hplc->report

Caption: Experimental workflow for the analysis of impurities.

Signaling Pathway Diagram (Logical Relationship)

synthesis_impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start 4-tert-Butyltoluene intermediate 4-tert-Butylbenzyl Alcohol start->intermediate Oxidation unreacted Unreacted Starting Material start->unreacted isomer 3-tert-Butylbenzaldehyde start->isomer Isomeric Impurity in Starting Material side_product Halogenated Byproducts start->side_product Side Reaction (Halogenation) product This compound intermediate->product Oxidation over_oxidized 4-tert-Butylbenzoic Acid product->over_oxidized Over-oxidation

Caption: Synthesis pathway and origin of impurities.

References

Safety Operating Guide

Proper Disposal of 4-tert-Butylbenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 4-tert-Butylbenzaldehyde, ensuring the safety of personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound recognized for its acute toxicity and significant environmental hazards. Adherence to these protocols is essential to minimize risks and ensure responsible chemical handling.

Immediate Safety and Handling Protocols

This compound is classified as toxic if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and is very toxic to aquatic life.[1][2][3] Therefore, stringent safety measures must be implemented during its handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[4]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through an approved hazardous waste program, in strict accordance with all national and local regulations.[4][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

  • Waste Identification and Segregation:

    • This compound waste must be collected in a designated, properly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4][7]

  • Container Management:

    • Use a container that is compatible with this compound. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[6]

    • The container must be in good condition, with a secure, leak-proof lid.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environment).[6]

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • Keep the container closed at all times, except when adding waste.

    • Ensure secondary containment is in place to capture any potential leaks or spills.[8]

  • Disposal Request and Pickup:

    • Once the container is full or the waste is ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a form to the EHS office, detailing the contents of the container.[6]

    • Do not transport the hazardous waste yourself. Trained EHS personnel should handle the collection and transportation.[8]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or earth to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Quantitative Data on Environmental Hazards

Ecotoxicity MetricOrganismEffectTypical Test Duration
LC50 (Lethal Concentration, 50%)FishMortality96 hours
EC50 (Effective Concentration, 50%)Aquatic Invertebrates (e.g., Daphnia)Immobilization48 hours
ErC50 (Effective Concentration, 50% - growth rate)AlgaeInhibition of growth72-96 hours

Experimental Protocols: Ready Biodegradability (OECD Test Guideline 301B)

A key factor in assessing the environmental fate of a chemical is its biodegradability. This compound has been reported to be "readily biodegradable" based on the OECD Test Guideline 301B.[4]

Methodology of OECD Test Guideline 301B (CO₂ Evolution Test):

This method determines the biodegradability of a chemical by measuring the amount of carbon dioxide produced when the substance is exposed to microorganisms under aerobic conditions over a 28-day period.[4][6][7]

  • Preparation: A specific concentration of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms (typically from activated sludge).

  • Incubation: The mixture is incubated in the dark at a constant temperature.

  • Aeration: The system is aerated with CO₂-free air.

  • CO₂ Measurement: The carbon dioxide produced by the microbial degradation of the test substance is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[7]

  • Evaluation: The amount of CO₂ produced is compared to the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste B->C D Is it a Spill? C->D E Follow Spill Cleanup Procedure D->E Yes F Collect in Designated Hazardous Waste Container D->F No E->F G Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazard Pictograms F->G H Store in a Secure, Well-Ventilated Area with Secondary Containment G->H I Request Pickup from Environmental Health & Safety (EHS) H->I J EHS Collects for Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-tert-Butylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-tert-Butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and environmental protection. Adherence to these protocols is essential for safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][4]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₁₁H₁₄O[2][5]
Molecular Weight162.23 g/mol [2][5]
AppearanceColorless to pale yellow liquid[4][6]
Boiling Point130 °C at 25 mmHg[5]
Density0.97 g/mL at 25 °C[5]
Flash Point101 °C (213.8 °F) - closed cup[5][6]
Acute Toxicity (Oral LD50, Rat)50.6 mg/kg[1]
Skin Corrosion/Irritation (Rabbit)No skin irritation[1]
Serious Eye Damage/Irritation (Rabbit)No eye irritation[1]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[7]To protect against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[8] Gloves should be inspected before use and changed immediately if contaminated.To prevent skin contact and potential allergic reactions.
Body Protection A laboratory coat or chemical-resistant apron.[7] Long pants and closed-toe, closed-heel shoes are mandatory.[9]To protect the skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][10]To avoid inhalation of harmful vapors.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to post-experiment cleanup.

1. Preparation and Engineering Controls:

  • Hazard Review: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of pinholes and that eye protection is clean and fits properly.

  • Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite, sand) is readily accessible.[6]

2. Handling and Experimental Procedure:

  • Container Handling: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from direct sunlight and heat.[1][6] The chemical is sensitive to air and light.[4]

  • Dispensing: When transferring or dispensing the chemical, avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

3. Post-Experiment Cleanup:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as contaminated waste.

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek medical attention if irritation or a rash occurs.[4][6]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill: In case of a small spill, absorb it with an inert material and place it in a suitable, closed container for disposal.[1] For large spills, evacuate the area and follow emergency response protocols.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Chemical Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.[11] Do not mix with other waste streams.[12]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials, must be collected as hazardous waste.[11]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. Keep containers tightly closed.[11]

3. Disposal Procedure:

  • Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[1]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous waste.[11] Once triple-rinsed, the container can be disposed of as non-hazardous waste after defacing the original label.[11]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations regarding hazardous waste.[1][12]

Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response a Review SDS b Inspect & Don PPE a->b c Prepare Fume Hood b->c d Verify Spill Kit c->d e Dispense Chemical d->e f Perform Experiment e->f g Decontaminate Surfaces f->g h Segregate Waste g->h i Dispose via Licensed Vendor h->i j Remove PPE i->j k Spill m Follow Emergency Protocols k->m l Exposure l->m

Caption: Workflow for handling this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.